molecular formula C7H11NO2S B1610254 2-(1,1-Dimethoxyethyl)thiazole CAS No. 200440-13-7

2-(1,1-Dimethoxyethyl)thiazole

Cat. No.: B1610254
CAS No.: 200440-13-7
M. Wt: 173.24 g/mol
InChI Key: PEICOESQHKFTRG-UHFFFAOYSA-N
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Description

2-(1,1-Dimethoxyethyl)thiazole (CAS 200440-13-7) is a valuable heterocyclic building block in advanced organic synthesis and medicinal chemistry research. This compound, with the molecular formula C7H11NO2S and a molecular weight of 173.24 g/mol, features a thiazole ring substituted with a 1,1-dimethoxyethyl group . The core research value of this reagent lies in its dual functionality. The thiazole ring is a privileged scaffold in drug discovery, present in numerous compounds with diverse biological activities . The 1,1-dimethoxyethyl group acts as a protected acetyl functionality, specifically a ketal, which is stable under basic and nucleophilic conditions . This makes the compound an ideal intermediate in multi-step synthetic sequences, where the carbonyl group can be unmasked via acid-catalyzed hydrolysis at a strategically chosen point without interfering with reactions at other sites of the molecule . A key synthetic application is its use in lithiation chemistry. The compound can be deprotonated at the 5-position of the thiazole ring using strong bases such as alkyllithiums, generating a reactive lithiated intermediate . This species can then undergo reactions with a wide range of electrophiles, including lactones, to form new carbon-carbon bonds . This methodology is instrumental in the construction of complex molecular architectures, such as natural product analogues and polyhydroxylated compounds . Key Applications: • A protected form of 2-acetylthiazole for use in complex organic synthesis . • A versatile precursor for the synthesis of pharmaceutical intermediates and functionalized thiazole derivatives via regioselective lithiation . • A building block for the development of compounds with potential biological activity, leveraging the properties of the thiazole heterocycle . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions, which recommend storage in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,1-dimethoxyethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-7(9-2,10-3)6-8-4-5-11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEICOESQHKFTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454212
Record name 2-(1,1-Dimethoxyethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200440-13-7
Record name 2-(1,1-Dimethoxyethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(1,1-Dimethoxyethyl)thiazole from 2-Acetylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of the synthesis of 2-(1,1-dimethoxyethyl)thiazole, a critical building block in medicinal chemistry and advanced organic synthesis. The primary focus is on the direct, acid-catalyzed ketalization of 2-acetylthiazole using trimethyl orthoformate and methanol. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the causality behind critical process parameters. The role of this compound as a protected ketone, enabling sophisticated downstream modifications such as regioselective lithiation, is also highlighted. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Strategic Importance of this compound

The thiazole ring is a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of new therapeutic agents. 2-Acetylthiazole is a readily available starting material, but the reactivity of its ketone functionality can interfere with many synthetic transformations planned for other parts of the molecule, such as modifications to the thiazole ring itself.

This challenge necessitates the use of a protecting group strategy. The conversion of the acetyl group into a 1,1-dimethoxyethyl group (a dimethyl ketal) effectively masks the carbonyl's reactivity. The resulting compound, this compound, is stable under basic, nucleophilic, and reductive conditions, making it an ideal intermediate for multi-step syntheses.[1][2] A key application is its use in organometallic chemistry, where the protected thiazole can be deprotonated at the 5-position with strong bases to generate a reactive lithiated species, enabling the introduction of a wide array of electrophiles.[1] This guide focuses on the most direct and efficient method for this pivotal protection step.

Reaction Mechanism: Acid-Catalyzed Ketalization

The formation of a ketal from a ketone is a reversible, acid-catalyzed process.[3][4] The direct synthesis of this compound from 2-acetylthiazole proceeds via the well-established mechanism of acid-catalyzed acetalization.[1] To drive the reaction to completion, the equilibrium must be shifted towards the product side. This is strategically achieved by removing water as it is formed. The use of trimethyl orthoformate is particularly effective, as it reacts with the byproduct water to generate inert molecules (methanol and methyl formate), thus preventing the reverse reaction (hydrolysis).[2]

The mechanism unfolds through the following discrete steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H⁺ from p-TsOH) protonates the carbonyl oxygen of 2-acetylthiazole. This enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

  • First Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Deprotonation & Hemiacetal Formation: A proton is transferred from the oxonium ion to a weak base (another methanol molecule), yielding a neutral hemiacetal intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

  • Elimination of Water: The lone pair of electrons on the adjacent methoxy group assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.

  • Final Deprotonation: A final proton transfer to a base regenerates the acid catalyst and yields the stable dimethyl ketal product, this compound.

Visualization of the Reaction Mechanism

Caption: Acid-catalyzed mechanism for ketal formation.

Validated Experimental Protocol

This protocol describes a robust procedure for the synthesis of this compound on a laboratory scale. The key to success is the rigorous exclusion of moisture.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.MolesEquivalentsAmount
2-AcetylthiazoleC₅H₅NOS127.1624295-03-20.101.012.72 g
Trimethyl OrthoformateC₄H₁₀O₃106.12149-73-50.151.515.92 g (16.8 mL)
Methanol (Anhydrous)CH₄O32.0467-56-1--100 mL
p-Toluenesulfonic Acid (p-TsOH)C₇H₈O₃S172.20104-15-40.0050.050.86 g
Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure
  • Preparation: All glassware (250 mL round-bottom flask, condenser, magnetic stir bar) should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator or assembled hot and cooled under a stream of dry nitrogen or argon.

  • Reagent Addition: To the cooled 250 mL round-bottom flask, add 2-acetylthiazole (12.72 g, 0.10 mol). Using a syringe, add anhydrous methanol (100 mL) followed by trimethyl orthoformate (16.8 mL, 0.15 mol).

  • Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (0.86 g, 0.005 mol) to the stirring solution.

  • Reaction: Equip the flask with the condenser, place it under a nitrogen atmosphere, and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux with vigorous stirring for 12-24 hours.

    • Expertise Insight: The reaction progress should be monitored periodically (e.g., every 4 hours after an initial 8 hours) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Trustworthiness Check: The use of a weak base like NaHCO₃ is crucial. Strong bases could potentially lead to side reactions.

  • Isolation: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude oil can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.[5]

Field Insights and Troubleshooting

  • Criticality of Anhydrous Conditions: The single most common cause of low yields is the presence of water. Water will consume the trimethyl orthoformate and hydrolyze the ketal product back to the starting material under the acidic conditions.[2][6] Ensure all reagents (especially methanol) are anhydrous and that the glassware is scrupulously dried.

  • Choice of Acid Catalyst: While p-TsOH is common due to its ease of handling, other protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be used.[1] Lewis acids are also effective.[2] However, p-TsOH offers a good balance of reactivity and operational simplicity. The catalytic amount is typically 1-5 mol%.

  • Incomplete Conversion: If the reaction stalls, a small additional portion of trimethyl orthoformate and catalyst may be added. Driving the removal of the methanol/methyl formate byproduct via distillation (if the setup allows) can also push the reaction forward.

  • Product Stability: While the ketal is stable to base, it is sensitive to acid. During work-up, ensure the acid catalyst is fully neutralized before concentrating the product to prevent hydrolysis. The purified product should be stored under an inert atmosphere.

Conclusion

The acid-catalyzed ketalization of 2-acetylthiazole is a reliable and efficient method for the synthesis of this compound. By leveraging fundamental principles of chemical equilibrium and employing a dehydrating agent like trimethyl orthoformate, this transformation provides high yields of a versatile building block. The resulting protected thiazole is primed for a variety of synthetic manipulations, particularly regioselective functionalization via lithiation, opening avenues for the construction of complex, high-value molecules for the pharmaceutical and agrochemical industries. Adherence to anhydrous conditions and careful control of the reaction parameters are paramount to achieving a successful and reproducible outcome.

References

  • Cimarelli, C., et al. (2000). Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 69-74.
  • PubChem. (n.d.). 2-Acetylthiazole. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.
  • Chatterjee, A., et al. (1983). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Journal of Chemical Sciences, 92(2), 117-128.
  • Al-Zoubi, R. M., et al. (2020). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 25(23), 5735.
  • Bennour, S., & Zaha, O. (2017).
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

physicochemical properties of 2-(1,1-Dimethoxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-(1,1-Dimethoxyethyl)thiazole

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its core physicochemical properties, synthesis, reactivity, and essential handling protocols, grounding our discussion in established chemical principles and methodologies.

Introduction: A Versatile Synthetic Intermediate

This compound (CAS No. 200440-13-7) is a valuable heterocyclic compound widely utilized in advanced organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a thiazole ring substituted with a 1,1-dimethoxyethyl group, provides a unique combination of functionalities.[1] The thiazole ring is a "privileged scaffold," a core structural component found in numerous biologically active compounds and approved pharmaceuticals.[1] Concurrently, the 1,1-dimethoxyethyl group serves as a protected form of an acetyl group, specifically a dimethyl ketal.[1] This ketal functionality is stable under basic and nucleophilic conditions, allowing for selective reactions at other positions of the molecule before being strategically unmasked via acid-catalyzed hydrolysis.[1] This dual functionality makes it an ideal intermediate in complex, multi-step synthetic pathways.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

PropertyValueSource
CAS Number 200440-13-7[1]
Molecular Formula C₇H₁₁NO₂S[1]
Molecular Weight 173.24 g/mol [1]
InChI Key PEICOESQHKFTRG-UHFFFAOYSA-N[1]
Appearance Pale yellow liquidGeneral observation for thiazoles[2]
Solubility Soluble in organic solvents like alcohol and ether.Inferred from thiazole properties[3]
Chemical Stability Stable under standard ambient conditions (room temperature).

Synthesis and Strategic Reactivity

The true value of this compound lies in its synthesis and subsequent chemical manipulations, which allow for the controlled construction of complex molecular architectures.

Synthesis via Carbonyl Protection

The most direct and common synthesis of this compound involves the protection of the ketone in 2-acetylthiazole.[1]

Causality of Experimental Choice: The goal is to mask the reactivity of the carbonyl group to prevent it from interfering with subsequent reactions, such as those involving strong bases. Ketalization is a classic and robust method for this purpose. The reaction is acid-catalyzed and proceeds by nucleophilic attack of methanol on the protonated carbonyl, facilitated by an orthoformate which acts as a dehydrating agent to drive the equilibrium towards product formation.

Synthesis_Workflow Start 2-Acetylthiazole Reaction Ketalization Reaction Start->Reaction Reactant Reagents + Trimethyl Orthoformate + Methanol Reagents->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product This compound Reaction->Product Yields

Caption: Synthesis of this compound via ketalization.

Regioselective Lithiation and Functionalization

A key application of this protected thiazole is in organolithium chemistry. The protection of the C2-substituent enables highly regioselective deprotonation at the 5-position of the thiazole ring using a strong base.[1]

Expert Insight: The acidity of the C5 proton on the thiazole ring is significantly increased by the electron-withdrawing nature of the ring nitrogen and sulfur atoms. This allows for clean deprotonation with an alkyllithium reagent like n-butyllithium at low temperatures, typically -78 °C, to prevent side reactions. The resulting lithiated intermediate is a powerful nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, esters, lactones) to form new carbon-carbon bonds.[1]

For instances where direct deprotonation may be challenging or lack specificity, a halogen-metal exchange offers a superior alternative for regiocontrol.[1] Starting with 5-bromo-2-(1,1-Dimethoxyethyl)thiazole, treatment with an organolithium reagent rapidly and cleanly generates the desired 5-lithiated species.[1]

Reactivity_Logic cluster_0 Protection-Functionalization-Deprotection Strategy A 2-Acetylthiazole B This compound (Protected) A->B Protect (Ketalization) C 5-Lithio Intermediate B->C Deprotonate (n-BuLi, -78°C) D 5-Substituted Product (Protected) C->D React with Electrophile (E+) E Final 5-Substituted 2-Acetylthiazole D->E Deprotect (Acid Hydrolysis)

Caption: Strategic workflow for functionalizing the thiazole C5 position.

Experimental Protocols

The following protocols are foundational for the synthesis and characterization of this compound. These methodologies are designed as self-validating systems, where successful execution yields a product whose identity can be unequivocally confirmed by spectroscopic analysis.

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a solution of 2-acetylthiazole (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material), add trimethyl orthoformate (2.0-3.0 eq).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-2 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the catalyst by adding a mild base (e.g., triethylamine or saturated sodium bicarbonate solution) until the pH is neutral.

  • Isolation: Remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Spectroscopic Characterization (Self-Validation)

To confirm the structure of the synthesized product, a combination of spectroscopic methods is essential.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the purified product.

    • Validation: Confirm the disappearance of the strong carbonyl (C=O) stretch from the 2-acetylthiazole starting material (typically ~1680 cm⁻¹). Confirm the appearance of C-O ether stretches (typically in the 1050-1150 cm⁻¹ region).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).

    • ¹H NMR: Expect to see characteristic signals for the two thiazole ring protons, a singlet for the C-CH₃ group, and a singlet integrating to 6 protons for the two equivalent methoxy (-OCH₃) groups.

    • ¹³C NMR: Expect signals corresponding to the thiazole ring carbons, the quaternary ketal carbon (C(OCH₃)₂), the methyl carbons, and the methoxy carbons. The absence of a signal in the ketone region (~190 ppm) validates the conversion.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

  • Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[5]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4] Wash hands and skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

    • Ingestion: Rinse mouth with water and consult a physician.[4]

References

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central. Retrieved from [Link]

  • Safety data sheet for 4-Methyl-5-(2-hydroxyethyl)thiazole. (2014, February 21). British Pharmacopoeia. Retrieved from [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. Retrieved from [Link]

  • This compound-5-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020, April 21). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. (n.d.). Erbil Polytechnic University. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Thiazole (CAS 288-47-1) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(1,1-Dimethoxyethyl)thiazole: Synthesis, Identification, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,1-dimethoxyethyl)thiazole, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identity, spectroscopic signature for robust identification, a validated synthesis protocol, and its application in constructing more complex molecular architectures through regioselective functionalization. This guide is intended to serve as a valuable resource for researchers leveraging this versatile intermediate in their synthetic endeavors.

Core Identification and Properties

This compound is a five-membered aromatic heterocycle bearing a protected acetyl group at the 2-position. This structural motif is of significant interest as the thiazole ring is a privileged scaffold in numerous biologically active compounds, and the dimethoxyethyl group serves as a stable ketal protecting group for a ketone functionality.[1]

PropertyValueSource
CAS Number 200440-13-7[1][2]
Molecular Formula C₇H₁₁NO₂S[1]
Molecular Weight 173.24 g/mol [1]
InChI Key PEICOESQHKFTRG-UHFFFAOYSA-N[2]

The ketal functionality is stable under basic and nucleophilic conditions, allowing for selective manipulation of other parts of the molecule. The acetyl group can be readily deprotected under acidic conditions, making it a strategic component in multi-step syntheses.[1]

Spectroscopic and Analytical Identification

Accurate identification of this compound is crucial for its use in synthesis. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiazole ring protons and the dimethoxyethyl group.

ProtonChemical Shift (ppm)MultiplicityIntegration
Thiazole H-4/H-57.5 - 8.5d2H
OCH₃3.2 - 3.5s6H
CH₃1.5 - 2.0s3H

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure.

CarbonChemical Shift (ppm)
Thiazole C2173-175
Thiazole C4/C5120-145
Ketal C100-105
OCH₃48-52
CH₃25-30
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Intensity
C-O (ether)1050 - 1150Strong
C=N (thiazole)1550 - 1620Medium
C-S (thiazole)650 - 750Medium
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 174.

Synthesis Protocol

The most direct and common method for the synthesis of this compound is the acid-catalyzed ketalization of 2-acetylthiazole.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-Acetylthiazole 2-Acetylthiazole Target This compound 2-Acetylthiazole->Target Trimethylorthoformate Trimethyl Orthoformate Trimethylorthoformate->Target Methanol Methanol Methanol->Target p-TsOH p-Toluenesulfonic acid p-TsOH->Target (cat.)

Synthesis of this compound
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylthiazole (1.0 eq) in anhydrous methanol.

  • Addition of Reagents: To the solution, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Synthetic Applications

A key application of this compound is its use in C-C bond formation reactions via regioselective lithiation at the 5-position of the thiazole ring.[1]

Lithiation and Electrophilic Quench

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Start This compound Lithiate 5-Lithio-2-(1,1-dimethoxyethyl)thiazole Start->Lithiate  1. n-BuLi, THF, -78 °C Base n-Butyllithium Electrophile Electrophile (E+) Product 5-Substituted-2-(1,1-dimethoxyethyl)thiazole Lithiate->Product  2. E+

Lithiation and electrophilic quench workflow.
Protocol for Lithiation and Reaction with an Electrophile
  • Reaction Setup: In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) in anhydrous THF to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis and reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[1]

  • Handling of Reagents:

    • p-Toluenesulfonic acid: Corrosive; handle with care.

    • n-Butyllithium: Pyrophoric; handle under an inert atmosphere and away from moisture.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.

References

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. [Link]

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Safety data sheet - British Pharmacopoeia. [Link]

  • a guide to 13c nmr chemical shift values. [Link]

  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - CDN. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - MDPI. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

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Spectroscopic data (NMR, IR, MS) of 2-(1,1-Dimethoxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1,1-Dimethoxyethyl)thiazole

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this important heterocyclic building block.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₇H₁₁NO₂S and a molecular weight of 173.24 g/mol , is a valuable intermediate in modern organic synthesis.[1] Its structure is unique, featuring a thiazole ring, a heterocyclic motif prevalent in numerous biologically active compounds and approved pharmaceuticals.[2][3][4] This ring system is often considered a "privileged scaffold" in medicinal chemistry.

The second key feature is the 1,1-dimethoxyethyl group, which serves as a protected acetyl moiety. This ketal is stable under basic and nucleophilic conditions, allowing chemists to perform reactions on other parts of the molecule, such as the thiazole ring, without affecting the carbonyl precursor.[1] The acetyl group can be strategically deprotected later in a synthetic sequence via acid-catalyzed hydrolysis. This dual functionality makes it a versatile tool for constructing complex molecular architectures.[1]

Molecular Structure and Numbering

The systematic numbering of the atoms in this compound is crucial for the correct assignment of spectroscopic signals. The following diagram illustrates the standard numbering convention.

Caption: IUPAC numbering for this compound.

Synthesis Pathway: Protecting the Carbonyl

A primary and straightforward method for preparing this compound is through the direct ketalization of 2-acetylthiazole. This reaction exemplifies a crucial carbonyl protection strategy in multi-step synthesis.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Acetylthiazole 2-Acetylthiazole Reaction_Vessel Reaction_Vessel 2-Acetylthiazole->Reaction_Vessel Trimethyl Orthoformate Trimethyl Orthoformate Trimethyl Orthoformate->Reaction_Vessel Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reaction_Vessel Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reaction_Vessel Catalyst Water Removal Water Removal Water Removal->Reaction_Vessel Drives Equilibrium Target_Molecule This compound Methanol (byproduct) Methanol (byproduct) Formate ester (byproduct) Formate ester (byproduct) Reaction_Vessel->Target_Molecule Reaction_Vessel->Methanol (byproduct) Reaction_Vessel->Formate ester (byproduct)

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Ketalization of 2-Acetylthiazole
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiazole (1 equivalent).

  • Reagents: Add methanol as the solvent, followed by trimethyl orthoformate (approx. 2-3 equivalents).

  • Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The choice of acid is critical; stronger acids accelerate the reaction but can also promote side reactions if not controlled.

  • Reaction: Heat the mixture to reflux. The efficiency of ketalization is highly dependent on the removal of water to prevent the reverse hydrolysis reaction.[1] Using trimethyl orthoformate is advantageous as it reacts with the water byproduct to generate methanol and methyl formate, driving the equilibrium toward the product.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Purification: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different hydrogen environments in the molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Commentary
~ 7.75 Doublet 1H H-5 The thiazole ring protons appear in the aromatic region. H-5 is coupled to H-4. General range for thiazole protons is δ 7.5–8.5 ppm.[1]
~ 7.30 Doublet 1H H-4 H-4 is coupled to H-5, resulting in a doublet. It typically appears slightly upfield compared to H-5 in 2-substituted thiazoles.
~ 3.25 Singlet 6H 2 x -OCH₃ The six protons of the two methoxy groups are chemically equivalent and appear as a sharp singlet. The typical range for such groups is δ 3.2–3.5 ppm.[1]

| ~ 1.70 | Singlet | 3H | -CH₃ | The three protons of the methyl group attached to the quaternary carbon (C6) are equivalent and show no coupling, resulting in a singlet. |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The provided values are estimations based on typical ranges for these functional groups.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals, corresponding to each unique carbon atom.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment Rationale & Commentary
~ 175 C2 C2 is a quaternary carbon bonded to both a nitrogen and a sulfur atom within the heterocyclic ring, as well as the side chain. This environment results in a significant downfield shift. For comparison, C2 in 2-substituted aminothiazoles can be found around 168-172 ppm.[5][6]
~ 143 C5 C5 is an aromatic CH carbon and is typically found in this region for thiazole derivatives.[6]
~ 120 C4 C4 is the other aromatic CH carbon, generally appearing upfield of C5.
~ 105 C6 C6 is the quaternary carbon of the ketal, bonded to two oxygen atoms. This sp³ carbon is significantly deshielded by the electronegative oxygens.
~ 48 -OCH₃ The carbon atoms of the two equivalent methoxy groups.

| ~ 25 | -CH₃ | The methyl carbon attached to the quaternary center (C6), appearing in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Acquiring an IR Spectrum

A common and straightforward method is using an Attenuated Total Reflectance (ATR) setup on an FTIR spectrometer.

  • Background: Record a background spectrum of the clean ATR crystal.

  • Sample: Place a small drop of the liquid sample (or a small amount of solid) directly onto the crystal.

  • Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background, generating a transmittance or absorbance spectrum.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Commentary
~ 3100 - 3000 C-H Stretch Aromatic (Thiazole C-H) These absorptions are typically of medium to weak intensity.
~ 2990 - 2850 C-H Stretch Aliphatic (-CH₃, -OCH₃) Stronger absorptions corresponding to the methyl and methoxy groups.
~ 1600 - 1500 C=N & C=C Stretch Thiazole Ring The characteristic ring stretching vibrations. A band around 1560-1620 cm⁻¹ can often be attributed to the C=N stretching of the thiazole ring.[7]
~ 1150 - 1050 C-O Stretch Ketal (C-O-C) Strong, characteristic absorptions for the two C-O single bonds of the ketal functionality. This is a key diagnostic peak for this molecule.[1]

| ~ 750 - 650 | C-S Stretch | Thiazole Ring | The C-S bond vibration is often weak and can be difficult to assign definitively, but is expected in this region.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.[8]

Molecular Weight: 173.24 g/mol [1] Expected [M+H]⁺: m/z 174.06

Fragmentation Pathway Analysis

The fragmentation of the molecular ion provides a structural fingerprint. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals from the side chain.

Fragmentation M_plus_H [M+H]⁺ m/z = 174 Loss_CH3OH - CH₃OH M_plus_H->Loss_CH3OH Loss_CH3 - •CH₃ M_plus_H->Loss_CH3 Fragment_142 m/z = 142 Loss_CH3OH->Fragment_142 Fragment_159 m/z = 159 Loss_CH3->Fragment_159 Loss_OCH3 - •OCH₃ Fragment_159->Loss_OCH3 Fragment_143 m/z = 143 (2-Acetylthiazole ion) Loss_OCH3->Fragment_143

Caption: Plausible ESI-MS fragmentation pathways for this compound.

  • Loss of Methanol: A very common fragmentation for methoxy-containing compounds is the loss of a neutral methanol molecule (CH₃OH, 32 Da), which would lead to a fragment ion at m/z 142 .

  • Loss of a Methyl Radical: Cleavage of a C-C bond could result in the loss of a methyl radical (•CH₃, 15 Da), yielding a fragment at m/z 159 .

  • Formation of 2-Acetylthiazole Ion: Subsequent loss of a methoxy radical (•OCH₃, 31 Da) from the m/z 159 fragment could lead to the formation of the protonated 2-acetylthiazole ion at m/z 128 (or the radical cation at m/z 127). The observation of ions related to the deprotected core structure is a common feature in the mass spectra of protected molecules.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (especially the C-O stretches of the ketal), and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this versatile synthetic intermediate.

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Molecular structure and conformation of 2-(1,1-Dimethoxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(1,1-Dimethoxyethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of this compound, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We delve into the molecule's structural and conformational properties, underpinned by spectroscopic analysis and computational insights. The thiazole ring is a privileged scaffold in drug discovery, and the 1,1-dimethoxyethyl group serves as a stable, protected acetyl moiety.[1] Understanding the three-dimensional structure and dynamic conformational behavior of this molecule is paramount for its effective application in the design and synthesis of complex, biologically active agents. This document details its synthesis, structural elucidation methodologies, conformational landscape, and spectroscopic signature, offering field-proven insights for professionals in drug development.

Introduction: Strategic Importance in Synthesis

The thiazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products, including Vitamin B1 and penicillins.[2][3][4][5] Its aromatic nature and the presence of sulfur and nitrogen heteroatoms allow for diverse interactions with biological targets.[3][6] this compound (Molecular Formula: C₇H₁₁NO₂S, Molecular Weight: 173.24 g/mol ) is a particularly valuable derivative.[1][7]

The strategic value of this compound lies in the 1,1-dimethoxyethyl group , which functions as a ketal-protected form of an acetyl group.[1] This protection is robust under basic and nucleophilic conditions, which are often required for modifying the thiazole ring, for instance, through regioselective lithiation at the 5-position.[1] The acetyl group can be readily deprotected later in a synthetic sequence via acid-catalyzed hydrolysis. This dual functionality makes this compound an ideal intermediate for constructing complex molecular architectures, such as analogues of immunosuppressive agents.[1]

Synthesis and Experimental Protocols

The most direct and widely used method for preparing this compound is through the protection of the ketone in 2-acetylthiazole.[1] This approach leverages the principles of carbonyl chemistry to ensure the stability of the acetyl group during subsequent synthetic manipulations.

Synthetic Rationale: The Ketal Protection

The primary reason for converting the acetyl group to a dimethyl ketal is to mask its electrophilic carbonyl carbon. In multi-step syntheses, it is often necessary to perform reactions, such as deprotonation with strong organolithium bases, that would be incompatible with an unprotected ketone. The ketal is inert to these conditions, allowing for selective functionalization at other sites on the thiazole ring.

Experimental Protocol: Acid-Catalyzed Ketalization

This protocol describes the formation of the dimethyl ketal from 2-acetylthiazole using an acid catalyst and an orthoformate.

Materials:

  • 2-Acetylthiazole

  • Trimethyl orthoformate

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography

Procedure:

  • To a solution of 2-acetylthiazole in anhydrous methanol, add trimethyl orthoformate (typically 1.5-2.0 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Workflow for Synthesis and Analysis of this compound

G cluster_synthesis Synthesis cluster_analysis Structural & Conformational Analysis start 2-Acetylthiazole react Acid-Catalyzed Ketalization (MeOH, Trimethyl Orthoformate, PTSA) start->react workup Quench, Extraction & Purification react->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ms Mass Spectrometry product->ms Characterization ir IR Spectroscopy product->ir Characterization comp Computational Modeling (DFT) product->comp Characterization xray X-ray Crystallography (If single crystal) product->xray Characterization

Caption: A workflow diagram illustrating the synthesis and subsequent analytical characterization of this compound.

Molecular Structure and Elucidation

The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray crystallography.[1][9][10] While a specific crystal structure for this compound is not widely reported, the methodology remains the gold standard for obtaining precise bond lengths, bond angles, and stereochemistry.[1]

X-ray Crystallography Protocol (General)
  • Crystal Growth: A suitable single crystal must be grown from a solution, often through slow evaporation of a solvent.[1][9]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with an X-ray beam. The resulting diffraction pattern of spots is collected by a detector.[10][11]

  • Structure Solution: The intensities and positions of the diffraction spots are used to calculate an electron density map of the molecule.

  • Model Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates.[10]

Predicted Structural Parameters

Based on known structures of thiazole derivatives, a set of expected structural parameters can be compiled.[12] The thiazole ring is an aromatic, planar five-membered heterocycle.

ParameterPredicted ValueRationale
Thiazole Ring GeometryPlanarAromatic 6π-electron system.
C2-N3 Bond Length~1.37 ÅTypical C=N double bond character within an aromatic ring.
N3-C4 Bond Length~1.38 ÅAromatic bond character.
C4-C5 Bond Length~1.36 ÅAromatic bond with significant double bond character.
C5-S1 Bond Length~1.72 ÅTypical C-S bond length in a heterocyclic aromatic system.
S1-C2 Bond Length~1.73 ÅTypical C-S bond length in a heterocyclic aromatic system.
C2-C(ethyl) Bond Length~1.51 ÅStandard sp²-sp³ carbon-carbon single bond.
C(ethyl)-O Bond Length~1.43 ÅStandard sp³ carbon-oxygen single bond.
O-C(methyl) Bond Length~1.42 ÅStandard sp³ carbon-oxygen single bond.
C4-C5-S1 Bond Angle~110-112°Internal angle of a five-membered ring involving a sulfur atom.
N3-C2-S1 Bond Angle~115°Internal angle of a five-membered ring.

Conformational Analysis

While the thiazole ring itself is rigid, rotation can occur around the single bond connecting the dimethoxyethyl group to the C2 position of the ring.[1] This rotation gives rise to different stable conformations (conformers), which can influence the molecule's reactivity and interactions with biological targets.

Key Rotational Freedom

The primary conformational flexibility stems from the rotation around the C2(thiazole)–C(ketal) bond. The relative orientation of the bulky dimethoxyethyl group with respect to the thiazole ring defines the low-energy conformers.

Molecular Structure and Key Rotational Bond

Caption: The molecular structure of this compound, highlighting the key single bond responsible for conformational flexibility.

Computational Modeling

Molecular modeling techniques, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the molecule as a function of the rotational angle.[3][6] These calculations can predict the geometry of the most stable conformers and the energy barriers between them. For similar systems, semi-extended conformations are often found to be low in energy, potentially stabilized by weak intramolecular interactions.[6]

Advanced NMR Techniques

In solution, conformational dynamics can be investigated using advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY).[1] A NOESY experiment detects through-space interactions between protons that are in close proximity (< 5 Å). Observing a NOE between a proton on the thiazole ring (e.g., H5) and the protons of the methoxy or methyl groups would provide direct evidence for the preferred conformation in solution.[1]

Spectroscopic Profile

The identity and purity of this compound are confirmed by a combination of spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR δ ~7.7-7.9 ppm (d, 1H): Thiazole H5 proton. δ ~7.2-7.4 ppm (d, 1H): Thiazole H4 proton. δ ~3.2-3.4 ppm (s, 6H): Protons of the two equivalent methoxy (-OCH₃) groups. δ ~1.7-1.9 ppm (s, 3H): Protons of the methyl (-CH₃) group.[1][13][14]
¹³C NMR δ ~168-172 ppm: C2 of the thiazole ring. δ ~142-145 ppm: C4 of the thiazole ring. δ ~118-122 ppm: C5 of the thiazole ring. δ ~100-105 ppm: Quaternary ketal carbon. δ ~48-52 ppm: Methoxy carbons (-OCH₃). δ ~25-28 ppm: Methyl carbon (-CH₃).[13][14][15]
IR (Infrared) ~3100 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~1500-1600 cm⁻¹: C=N and C=C stretching of the thiazole ring. ~1050-1150 cm⁻¹: Strong C-O stretching from the ketal group. ~600-700 cm⁻¹: C-S stretch.[2]
MS (Mass Spec) M⁺ at m/z = 173.24: Molecular ion peak. Key Fragment: Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 142. Base Peak: Often the m/z = 142 fragment or further loss of formaldehyde (CH₂O) from this fragment.

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency used.[1]

Conclusion

This compound is a strategically important synthetic intermediate whose utility is directly linked to its molecular structure and chemical properties. The ketal-protected acetyl group allows for robust synthetic manipulations of the versatile thiazole core. Its conformational flexibility, centered on the C2-substituent bond, is a critical parameter for understanding its reactivity and potential interactions in a biological context. The analytical data derived from NMR, IR, and MS provide a clear spectroscopic fingerprint for its characterization, while computational and advanced experimental methods offer deeper insight into its preferred three-dimensional arrangement. This guide provides the foundational knowledge required for researchers to confidently employ this valuable building block in the pursuit of novel chemical entities.

References

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The Thiazole Ring: A Privileged Scaffold in Elucidating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Thiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, yielding compounds with significant therapeutic potential. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] Its presence in natural products like Vitamin B1 (Thiamine) and in numerous FDA-approved drugs underscores its versatility and importance.[3][4] Molecules incorporating the thiazole nucleus exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[5][6][7]

This guide provides an in-depth exploration of the thiazole ring's fundamental role in dictating the biological activity of its derivatives. Moving beyond a simple catalog of activities, we will dissect the core physicochemical properties, explore structure-activity relationships (SAR), and delve into the molecular mechanisms that underpin its therapeutic effects. This content is designed for the discerning researcher and drug development professional, offering not just information, but actionable insights grounded in established scientific principles and field-proven experimental methodologies.

Chapter 1: The Thiazole Scaffold: Foundational Physicochemical & Reactive Properties

The biological versatility of the thiazole ring is not accidental; it is a direct consequence of its unique electronic and structural characteristics. Understanding these foundational properties is critical to appreciating its role as a pharmacophore.

1.1 Aromaticity and Electron Distribution

The thiazole ring is an aromatic system, with pi (π) electrons delocalized across the five-membered ring.[8] This aromaticity confers significant stability to the structure. However, the presence of two different heteroatoms, sulfur (S) and nitrogen (N), creates an uneven distribution of electron density. The nitrogen atom at position 3 is basic and acts as a hydrogen bond acceptor, while the sulfur atom at position 1 influences the ring's electronics and lipophilicity.[9][10] The proton at the C2 position is notably acidic and can be abstracted, making this position a key site for chemical modification and interaction.[8][11]

  • C2 Position: Electron-deficient and the most reactive site, susceptible to deprotonation and nucleophilic attack.[11]

  • C4 Position: Generally electron-neutral.

  • C5 Position: Slightly electron-rich, making it a site for electrophilic substitution.[9]

This distinct electronic landscape allows the thiazole ring to engage in a variety of non-covalent interactions with biological macromolecules, a topic we will explore in the next chapter.

Caption: Key electronic and reactive sites of the thiazole ring.

1.2 Physicochemical Characteristics

The inherent properties of thiazole, such as its pKa of approximately 2.5 for the conjugate acid and its moderate solubility, can be finely tuned through substitution.[5] The ability to modify the thiazole scaffold at its various positions allows medicinal chemists to optimize critical drug-like properties, including:

  • Lipophilicity (LogP): Affects membrane permeability and absorption.

  • Aqueous Solubility: Crucial for formulation and bioavailability.

  • Metabolic Stability: The aromatic nature of the ring generally confers resistance to metabolic degradation.[12]

The strategic placement of substituents can transform a biologically active but pharmaceutically challenging molecule into a viable drug candidate.

Chapter 2: The Thiazole Ring as a Versatile Pharmacophore

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The thiazole ring is a master of disguise, capable of presenting multiple interaction points and serving diverse pharmacophoric roles.

  • Hydrogen Bonding: The nitrogen atom at the N-3 position is a potent hydrogen bond acceptor, a critical interaction for anchoring ligands within a protein's active site.[13]

  • Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic rings like benzene or pyridine. This substitution can improve potency, alter selectivity, or enhance pharmacokinetic properties without losing the essential binding interactions.[5]

  • Scaffold Rigidity: The planar, rigid nature of the thiazole ring helps to lock the attached substituents in a specific conformation, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

  • Spacer/Linker: The thiazole core can act as a simple, stable linker to correctly orient different pharmacophoric groups for optimal interaction with a biological target.[5]

Chapter 3: Structure-Activity Relationship (SAR) of Thiazole Derivatives

The true power of the thiazole scaffold is realized through the systematic modification of its structure to enhance biological activity. SAR studies are the cornerstone of this process, providing a roadmap for rational drug design.

3.1 Antimicrobial Activity

Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity.[14] SAR studies reveal that the nature and position of substituents are critical.

  • At C2: Substitution with amino groups or hybridization with other heterocyclic rings like pyrazoline can significantly enhance antibacterial and antifungal potency.[15]

  • At C4: The presence of substituted phenyl rings is a common feature in potent antimicrobial thiazoles. Electron-withdrawing groups (e.g., halogens like -Cl, -F) on this phenyl ring often increase activity.[8][16]

  • At C5: Modifications at this position can also modulate activity, with some studies showing that incorporating groups like phenylacetic acid can confer potent dual antimicrobial and anti-inflammatory effects.[2]

Table 1: SAR of 2,4-Disubstituted Thiazole Derivatives Against Bacillus subtilis

Compound IDR1 (at C2)R2 (at C4)MIC (µM)Source
2c Hydrazinyl4-Chlorophenyl4.55[2]
4 Amino4-Nitrophenyl4.51[2]
5b Amino4-Methoxyphenyl4.60[2]
5c Amino3,4-Dimethoxyphenyl4.58[2]

As demonstrated in the table, various substitutions on the thiazole scaffold can yield potent antibacterial activity against Gram-positive bacteria, with MIC values in the low micromolar range.[2]

3.2 Anticancer Activity

Thiazole is a prominent scaffold in anticancer drug discovery, with derivatives targeting a multitude of pathways.[13][17] The FDA-approved drug Dasatinib, a kinase inhibitor used to treat leukemia, prominently features a 2-aminothiazole core.[18]

  • Kinase Inhibition: The 2-aminothiazole moiety is a key pharmacophore for interacting with the hinge region of many protein kinases.

  • Tubulin Polymerization Inhibition: Some thiazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[17]

  • Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.[19][20]

SAR studies have shown that specific substitutions are crucial for potency. For instance, in a series of thiazole-hydrazone derivatives, a 4-chlorophenyl group at the C4 position of a secondary thiazole ring resulted in the most potent activity against the HepG2 liver cancer cell line.[21]

Table 2: Cytotoxic Activity (IC₅₀) of Novel Thiazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Source
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine (6.77 ± 0.41)[19]
4c HepG2 (Liver)7.26 ± 0.44Staurosporine (8.4 ± 0.51)[19]
2f MCF-7 (Breast)8.0-[22]
2i MCF-7 (Breast)7.7-[22]

The data clearly indicates that thiazole derivatives can exhibit potent anticancer activity, in some cases exceeding that of the standard reference drug.[19]

3.3 Anti-inflammatory Activity

Thiazole derivatives can modulate the inflammatory response, primarily by inhibiting key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[23][24] The non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole ring essential for its activity.[25]

  • COX/LOX Inhibition: The thiazole scaffold can be decorated with substituents that fit into the active sites of COX-1, COX-2, or LOX enzymes, blocking the production of pro-inflammatory prostaglandins and leukotrienes.[24][25]

  • SAR Insights: Studies have shown that the nature of the substituent on the phenyl ring attached to the thiazole core determines the selectivity and potency of COX inhibition.[25] Chalcone-thiazole hybrids have also emerged as potent anti-inflammatory agents.[26]

Chapter 4: Mechanistic Insights into Biological Activities

Understanding the mechanism of action (MoA) is paramount in drug development. Thiazole derivatives exert their effects by interacting with a diverse range of molecular targets and signaling pathways.

4.1 Enzyme Inhibition: The COX/LOX Pathway

Inflammation is largely driven by the enzymatic conversion of arachidonic acid into prostaglandins (by COX enzymes) and leukotrienes (by LOX enzymes).[23] Many anti-inflammatory thiazole derivatives function as direct inhibitors of these enzymes.

COX_LOX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation thiazole Thiazole Derivatives (e.g., Meloxicam) thiazole->cox Inhibition thiazole->lox Inhibition

Caption: Inhibition of the Arachidonic Acid Pathway by Thiazole Derivatives.

4.2 Disruption of Cancer Signaling Pathways

In oncology, thiazole derivatives have been shown to interfere with multiple signaling cascades that are critical for cancer cell proliferation, survival, and metastasis. These include:

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth and survival. Thiazole compounds have been identified that inhibit key kinases within this cascade.[20][27]

  • MAPK Pathway: This pathway is involved in cell proliferation and differentiation, and its dysregulation is common in cancer.

  • NF-κB Signaling: A key regulator of inflammation and cell survival, NF-κB is often constitutively active in cancer cells. Thiazole derivatives have been shown to suppress its activity.[20]

Chapter 5: Experimental Protocols for Activity Evaluation

To translate theoretical knowledge into tangible results, robust and reproducible experimental protocols are essential. As a self-validating system, each protocol must include appropriate controls to ensure the integrity of the data.

5.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a thiazole derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HepG2)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well microplates

    • Thiazole derivative stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader (570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Serial Dilutions of Thiazole Derivative incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

5.2 Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard, acute model for evaluating the anti-inflammatory activity of novel compounds.

  • Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates anti-inflammatory activity.[28]

  • Materials:

    • Wistar rats (150-200g)

    • Thiazole derivative (formulated in a suitable vehicle, e.g., 0.5% CMC)

    • Standard drug (e.g., Indomethacin or Nimesulide)[28]

    • 1% Carrageenan solution in saline

    • Plebismometer or digital calipers

  • Procedure:

    • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the test.

    • Grouping: Divide animals into groups (n=6): Vehicle Control, Standard Drug, and Test Groups (different doses of the thiazole derivative).

    • Dosing: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.).

    • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Measurement: Measure the paw volume/thickness immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4 hours) using a plebismometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group).

    • Analyze data using statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Perspectives

The thiazole ring is unequivocally a privileged scaffold in medicinal chemistry, owing its success to a unique combination of physicochemical properties, electronic characteristics, and synthetic accessibility.[1][2] Its ability to act as a versatile pharmacophore, engaging in crucial interactions with diverse biological targets, has cemented its role in the development of treatments for a wide range of human diseases.[8][11]

Future research will likely focus on several key areas:

  • Novel Hybrid Molecules: The design and synthesis of hybrid molecules that combine the thiazole scaffold with other known pharmacophores will continue to be a fruitful strategy for discovering compounds with novel or dual mechanisms of action.[29]

  • Target-Specific Design: As our understanding of disease biology deepens, the rational, structure-based design of thiazole derivatives for highly specific targets (e.g., novel kinase isoforms, specific proteases) will lead to more effective and less toxic therapies.

  • Exploring New Therapeutic Areas: While well-established in antimicrobial and anticancer research, the potential of thiazole derivatives in areas like neurodegenerative diseases and metabolic disorders is still being actively explored.[30]

The enduring legacy and bright future of the thiazole ring serve as a powerful testament to the value of heterocyclic chemistry in the ongoing quest for new and improved medicines.

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Introduction to 2-(1,1-Dimethoxyethyl)thiazole as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(1,1-Dimethoxyethyl)thiazole as a Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. We will delve into its synthesis, key reactions, and strategic use in the construction of complex molecules, offering field-proven insights for its effective application.

Core Introduction: The Strategic Value of a Protected Thiazole

The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. This compound presents this important heterocycle with a protected acetyl group at the 2-position. This structural feature is of paramount strategic importance; the dimethoxyethyl group acts as a stable ketal, protecting the otherwise reactive acetyl functionality from a wide range of reaction conditions, particularly basic and nucleophilic environments.[1] This allows for extensive synthetic manipulations at other positions of the molecule before the acetyl group is unmasked at a desired stage via acid-catalyzed hydrolysis.[1]

Synthesis and Physicochemical Properties

The primary route to this compound is through the protection of commercially available 2-acetylthiazole.

Experimental Protocol: Ketal Protection of 2-Acetylthiazole

  • Reaction Setup: To a solution of 2-acetylthiazole (1.0 eq) in methanol, add trimethyl orthoformate (1.2 eq).

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₁NO₂S
Molecular Weight 173.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 85-87 °C @ 10 mmHg
Density ~1.11 g/cm³
Key Synthetic Transformations and Mechanistic Insights

The synthetic utility of this compound is primarily centered on two key transformations: the deprotection of the ketal to reveal the acetyl group and the functionalization of the thiazole ring.

The acid-catalyzed hydrolysis of the ketal is a straightforward and high-yielding reaction that regenerates the 2-acetylthiazole.

Deprotection_Workflow start This compound product 2-Acetylthiazole start->product Hydrolysis acid Aqueous Acid (e.g., HCl, PTSA) acid->product

Caption: Workflow for the deprotection of the ketal.

Mechanistic Rationale: The reaction is initiated by the protonation of one of the methoxy oxygens, converting it into a good leaving group (methanol). The departure of methanol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water, followed by deprotonation and loss of the second methanol molecule, yields the final ketone product.

A powerful feature of this building block is the ability to achieve regioselective functionalization at the C5 position of the thiazole ring. The proton at C5 is the most acidic after the C2 position is substituted, allowing for its selective removal by a strong base like n-butyllithium (n-BuLi).[1]

Lithiation_Functionalization start This compound lithiated Lithiated Intermediate start->lithiated Deprotonation base n-BuLi, THF -78 °C base->lithiated product C5-Functionalized Thiazole lithiated->product Electrophilic Quench electrophile Electrophile (E+) (e.g., Aldehyde, Alkyl Halide) electrophile->product

Caption: Logical workflow for C5 functionalization.

Experimental Protocol: C5-Formylation of this compound

  • Reaction Setup: Under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) to the cooled solution and stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add N,N-dimethylformamide (DMF) (1.2 eq) and continue to stir at -78 °C for an additional hour.

  • Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and purify by column chromatography to obtain the C5-formylated product.

Applications in Complex Molecule Synthesis

The ability to introduce functionality at the C5 position while the C2-acetyl group remains protected is a powerful strategy in multi-step synthesis. This approach has been utilized in the synthesis of various natural product analogs and pharmaceutical intermediates. For example, the lithiated species can be reacted with lactones to construct complex side chains, a key step in the synthesis of certain immunosuppressive agent analogs.[1]

Conclusion

This compound is a strategically important building block for any chemist working on the synthesis of thiazole-containing molecules. Its robust protecting group strategy, coupled with the potential for regioselective functionalization, provides a reliable and versatile platform for the construction of complex and biologically relevant compounds.

References

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A Technical Guide to the Discovery of Novel Thiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a cornerstone in the design of novel therapeutics. This guide provides an in-depth exploration of the discovery process for new thiazole-based medicinal agents, from foundational synthetic strategies to the elucidation of structure-activity relationships (SAR) and the evaluation of biological activity. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in field-proven experience for researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Thiazole Scaffold

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of pharmacologically active compounds.[3] Its prevalence is not coincidental; the thiazole nucleus offers a unique combination of features that are highly advantageous for drug design. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions, and the aromatic ring itself provides a rigid scaffold for the precise orientation of pharmacophoric groups.[4] This versatility has led to the development of thiazole derivatives with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6] Prominent examples of thiazole-containing drugs include the antiretroviral Ritonavir, the antibiotic Sulfathiazole, and the anticancer agent Dasatinib, underscoring the scaffold's therapeutic impact.[1][2][4]

The enduring appeal of the thiazole ring lies in its synthetic tractability and the rich potential for chemical modification. This allows medicinal chemists to systematically explore chemical space, fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance potency and reduce toxicity.[1] This guide will navigate the logical flow of a thiazole-focused drug discovery program, beginning with the critical first step: synthesis.

Foundational Synthetic Strategies for the Thiazole Core

The construction of the thiazole ring is a well-established field, with several named reactions providing reliable and versatile routes to a wide array of derivatives. The choice of synthetic strategy is paramount, as it dictates the substitution patterns available for subsequent optimization.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

First described in 1887, the Hantzsch synthesis remains one of the most widely used methods for constructing the thiazole ring due to its simplicity and high yields.[7] The reaction involves the condensation of an α-haloketone with a thioamide.[7][8]

Causality of Experimental Choice: The Hantzsch synthesis is often the first choice for generating initial compound libraries because of the commercial availability of a wide variety of α-haloketones and thioamides. This allows for the rapid generation of diverse derivatives at the 2- and 4-positions of the thiazole ring, which is crucial for initial SAR exploration. The reaction proceeds through a well-understood mechanism involving nucleophilic attack, cyclization, and dehydration to form the stable aromatic ring.[7][9]

Hantzsch_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product Haloketone α-Haloketone (R1-CO-CH2X) SN2 1. Nucleophilic Attack (SN2) Sulfur attacks α-carbon Haloketone->SN2 Thioamide Thioamide (R2-CS-NH2) Thioamide->SN2 Intermediate1 Intermediate Formation SN2->Intermediate1 HX elimination Cyclization 2. Intramolecular Cyclization Nitrogen attacks carbonyl carbon Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration 3. Dehydration Loss of H2O Intermediate2->Dehydration Thiazole Substituted Thiazole Dehydration->Thiazole

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis [8] This protocol provides a robust, self-validating method for synthesizing a common thiazole building block.

  • Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Reaction Setup: Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heating: Place the vial on a hot plate set to 100°C and stir the mixture for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up: Remove the reaction from heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. The weak base neutralizes the HBr salt of the product, causing the free base to precipitate.[9]

  • Isolation: Filter the resulting solid using a Buchner funnel. Wash the filter cake with water to remove any remaining salts.

  • Drying and Characterization: Spread the collected solid on a watch glass and allow it to air dry. Once dry, determine the mass, calculate the percent yield, and characterize the product by melting point and NMR spectroscopy.[8]

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is another classical method that provides access to 5-aminothiazoles.[11][12] This reaction involves treating α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild conditions.[11][12][13]

Causality of Experimental Choice: This method is particularly valuable when a 5-amino substituent is desired. This amino group serves as a versatile synthetic handle for further derivatization, allowing for the exploration of SAR at this position, which is not directly accessible through the standard Hantzsch synthesis. The reaction proceeds at room temperature, making it suitable for substrates that may be sensitive to the heat used in the Hantzsch method.[11][14]

The Drug Discovery Workflow: From Library to Lead

The synthesis of a diverse library of thiazole derivatives is the first step in a broader discovery campaign. The subsequent phases involve screening these compounds for biological activity and systematically optimizing the most promising "hits."

Drug_Discovery_Workflow Start 1. Library Synthesis (e.g., Hantzsch, Cook-Heilbron) Screening 2. High-Throughput Screening (HTS) (In vitro biological assays) Start->Screening Hit_ID 3. Hit Identification (Active Compounds) Screening->Hit_ID Data Analysis SAR 4. Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt 5. Lead Optimization (Improve potency, selectivity, PK/PD) SAR->Lead_Opt Iterative Design & Synthesis Lead_Opt->SAR In_Vivo 6. In Vivo Testing (Animal Models) Lead_Opt->In_Vivo Candidate 7. Preclinical Candidate In_Vivo->Candidate

Caption: Iterative workflow for thiazole derivative drug discovery.

Case Study: Thiazole Derivatives as Anticancer Agents

Thiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases, induction of apoptosis, and disruption of tubulin polymerization.[4][15][16]

Targeting Protein Kinases

Abnormal protein kinase activity is a hallmark of many cancers.[5][6] The thiazole scaffold has proven to be an excellent framework for designing potent and selective kinase inhibitors.[5][16][17] The FDA-approved drug Dasatinib, for example, contains a 2-aminothiazole moiety and is a potent inhibitor of the BCR-ABL kinase, which is crucial in chronic myeloid leukemia (CML).[4]

Structure-Activity Relationship (SAR) Insights: SAR studies are critical for transforming a moderately active "hit" into a potent "lead." For thiazole-based kinase inhibitors, several general trends have been observed:

  • 2-Position: Often occupied by an amino or substituted amino group, which can form a key hydrogen bond with the "hinge" region of the kinase active site.[4]

  • 4-Position: Bulky aromatic or heteroaromatic substituents at this position often enhance potency by occupying a hydrophobic pocket in the active site.

  • 5-Position: Modification at this position can be used to fine-tune solubility and other pharmacokinetic properties.

Table 1: Example SAR Data for Thiazole-Based VEGFR-2 Inhibitors The following table summarizes hypothetical SAR data for a series of thiazole derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.

Compound IDR1 (2-position)R2 (4-position)R3 (5-position)VEGFR-2 IC₅₀ (µM)[18]
4a -NH₂4-Hydroxyphenyl-H5.2
4b -NH₂4-Methoxyphenyl-H3.8
4c -NH₂4-Hydroxy-3-methoxyphenyl-H0.15
5 -NH-Acetyl4-Hydroxyphenyl-H12.5

Data is illustrative, based on trends reported in the literature.[18]

Interpretation: The data clearly shows that substitution on the 4-position phenyl ring significantly impacts activity, with the 3-methoxy group in compound 4c leading to a dramatic increase in potency.[18] Acetylation of the 2-amino group (compound 5 ) is detrimental, likely disrupting the key hydrogen bond interaction with the kinase hinge.

Kinase_Inhibition Kinase Kinase Active Site ATP Binding Pocket Substrate Binding Site Substrate Substrate Protein Kinase:subst->Substrate Binds Thiazole Thiazole Inhibitor Thiazole->Kinase:atp Competitively Binds ATP ATP ATP->Kinase:atp Binds Phosphorylation Phosphorylation Blocked Substrate->Phosphorylation No PO4 transfer

Caption: Competitive inhibition of a protein kinase by a thiazole derivative.

Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay) [19][20][21] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.[19][20]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, breast cancer) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[19][21]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]

Case Study: Thiazole Derivatives as Antimicrobial Agents

The emergence of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[23][24] Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[24][25][26]

Structure-Activity Relationship (SAR) Insights: For antimicrobial thiazoles, SAR often revolves around optimizing interactions with bacterial enzymes or cell wall components.

  • Hybridization: Combining the thiazole scaffold with other known antibacterial pharmacophores (e.g., pyrazoline, quinoline) can lead to synergistic effects and enhanced potency.[23][27]

  • Lipophilicity: The nature and substitution pattern of aromatic rings attached to the thiazole core can modulate the compound's ability to penetrate the bacterial cell membrane.

  • Electron-withdrawing/donating groups: The electronic nature of substituents can influence the overall reactivity and target engagement of the molecule. Studies have shown that para-substituted methoxy, chloro, and nitro groups on a phenyl ring can increase antibacterial activity.[24][25]

Table 2: Example SAR Data for Thiazole-Based Antimicrobial Agents

Compound IDCore StructureR-Group on Phenyl RingMIC vs. S. aureus (µg/mL)[27]
A-1 Thiazole-Pyrazoline-H31.25
A-2 Thiazole-Pyrazoline4-Cl15.625
A-3 Thiazole-Pyrazoline4-OCH₃15.625
A-4 Thiazole-Pyrazoline4-NO₂7.81

Data is illustrative, based on trends reported in the literature.[25][27]

Interpretation: The data suggests that electron-withdrawing groups (Cl, NO₂) and electron-donating groups (OCH₃) at the para-position of the phenyl ring enhance antibacterial activity compared to the unsubstituted analog. The nitro group in compound A-4 provides the highest potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [28][29][30] The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[29]

  • Preparation of Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth). The typical concentration range is 128 to 0.25 µg/mL.[31]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[30]

  • Inoculation: Add the adjusted bacterial inoculum to each well of the compound plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).[31]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[31][32]

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[29][30]

Conclusion and Future Outlook

The thiazole scaffold continues to be a highly productive platform for the discovery of novel medicinal agents. Its synthetic accessibility and chemical versatility allow for extensive exploration of chemical space to address a wide range of therapeutic targets. Future advancements in this field will likely leverage modern synthetic methodologies, such as flow chemistry and photocatalysis, to access novel derivatives more efficiently.[33] Furthermore, the integration of computational chemistry and machine learning will accelerate the design-synthesize-test-analyze cycle, enabling the more rapid identification of potent and selective clinical candidates. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon as they continue to unlock the therapeutic potential of thiazole derivatives.

References

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  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

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Exploratory reactions of 2-(1,1-Dimethoxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Exploratory Reactions of 2-(1,1-Dimethoxyethyl)thiazole

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The core value of this reagent lies in its dual functionality: the thiazole ring, a privileged scaffold in numerous biologically active compounds, and the 1,1-dimethoxyethyl group, which serves as a stable ketal protecting group for an acetyl moiety.[1] This guide delves into the primary exploratory reactions of this molecule, including its synthesis, regioselective C-5 lithiation for subsequent functionalization, predicted electrophilic substitution patterns, and strategic palladium-catalyzed cross-coupling reactions. Furthermore, we will discuss the critical deprotection step to unveil the 2-acetylthiazole core, a versatile precursor for further derivatization. The methodologies, mechanistic insights, and detailed protocols herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound in the construction of complex molecular architectures.

Introduction: The Strategic Advantage of this compound

The thiazole ring is a cornerstone in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents, including antibiotics, anti-inflammatory agents, and anticancer drugs.[2][3][4][5][6] The strategic challenge in multi-step syntheses involving substituted thiazoles often lies in managing the reactivity of appended functional groups. This compound (CAS: 200440-13-7) emerges as an elegant solution to this challenge.[1]

The 1,1-dimethoxyethyl group is a dimethyl ketal, a robust protecting group for the carbonyl function of 2-acetylthiazole.[1][7][8] This protection is paramount, as ketals exhibit high stability in nucleophilic and basic reaction conditions, which are frequently employed for modifying the thiazole core.[1] The carbonyl can be regenerated at a later synthetic stage through simple acid-catalyzed hydrolysis. This protection-functionalization-deprotection strategy, illustrated below, allows for precise chemical modifications without unintended side reactions at the acetyl group.

G cluster_0 Synthetic Strategy A 2-Acetylthiazole B This compound (Protected Core) A->B Ketalization (Protection) C C-5 Functionalized Intermediate B->C C-5 Functionalization (e.g., Lithiation, Cross-Coupling) D Functionalized 2-Acetylthiazole (Target Molecule) C->D Hydrolysis (Deprotection)

Caption: Overall synthetic workflow utilizing this compound.

Synthesis of the Core Building Block

The most direct and efficient synthesis of this compound involves the acid-catalyzed ketalization of commercially available 2-acetylthiazole. This reaction leverages the equilibrium-driven formation of a ketal from a ketone and an alcohol, typically using an orthoformate as both a reagent and a water scavenger to drive the reaction to completion.[1]

Experimental Protocol: Ketalization of 2-Acetylthiazole

Objective: To synthesize this compound via protection of 2-acetylthiazole.

Materials:

  • 2-Acetylthiazole (1.0 equiv)

  • Trimethyl orthoformate (3.0 equiv)

  • Methanol (MeOH), anhydrous

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-acetylthiazole and anhydrous methanol (approx. 0.5 M solution).

  • Add trimethyl orthoformate to the solution.

  • Add the catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH is neutral/basic.

  • Remove most of the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.

Regioselective Lithiation and Electrophilic Quenching

A cornerstone of thiazole chemistry is the ability to deprotonate the ring to form a potent nucleophilic organolithium species.[9] For this compound, the proton at the C-5 position is the most acidic due to the electron-withdrawing nature of the nitrogen atom and the stabilizing effect of the adjacent sulfur atom on the resulting carbanion.[1] Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), results in clean, regioselective deprotonation at C-5.

Caption: Mechanism of C-5 lithiation and subsequent electrophilic quench.

This lithiated intermediate readily reacts with a wide range of electrophiles, allowing for the introduction of diverse functional groups at the C-5 position.[1] An alternative method to generate this key intermediate is through halogen-metal exchange, starting from 5-bromo-2-(1,1-Dimethoxyethyl)thiazole, which offers excellent regiocontrol.[1]

Electrophile ClassExample ElectrophileResulting C-5 Substituent
Aldehydes/KetonesBenzaldehyde-CH(OH)Ph
Alkyl HalidesIodomethane-CH₃
Lactonesγ-Butyrolactone-C(O)(CH₂)₃OH
Amides (Weinreb)N-methoxy-N-methylacetamide-C(O)CH₃
Carbon DioxideCO₂-COOH
Experimental Protocol: Lithiation and Reaction with an Aldehyde

Objective: To synthesize 1-(2-(1,1-dimethoxyethyl)thiazol-5-yl)ethanol by reacting the C-5 lithiated species with acetaldehyde.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Acetaldehyde (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Add this compound and anhydrous THF (approx. 0.2 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe over 15 minutes. The solution may change color.

  • Stir the mixture at -78°C for 1 hour to ensure complete formation of the lithiated species.

  • In a separate flask, dissolve acetaldehyde in a small amount of anhydrous THF.

  • Add the acetaldehyde solution dropwise to the reaction mixture at -78°C.

  • Stir at -78°C for 2 hours.

  • Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds.[10] For this compound, two main strategies can be employed:

  • Direct C-H Arylation: This modern approach allows for the direct coupling of the C-5 C-H bond with an aryl halide, avoiding the need for pre-functionalization of the thiazole. Ligand-free systems using Pd(OAc)₂ have been shown to be effective for the direct arylation of thiazole derivatives, offering an environmentally and economically attractive route.[11]

  • Traditional Cross-Coupling: This involves first halogenating the C-5 position (e.g., bromination) to create 5-bromo-2-(1,1-Dimethoxyethyl)thiazole. This halo-thiazole can then participate in classic cross-coupling reactions like Suzuki-Miyaura (with boronic acids), Negishi (with organozinc reagents), or Sonogashira (with terminal alkynes).[10]

G cluster_cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition Product Thiazole-Ar (Coupled Product) Pd0->Product Product Formation ArX Ar-X (Aryl Halide) ThiazolePdAr Thiazole-Pd(II)-Ar ArPdX->ThiazolePdAr Transmetalation ThiazoleBpin Thiazole-B(OR)2 (Boronic Ester) Base Base ThiazolePdAr->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple 5-bromo-2-(1,1-dimethoxyethyl)thiazole with phenylboronic acid.

Materials:

  • 5-Bromo-2-(1,1-dimethoxyethyl)thiazole (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 5-bromo-2-(1,1-dimethoxyethyl)thiazole, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio).

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Deprotection: Regenerating the Acetyl Group

The final strategic step in many synthetic sequences is the hydrolysis of the ketal to regenerate the parent carbonyl group. This is typically achieved under mild acidic conditions, which readily cleave the ketal without affecting other sensitive functionalities that may have been installed on the thiazole ring.

Experimental Protocol: Acid-Catalyzed Ketal Hydrolysis

Objective: To convert a C-5 functionalized this compound derivative back to the corresponding 2-acetylthiazole derivative.

Materials:

  • Substituted this compound (1.0 equiv)

  • Acetone

  • Water

  • Hydrochloric acid (HCl, 2 M aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the ketal-protected thiazole derivative in a mixture of acetone and water (e.g., 3:1 ratio).

  • Add 2 M HCl dropwise until the solution is acidic (pH ~1-2).

  • Stir the reaction at room temperature. Monitor progress by TLC, observing the disappearance of the starting material and the appearance of the more polar ketone product (typically 1-4 hours).

  • Once complete, carefully neutralize the reaction by adding solid NaHCO₃ or a saturated aqueous solution until effervescence ceases.

  • Remove the acetone via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 2-acetylthiazole derivative. Further purification may be performed if necessary.

Conclusion

This compound is a highly versatile and strategic building block for the synthesis of complex, functionalized thiazoles. Its robust ketal protecting group allows for a wide range of chemical transformations to be performed regioselectively on the thiazole core, particularly at the C-5 position. By mastering the key reactions of protection, lithiation, cross-coupling, and deprotection, researchers in drug discovery and materials science can efficiently access novel molecular architectures that would be challenging to synthesize by other means. The protocols and insights provided in this guide serve as a foundational framework for the innovative application of this valuable synthetic intermediate.

References

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  • Bar-Noy, S., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 74(6), 2578-80. Available from: [Link]

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  • Inorganica Chimica Acta. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C-H activation. Retrieved from [Link]

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  • ResearchGate. (n.d.). Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(1,1-Dimethoxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 2-(1,1-Dimethoxyethyl)thiazole, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The core of this protocol focuses on the direct acid-catalyzed ketalization of 2-acetylthiazole. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds, including the anti-inflammatory drug Meloxicam and the vitamin thiamine (B1)[1][2][3]. This compound serves as a crucial intermediate in multi-step synthetic pathways. The 1,1-dimethoxyethyl group is a stable protecting group (a ketal) for the acetyl functionality, which is resilient under basic and nucleophilic conditions[4]. This stability allows for selective reactions at other positions of the thiazole ring, with the potential for subsequent deprotection to reveal the ketone under acidic conditions. A key application of this compound is in lithiation chemistry, where deprotonation at the 5-position of the thiazole ring enables the introduction of various electrophiles, facilitating the construction of complex molecular architectures[4].

Reaction Scheme and Mechanism

The primary synthetic route described herein is the direct conversion of 2-acetylthiazole to its dimethyl ketal, this compound. This transformation is an acid-catalyzed reaction with trimethyl orthoformate in methanol[4].

Overall Reaction:

Mechanism: The reaction proceeds through a standard acid-catalyzed ketalization mechanism. The acid catalyst protonates the carbonyl oxygen of 2-acetylthiazole, activating it towards nucleophilic attack by methanol. This is followed by a series of proton transfers and the elimination of water, which is scavenged by the trimethyl orthoformate, driving the equilibrium towards the formation of the ketal.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 2-acetylthiazole.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2-Acetylthiazole≥99%Sigma-Aldrich24295-03-2Starting material.[5]
Trimethyl orthoformate≥99%Sigma-Aldrich149-73-5Reagent and water scavenger.
Methanol (Anhydrous)≥99.8%Fisher Scientific67-56-1Solvent. Must be dry.
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98.5%Sigma-Aldrich6192-52-5Acid catalyst.
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseN/AFor quenching the reaction.
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO4)≥97%Sigma-Aldrich7487-88-9Drying agent.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiazole (5.0 g, 39.3 mmol) in anhydrous methanol (50 mL).

  • Addition of Reagents: To the stirred solution, add trimethyl orthoformate (8.35 g, 78.6 mmol, 2.0 equivalents).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 150 mg).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) using a heating mantle or oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes the acid catalyst.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with two additional portions of dichloromethane (25 mL each).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude this compound is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by vacuum distillation.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (173.24 g/mol )[4].

  • Infrared (IR) Spectroscopy: To observe the disappearance of the carbonyl stretch of the starting material and the appearance of C-O stretches of the ketal.

Synthesis of the Precursor: 2-Acetylthiazole

For researchers who need to synthesize the starting material, 2-acetylthiazole, a common method involves the reaction of 2-bromothiazole with a suitable acetylating agent. One established route is the lithiation of 2-bromothiazole followed by reaction with an acetylating agent like ethyl acetate[6].

Workflow for 2-Acetylthiazole Synthesis

SynthesisWorkflow cluster_thiazole_synthesis Hantzsch Thiazole Synthesis cluster_acetylthiazole_synthesis Synthesis of 2-Acetylthiazole Thioamide Thioamide ThiazoleRing Thiazole Ring Thioamide->ThiazoleRing AlphaHaloKetone α-Haloketone AlphaHaloKetone->ThiazoleRing TwoBromothiazole 2-Bromothiazole ThiazoleRing->TwoBromothiazole Bromination BuLi n-Butyllithium TwoBromothiazole->BuLi Lithiation TwoLithioThiazole 2-Lithiothiazole BuLi->TwoLithioThiazole EthylAcetate Ethyl Acetate TwoLithioThiazole->EthylAcetate Acetylation TwoAcetylthiazole 2-Acetylthiazole EthylAcetate->TwoAcetylthiazole

Caption: Workflow for the synthesis of the precursor, 2-acetylthiazole.

Note on Precursor Synthesis: The Hantzsch thiazole synthesis is a classical method for forming the thiazole ring itself, typically by reacting a thioamide with an α-haloketone[1][7][8]. This can be a versatile route to various substituted thiazoles.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents involved in this synthesis[9].

Fume Hood: All steps of this protocol should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful vapors.

Reagent Handling:

  • 2-Acetylthiazole: May be harmful if swallowed. Handle with care[10].

  • Trimethyl orthoformate: Flammable liquid and vapor. Keep away from ignition sources.

  • Methanol: Highly flammable and toxic. Avoid contact with skin and eyes.

  • p-Toluenesulfonic acid: Causes skin and eye irritation.

  • Dichloromethane: A suspected carcinogen. Minimize exposure.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient catalyst. - Wet reagents or solvent. - Insufficient reaction time.- Add a small additional amount of p-TsOH. - Ensure all reagents and glassware are thoroughly dried. - Extend the reflux time and monitor by TLC/GC-MS.
Low Yield - Incomplete extraction. - Loss of product during solvent removal.- Perform additional extractions with dichloromethane. - Carefully control the temperature and pressure during rotary evaporation.
Product Contamination - Incomplete quenching of the acid catalyst.- Ensure complete neutralization with sodium bicarbonate solution before extraction.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the specified procedural and safety guidelines, researchers can successfully prepare this important synthetic intermediate for a variety of applications in drug discovery and organic synthesis.

References

  • Stevens, E. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Popiolek, R., & Biernasiuk, A. (2017).
  • BEPLS. (2024).
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
  • British Pharmacopoeia. (2014).
  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • PURE – TECNALIA CRIS. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • JOCPR. (n.d.).
  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 2-(1,1-Dimethoxyethyl)thiazole in Advanced Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the strategic use of 2-(1,1-dimethoxyethyl)thiazole in multi-step organic synthesis. This versatile building block offers a significant advantage by providing a protected acetyl moiety on a biologically significant thiazole scaffold, enabling complex molecular construction with high fidelity.

Introduction: The Strategic Advantage of a Protected Acetyl Group on a Thiazole Core

The thiazole ring is a privileged heterocyclic motif found in a wide array of pharmaceuticals, including antimicrobial, antiretroviral, and anticancer agents.[1] Its ability to engage in various biological interactions makes it a cornerstone in medicinal chemistry. 2-Acetylthiazole, in particular, is a key intermediate in the synthesis of numerous complex molecules and natural products.[2][3] However, the reactivity of the acetyl group can complicate multi-step syntheses, necessitating its protection.

This compound serves as an excellent solution, offering a stable dimethyl ketal protecting group for the acetyl functionality. This ketal is robust under basic and nucleophilic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without unintended side reactions at the 2-position of the thiazole. The acetyl group can be readily unmasked under mild acidic conditions at a later, strategic point in the synthetic sequence.

This guide will delve into the practical applications of this compound, focusing on its role in the synthesis of complex pharmaceutical intermediates and its utility in carbon-carbon bond formation through lithiation.

Application I: A Protected Building Block in the Synthesis of Anticancer Agents - The Epothilone Analogs

The epothilones are a class of potent anticancer natural products that function by stabilizing microtubules, similar to Taxol.[4] Their complex structure, featuring a thiazole side chain, has made them a compelling target for total synthesis and the development of synthetic analogs. The synthesis of the thiazole-containing fragments of epothilones presents a prime example of where this compound can be strategically employed.[5][6][7]

Conceptual Workflow: Synthesis of an Epothilone Thiazole Fragment

The following workflow illustrates the strategic incorporation of this compound in the synthesis of a key fragment for epothilone analogs. By protecting the acetyl group, other sensitive functional groups can be manipulated without interference.

G A This compound B Lithiation at C5 (e.g., n-BuLi, THF, -78 °C) A->B Activation C Reaction with Electrophile (e.g., Chiral Aldehyde/Epoxide) B->C C-C Bond Formation D Protected Thiazole Fragment C->D E Further Synthetic Steps (e.g., coupling reactions, functional group manipulations) D->E F Advanced Intermediate with Protected Acetyl Group E->F G Mild Acidic Deprotection (e.g., Formic Acid in Methanol) F->G Unmasking H Final Thiazole Fragment of Epothilone Analog G->H

Caption: Strategic workflow for utilizing this compound in complex synthesis.

Protocol 1: Ketalization of 2-Acetylthiazole

This initial step prepares the protected thiazole building block.

Materials:

  • 2-Acetylthiazole

  • Trimethyl orthoformate

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous sodium carbonate

  • Dichloromethane

  • Brine

Procedure:

  • To a solution of 2-acetylthiazole (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.5 eq).

  • Add a catalytic amount of concentrated sulfuric acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding anhydrous sodium carbonate and stir for 15 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Application II: Carbon-Carbon Bond Formation via Regioselective Lithiation

A key feature of this compound is its ability to undergo regioselective deprotonation at the C5 position of the thiazole ring using a strong base, such as n-butyllithium. The resulting organolithium species is a potent nucleophile that can react with a variety of electrophiles to form new carbon-carbon bonds. This methodology is invaluable for the construction of highly functionalized thiazole derivatives.

Protocol 2: Lithiation and Reaction with an Electrophile (General Procedure)

This protocol provides a general framework for the lithiation of this compound and subsequent reaction with an electrophile. Specific conditions may need to be optimized based on the electrophile used.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., aldehyde, ketone, alkyl halide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the electrophile (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Representative Electrophiles and Potential Products

ElectrophileProduct Type
AldehydeSecondary alcohol
KetoneTertiary alcohol
Alkyl halideAlkylated thiazole
Carbon dioxideCarboxylic acid

Deprotection: Unmasking the Acetyl Group

The final key step in many synthetic sequences involving this compound is the deprotection of the ketal to reveal the acetyl group. This is typically achieved under mild acidic conditions that are compatible with a wide range of other functional groups.

Protocol 3: Mild Acidic Deprotection of the Dimethyl Ketal

This protocol describes a gentle method for the hydrolysis of the dimethyl ketal to regenerate the 2-acetylthiazole functionality.

Materials:

  • Protected thiazole derivative

  • Methanol

  • Formic acid (10% in methanol)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the protected thiazole derivative (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 10% formic acid in methanol.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-acetylthiazole derivative by column chromatography if necessary.

Deprotection Workflow

G A Protected Thiazole Derivative (with Dimethyl Ketal) B Mild Acidic Conditions (e.g., 10% Formic Acid in Methanol) A->B Reagent C Protonation of a Methoxy Group B->C Step 1 D Loss of Methanol to form an Oxocarbenium Ion C->D Step 2 E Nucleophilic Attack by Water D->E Step 3 F Deprotonation and Loss of Second Methanol E->F Step 4 G 2-Acetylthiazole Derivative F->G Final Product

Caption: Mechanistic overview of the mild acidic deprotection of the dimethyl ketal.

Conclusion

This compound is a highly valuable and strategic building block for multi-step organic synthesis. Its ability to mask the reactive acetyl group of 2-acetylthiazole allows for a broader range of chemical transformations to be performed in the synthesis of complex molecules, particularly in the realm of pharmaceutical and natural product synthesis. The protocols outlined in these application notes provide a practical foundation for the effective utilization of this versatile reagent.

References

  • Nicolaou, K. C., Winssinger, N., Pastor, J., Ninkovic, S., Sarabia, F., He, Y., Vourloumis, D., Yang, Z., Li, T., Giannakakou, P., & Hamel, E. (1997). Synthesis of epothilones A and B in solid and solution phase. Nature, 387(6630), 268–272. [Link]

  • Nicolaou, K. C., et al. (2002). Chemical synthesis and biological evaluation of novel epothilone B and trans-12,13-cyclopropyl epothilone B analogues. Bioorganic & Medicinal Chemistry Letters, 12(15), 1957-1961. [Link]

  • Logunov, M. A., et al. (2011). Alternative synthesis of thiazole-substituted fragment C10-C21 of epothilone D analog. Russian Journal of Organic Chemistry, 47(10), 1543-1548. [Link]

  • Reddy, G. S., et al. (2018). A Scalable Approach for the Synthesis of Epothilone Thiazole Fragment (C12–C21 unit) Via Wacker Oxidation. Letters in Organic Chemistry, 15(2), 116-120. [Link]

  • MDPI. (2019). On the Importance of the Thiazole Nitrogen in Epothilones: Semisynthesis and Microtubule-Binding Affinity of Deaza-Epothilone C. Molecules, 24(17), 3030. [Link]

  • Google Patents. (2016). Synthetic method for 2-acetyl thiazole. (CN105348216A).
  • PubChem. (n.d.). 2-Acetylthiazole. Retrieved from [Link]

  • PubMed. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 342, 128761. [Link]

  • National Institutes of Health. (2013). Lithiation and Electrophilic Substitution of Dimethyl Triazones. Organic letters, 15(16), 4238–4241. [Link]

  • National Institutes of Health. (2012). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. The Journal of organic chemistry, 77(17), 7620–7626. [Link]

  • National Institutes of Health. (2019). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances, 9(1), 221-228. [Link]

  • MDPI. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(4), 891. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Acetylthiazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (118), 54705. [Link]

  • Organic Reactions. (2002). Optimization of Organolithium Reactions. Organic Process Research & Development, 6(6), 883-893. [Link]

  • ResearchGate. (2015). Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles. European Journal of Organic Chemistry, 2015(28), 6245-6251. [Link]

  • Semantic Scholar. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

  • Indian Academy of Sciences. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 621-628. [Link]

  • National Institutes of Health. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in organic chemistry, 8(1), 60–63. [Link]

  • ResearchGate. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-11. [Link]

  • ResearchGate. (2008). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. Synthetic Communications, 38(18), 3141-3149. [Link]

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Lithiation of 2-(1,1-Dimethoxyethyl)thiazole for C-C bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic C-C Bond Formation via Regioselective Lithiation of 2-(1,1-Dimethoxyethyl)thiazole

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the regioselective lithiation of this compound. We delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and explore the synthetic versatility of the resulting organolithium intermediate for carbon-carbon bond formation. The protocol emphasizes safety, reproducibility, and the strategic importance of the 1,1-dimethoxyethyl moiety as a protected acetyl group, enabling the synthesis of complex, functionalized thiazole scaffolds crucial for pharmaceutical research.

Introduction: The Strategic Value of Functionalized Thiazoles

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents with applications ranging from anticancer to antimicrobial therapies.[1][2][3][4] The ability to precisely functionalize the thiazole nucleus is therefore a cornerstone of modern drug discovery. This guide focuses on this compound, a highly valuable and versatile building block in organic synthesis.[5]

Its utility stems from two key features:

  • The Thiazole Core: An aromatic heterocycle susceptible to deprotonation, enabling its use as a nucleophile.[6]

  • The 1,1-Dimethoxyethyl Group: This moiety serves as a robust protecting group (a ketal) for an acetyl functionality. It is stable under the strongly basic conditions required for lithiation but can be readily hydrolyzed under acidic conditions to reveal the ketone.[5]

This dual functionality allows for the regioselective formation of a C-C bond at the C5 position, followed by strategic deprotection to yield highly functionalized 2-acetylthiazole derivatives, which are otherwise challenging to synthesize directly.

Mechanistic Rationale: Directed Metalation and Regioselectivity

The formation of a new C-C bond at a specific position on an aromatic ring is achieved through a powerful strategy known as Directed ortho Metalation (DoM), or in this context, directed lithiation.[7][8][9] This process involves the deprotonation of an aromatic C-H bond by a strong organolithium base, guided by a directing metalating group (DMG).[7][9]

In the case of thiazole, the electronic properties of the ring itself play a crucial role. The proton at the C2 position is generally the most acidic; however, when C2 is substituted, the proton at the C5 position becomes the next most favorable site for deprotonation by a strong base.[6][10]

The lithiation of this compound proceeds via the following steps:

  • Complexation (Proposed): While not a classic powerful DMG, the heteroatoms in the thiazole ring and the proximate dimethoxyethyl group can coordinate with the Lewis acidic lithium ion of the organolithium reagent (e.g., n-butyllithium).[11][12]

  • Deprotonation: The highly basic alkyl group of the organolithium reagent then abstracts the most acidic proton on the ring, which is at the C5 position. This reaction is performed at very low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the resulting organolithium species.[8][11][12]

  • Formation of the Lithiated Intermediate: This results in the formation of the highly reactive nucleophile, 2-(1,1-dimethoxyethyl)thiazol-5-yl-lithium, poised for reaction with an electrophile.[5]

Figure 1: Mechanism of C5 Lithiation and Electrophilic Quench.

Experimental Protocol: Lithiation and C-C Bond Formation

This protocol describes a general procedure for the C5-lithiation of this compound and subsequent reaction with an electrophile, such as an aldehyde.

Safety Warning: Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with water and air.[13] All operations must be conducted by trained personnel under a strict inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[13] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

Materials & Reagents:

  • This compound

  • Anhydrous tetrahydrofuran (THF), inhibitor-free

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., benzaldehyde, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask, magnetic stirrer, syringes, needles, and rubber septa

  • Dry ice/acetone bath

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Substrate Addition: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes. The solution may develop a yellow or orange color, indicating the formation of the lithiated species.

  • Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete deprotonation.

  • Electrophile Addition: Slowly add the electrophile (e.g., benzaldehyde, 1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Typically, the reaction is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Add deionized water and extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C5-functionalized product.

Synthetic Applications and Data

The true power of this methodology lies in the versatility of the lithiated intermediate, which can react with a wide array of electrophiles to forge new C-C bonds.[5][11][12] This opens a pathway to a diverse library of substituted thiazoles.

Electrophile ClassElectrophile ExampleProduct After Lithiation & QuenchProduct After Ketal Deprotection
Aldehyde Benzaldehyde5-(Hydroxy(phenyl)methyl)-thiazole5-(Benzoyl)-2-acetylthiazole
Ketone Acetone5-(2-Hydroxypropan-2-yl)-thiazole5-(Propanoyl)-2-acetylthiazole
Alkyl Halide Iodomethane5-(Methyl)-thiazole5-Methyl-2-acetylthiazole
Carbon Dioxide CO₂ (gas)5-(Carboxy)-thiazole5-Carboxy-2-acetylthiazole
Ester Ethyl Benzoate5-(Benzoyl)-thiazole5-Benzoyl-2-acetylthiazole

Table 1: Representative C-C Bond Forming Reactions. The initial product names are abbreviated for clarity.

The subsequent deprotection of the ketal to reveal the 2-acetyl group is typically achieved by stirring the protected compound in a solution of aqueous acid (e.g., HCl in THF/water or acetic acid) at room temperature.

Synthetic Workflow start This compound step1 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) start->step1 product1 C5-Functionalized Thiazole (Ketal Protected) step1->product1 step2 Aqueous Acid (e.g., HCl/H₂O) product1->step2 product2 Final Product: 5-Substituted-2-acetylthiazole step2->product2

Figure 2: General Synthetic Workflow from Substrate to Final Product.

Conclusion

The regioselective lithiation of this compound is a robust and highly effective strategy for the synthesis of C5-functionalized thiazoles. This method provides precise control over substitution patterns, which is often difficult to achieve through classical electrophilic aromatic substitution. The use of a protected acetyl group allows for the introduction of a key synthetic handle that can be revealed in a later step, significantly broadening the synthetic possibilities. This approach continues to be a cornerstone for the construction of complex molecules and pharmaceutical intermediates, empowering chemists to build the next generation of thiazole-containing therapeutics.[3][5]

References

  • Wikipedia. Thiazole. [Link]

  • El-Hiti, G. A., Smith, K., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

  • El-Hiti, G. A., Smith, K., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Fekri, A., El-Hiti, G. A., & Smith, K. (n.d.). LITHIATION OF SIMPLE AROMATICS AND HETEROCYCLES. ResearchGate. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

  • Verma, R. S., Gupta, S. K., Jaiswal, S., & Dwivedi, A. K. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research. [Link]

  • Chmielewska, E., et al. (2023). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules. [Link]

  • Various Authors. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Various Authors. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry. [Link]

  • Reich, C. R., & Scola, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • Gronowitz, S., & Bugge, A. (1969). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Acta Chemica Scandinavica. [Link]

  • Various Authors. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

  • da Silva, A. D., et al. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Journal of the Brazilian Chemical Society. [Link]

  • Verdie, P., et al. (2021). Organolithium-Mediated Postfunctionalization of Thiazolo[3,2-c][5][6][7][11]oxadiazaborinine Fluorescent Dyes. The Journal of Organic Chemistry. [Link]

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Application Notes and Protocols: Strategic Deprotection of the 1,1-Dimethoxyethyl Group in Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the 1,1-Dimethoxyethyl Group in Thiazole Synthesis

In the landscape of medicinal chemistry and complex molecule synthesis, the thiazole ring stands out as a privileged scaffold, integral to a multitude of biologically active compounds.[1][2][3][4] The synthesis of functionalized thiazoles often necessitates a strategic approach to protecting reactive functional groups. The 1,1-dimethoxyethyl group, a dimethyl ketal, serves as a robust and reliable protecting group for an acetyl moiety.[1] Its stability under basic and nucleophilic conditions makes it an ideal choice for multi-step syntheses where other parts of the molecule are being modified.[1][5] The protected compound, such as 2-(1,1-dimethoxyethyl)thiazole, becomes a versatile building block, for instance, in regioselective lithiation for the construction of complex molecular architectures.[1] The ultimate success of this strategy, however, hinges on the efficient and clean removal of the 1,1-dimethoxyethyl group to unmask the acetyl functionality at the desired stage. This guide provides an in-depth exploration of the deprotection of the 1,1-dimethoxyethyl group in thiazole compounds, offering detailed protocols and the scientific rationale behind them.

Pillar 1: Expertise & Experience - Understanding the "Why" Behind the "How"

The deprotection of a 1,1-dimethoxyethyl group is fundamentally an acid-catalyzed hydrolysis of a ketal.[6][7][8] While the reaction appears straightforward, several factors must be considered to ensure high yield and purity of the desired 2-acetylthiazole derivative, especially given the presence of the heteroaromatic thiazole ring.

The Mechanism of Deprotection

The acid-catalyzed hydrolysis of the 1,1-dimethoxyethyl group proceeds through a well-established multi-step mechanism.[6][8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Protonation of a Methoxy Group: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst. This conversion of a poor leaving group (methoxide) into a good leaving group (methanol) is a critical first step.[7][8]

  • Formation of a Resonance-Stabilized Cation: The protonated methoxy group departs as methanol, leading to the formation of a resonance-stabilized oxonium ion intermediate. This step is often the rate-determining step of the reaction.[6]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation to a Hemiketal: A subsequent deprotonation step yields a hemiketal intermediate.

  • Repeat of the Process: The second methoxy group is then protonated, leaves as methanol, and the resulting protonated ketone is deprotonated to yield the final acetyl group.[8]

Deprotection_Mechanism Thiazole_Ketal This compound Protonated_Ketal Protonated Ketal Thiazole_Ketal->Protonated_Ketal + H+ Oxonium_Ion Resonance-Stabilized Oxonium Ion Protonated_Ketal->Oxonium_Ion - CH3OH Hemiketal_Intermediate Hemiketal Intermediate Oxonium_Ion->Hemiketal_Intermediate + H2O - H+ Protonated_Hemiketal Protonated Hemiketal Hemiketal_Intermediate->Protonated_Hemiketal + H+ Protonated_Ketone Protonated Ketone Protonated_Hemiketal->Protonated_Ketone - CH3OH Final_Product 2-Acetylthiazole Protonated_Ketone->Final_Product - H+

Figure 1: Mechanism of Acid-Catalyzed Deprotection.

Considerations for the Thiazole Ring

The thiazole ring is generally stable under acidic conditions.[10] However, the nitrogen atom at position 3 is basic (pKa of the conjugate acid is ~2.5) and can be protonated by the acid catalyst.[11] This protonation can potentially influence the electronic properties of the ring and the reactivity of the side chain. In practice, for most mild acidic deprotection conditions, this does not pose a significant issue. However, with very strong acids or prolonged reaction times, the stability of the overall molecule should be monitored.

Pillar 2: Trustworthiness - Self-Validating Protocols

The following protocols are designed to be robust and reproducible. Each protocol includes steps for reaction monitoring and purification, which are essential for validating the outcome of the experiment.

Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This method is ideal for substrates that are sensitive to stronger acids. PPTS provides a mildly acidic environment, minimizing the risk of side reactions.

Materials:

  • This compound derivative

  • Acetone

  • Water

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Addition of Catalyst: Add pyridinium p-toluenesulfonate (0.1-0.2 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of the more polar product spot.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-acetylthiazole derivative.

Protocol 2: Standard Deprotection using Dilute Hydrochloric Acid

This is a more conventional and often faster method suitable for many thiazole derivatives.

Materials:

  • This compound derivative

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the this compound derivative (1.0 eq) in THF in a round-bottom flask.

  • Addition of Acid: Add 1N HCl (e.g., 2-3 eq) dropwise to the solution while stirring.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via flash column chromatography on silica gel.

Data Presentation: Comparison of Deprotection Conditions

Catalyst/ReagentSolventTemperatureTypical Reaction TimeNotes
PPTSAcetone/H₂ORoom Temp.2-12 hoursMild conditions, suitable for acid-sensitive substrates.
1N HClTHFRoom Temp.30 min - 4 hoursStandard and efficient method.
Acetic AcidTHF/H₂O40-50 °C1-6 hoursCan be a good alternative to strong mineral acids.
Silica Sulfuric AcidWet SiO₂/Toluene60-70 °C1-2 hoursHeterogeneous catalyst, easy to remove by filtration.[12]

Pillar 3: Authoritative Grounding & Comprehensive References

The protocols and mechanistic discussions presented are grounded in established principles of organic chemistry. The deprotection of ketals and acetals is a fundamental transformation, and a variety of reagents have been developed for this purpose.[12][13][14][15] The choice of a specific method often depends on the overall molecular context, particularly the presence of other acid-sensitive functional groups.[16][17][18][19]

Experimental_Workflow Start Start: This compound Derivative Reaction Deprotection Reaction (e.g., PPTS or HCl) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching & Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 2-Acetylthiazole Derivative Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Figure 2: General Experimental Workflow for Deprotection.

Conclusion

The deprotection of the 1,1-dimethoxyethyl group from thiazole compounds is a critical step in many synthetic routes. By understanding the underlying mechanism and selecting the appropriate reaction conditions, researchers can efficiently unmask the acetyl group while preserving the integrity of the thiazole ring and other functional groups. The protocols provided herein offer reliable starting points for this transformation, and the principles discussed should empower scientists to optimize these methods for their specific synthetic challenges.

References

  • An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • Well-established mechanism of the hydrolysis of acetals and ketals.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Aldehydes & Ketones: Acetal / Ketal Hydrolysis. (2024, May 28). YouTube. Retrieved January 22, 2026, from [Link]

  • Aldehyde synthesis by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Thiamine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Shirini, F., Zolfigol, M. A., & Pourhabib, A. (2003). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Molecules, 8(12), 28-32. [Link]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

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  • Yan, Y., Song, M., Li, Y., Zhang, Y., & Zhang, H. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]

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  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]

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  • Protecting Groups. (n.d.). Retrieved January 22, 2026, from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Electrochemically Assisted Deprotection of Acetals, Ketals, and Dithioacetals under Neutral Conditions. (2025, August 4). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Wang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5333-5338. [Link]

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  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Kumar, A., & Kumar, V. (2022). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]

  • Liu, J., et al. (2016). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 21(11), 1551. [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Al-Ostath, A., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(21), 7247. [Link]

  • Pearson, A. J., & Roush, W. R. (1999). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. The Journal of Organic Chemistry, 64(22), 8444-8447. [Link]

  • Duy, N., et al. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 16(3), 2342-2362. [Link]

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Sources

Application Notes and Protocols: The Versatile Reactivity of 5-Lithio-2-(1,1-dimethoxyethyl)thiazole with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Thiazoles

Thiazole rings are privileged heterocyclic motifs, forming the core scaffold of numerous pharmaceuticals, natural products, and functional materials.[1][2] Their inherent biological activity and ability to act as versatile synthetic intermediates make them a cornerstone of modern medicinal chemistry and drug development. A key challenge in the synthesis of complex molecules is the introduction of functional groups with high regioselectivity. The targeted functionalization of the thiazole nucleus, therefore, represents a powerful strategy for the construction of novel molecular architectures.

This application note provides a detailed guide to the generation and subsequent reaction of a highly valuable synthetic intermediate: 5-lithio-2-(1,1-dimethoxyethyl)thiazole . We will delve into the underlying principles governing its formation, provide validated protocols for its in situ generation, and explore its diverse reactivity with a range of electrophiles. The 2-(1,1-dimethoxyethyl) substituent serves as a stable protecting group for an acetyl moiety, which can be unmasked in later synthetic steps, effectively rendering the lithiated species a nucleophilic acetyl anion equivalent. This methodology, pioneered and extensively developed by Dondoni and coworkers, has become a cornerstone in the synthesis of complex carbohydrates and other polyfunctionalized molecules.[3]

Mechanistic Rationale: Regioselective Deprotonation at the C5 Position

The direct deprotonation of the thiazole ring is a well-established method for its functionalization. While the proton at the C2 position is generally the most acidic and readily abstracted by strong bases, the substitution pattern of the thiazole ring can dramatically influence the regioselectivity of lithiation.[4]

In the case of 2-(1,1-dimethoxyethyl)thiazole, deprotonation with organolithium bases such as n-butyllithium (n-BuLi) occurs exclusively at the C5 position. This pronounced regioselectivity can be attributed to a combination of steric and electronic factors:

  • Steric Hindrance: The bulky 1,1-dimethoxyethyl group at the C2 position sterically shields the C2 proton, hindering the approach of the organolithium base.

  • Directing Group Effects: While not a classical chelating directing group, the oxygen atoms of the dimethoxyethyl moiety may play a role in pre-complexing the lithium cation, positioning the base for preferential abstraction of the nearby C5 proton. This through-space interaction, coupled with the inherent acidity of the C5 proton, makes it the kinetically and thermodynamically favored site of deprotonation.

This reliable regioselectivity is the foundation of the synthetic utility of this reagent, allowing for the predictable introduction of a wide array of functional groups at the C5 position.

Diagram of the Lithiation Process

lithiation thiazole This compound nBuLi n-BuLi THF, -78 °C thiazole->nBuLi lithiated_thiazole 5-Lithio-2-(1,1-dimethoxyethyl)thiazole nBuLi->lithiated_thiazole Deprotonation workflow cluster_0 Step 1: Lithiation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Deprotection (Optional) start This compound lithiation Add n-BuLi in THF at -78 °C start->lithiation intermediate 5-Lithio-2-(1,1-dimethoxyethyl)thiazole lithiation->intermediate electrophiles Add Electrophile (e.g., Aldehyde, Ketone, Alkyl Halide) intermediate->electrophiles quench Aqueous Workup (e.g., sat. NH4Cl) electrophiles->quench product 5-Substituted-2-(1,1-dimethoxyethyl)thiazole quench->product deprotection Acidic Hydrolysis (e.g., Formic Acid) product->deprotection final_product 5-Substituted-2-acetylthiazole deprotection->final_product

Sources

A Researcher's Guide to the Hantzsch Thiazole Synthesis: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly versatile and widely employed method for the construction of the thiazole ring.[1][2] This synthetic route, involving the condensation of an α-haloketone with a thioamide-containing compound, is prized for its operational simplicity, generally high yields, and the stability of the resulting aromatic thiazole products.[3][4] The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the Hantzsch synthesis, including its mechanism, scope, and step-by-step protocols for the preparation of substituted thiazoles.

Mechanistic Pathway of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis of thiazoles proceeds through a well-established multi-step mechanism.[2][4] The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, proceeding via an SN2 reaction.[4] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The resulting intermediate then undergoes dehydration to yield the final aromatic thiazole ring.[2][4] The aromaticity of the final product is a significant driving force for this reaction.[7]

Below is a diagram illustrating the general mechanism of the Hantzsch thiazole synthesis.

Hantzsch_Mechanism Haloketone α-Haloketone Intermediate1 S-Alkylated Intermediate Haloketone->Intermediate1 Nucleophilic Attack (SN2) Thioamide Thioamide Thioamide->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Substituted Thiazole Intermediate2->Thiazole Dehydration Water H₂O HX HX

Caption: General mechanism of the Hantzsch thiazole synthesis.

Scope and Versatility of the Hantzsch Synthesis

A key advantage of the Hantzsch synthesis is its broad substrate scope, allowing for the preparation of a wide variety of substituted thiazoles.[8] Both the α-haloketone and the thioamide components can be varied to introduce different substituents onto the thiazole ring.

ReactantSubstituent VariationResulting Thiazole MoietyNotes
α-Haloketone Alkyl, Aryl, Heteroaryl at the carbonylSubstitution at the 4-positionA wide range of functional groups are tolerated.
Different halogens (Cl, Br, I)-Bromoacetophenones are commonly used and are commercially available or readily synthesized.[7]
Thioamide Thiourea2-AminothiazoleA very common and inexpensive starting material.[9]
Substituted ThioureasN-substituted 2-aminothiazolesAllows for the introduction of various groups on the exocyclic nitrogen.
Thioamides (R-C(S)NH₂)2,4-Disubstituted or 2,4,5-trisubstituted thiazolesThe 'R' group of the thioamide provides substitution at the 2-position of the thiazole.

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted thiazoles via the Hantzsch reaction. The following protocols offer a range of conditions, from conventional heating to more environmentally benign approaches.

General Experimental Workflow

The typical workflow for a Hantzsch thiazole synthesis experiment is outlined in the diagram below.

Hantzsch_Workflow Start Start Reactants Combine α-Haloketone and Thioamide in Solvent Start->Reactants Reaction Heat Reaction Mixture (Conventional or Microwave) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Neutralization, Precipitation) Monitoring->Workup Complete Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification Analysis Characterize Pure Product (NMR, MS, MP) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic and reliable method for the synthesis of a 2-aminothiazole derivative using conventional heating.[3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate Solution (20 mL)

  • 20 mL scintillation vial or round-bottom flask

  • Stir bar

  • Hot plate with stirring capability

  • Büchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Add methanol (5 mL) and a stir bar to the vial.[3]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[3]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of a 5% sodium carbonate solution and swirl to mix. This step neutralizes the initially formed hydrobromide salt of the product, causing the free base to precipitate.[3][7]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[3]

  • Wash the filter cake with water to remove any remaining inorganic salts.[3]

  • Spread the collected solid on a tared watch glass and allow it to air dry.[3]

  • Once dry, determine the mass of the product and calculate the percent yield.[3]

  • Characterize the product by determining its melting point and analyzing it by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Protocol 2: One-Pot, Three-Component Synthesis of Substituted Thiazoles under Ultrasonic Irradiation

This protocol outlines a more modern and efficient approach for the synthesis of more complex thiazole derivatives, employing ultrasonic irradiation to accelerate the reaction.[6]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilicic acid (reusable catalyst)

  • Ethanol/Water (1:1 mixture)

  • Reaction vessel suitable for ultrasonication

Procedure:

  • In a suitable reaction vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilicic acid.

  • Add the ethanol/water (1:1) solvent system.

  • Place the reaction vessel in an ultrasonic bath at room temperature.

  • Irradiate the mixture for the time required for the reaction to reach completion, monitoring by TLC. This method often significantly reduces reaction times compared to conventional heating.[6]

  • Upon completion, the solid product can be isolated by filtration.

  • The catalyst can often be recovered by simple filtration and reused in subsequent reactions.[6][10]

  • The crude product can be further purified by recrystallization if necessary.

Conclusion

The Hantzsch thiazole synthesis is a robust and enduring method for the preparation of a diverse array of substituted thiazoles. Its continued relevance in both academic research and industrial drug development is a testament to its reliability and versatility.[2][6] The protocols detailed in this guide, ranging from traditional to more sustainable approaches, provide a solid foundation for researchers to apply this important reaction in their own synthetic endeavors. By understanding the underlying mechanism and the scope of the reaction, scientists can effectively leverage the Hantzsch synthesis to create novel thiazole-containing molecules with potential therapeutic applications.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

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  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Published 2016. Available at: [Link]

  • Taylor & Francis Online. Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives. Published October 2, 2015. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Published May 18, 2017. Available at: [Link]

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  • International Journal of Advanced Research in Science, Communication and Technology. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Published October 31, 2021. Available at: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Published November 5, 2020. Available at: [Link]

  • Journal of Advanced Scientific Research. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Published April 25, 2021. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Published May 18, 2017. Available at: [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Published January 2024. Available at: [Link]

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Application Notes: The Strategic Use of 2-(1,1-Dimethoxyethyl)thiazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery.[3][4] Molecules incorporating the thiazole moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6] Notable examples of thiazole-containing drugs include the anticancer agents Dasatinib and Epothilone, the antibiotic Penicillin, and the anti-inflammatory drug Meloxicam.[1][2][5][7]

This application note focuses on a particularly versatile synthetic building block, 2-(1,1-dimethoxyethyl)thiazole . This reagent serves as a protected precursor to the 2-acetylthiazole functionality, a common substructure in many bioactive molecules.[3][8][9][10] The dimethoxyethyl group acts as a stable dimethyl ketal, which can be readily unmasked under acidic conditions to reveal the acetyl group.[3] This protective strategy is crucial in multi-step syntheses, allowing for chemical manipulations on other parts of the molecule without affecting the latent acetyl functionality.[3]

Core Utility: A Protected Synthon for 2-Acetylthiazole

The primary utility of this compound lies in its role as a stable, protected form of 2-acetylthiazole. The acetyl group is a versatile handle for further chemical transformations, but its inherent reactivity can be problematic in complex synthetic sequences. The 1,1-dimethoxyethyl group (a dimethyl ketal) provides robust protection under a wide range of reaction conditions, particularly those that are basic or nucleophilic.[3]

Strategic Deprotection

The conversion of the dimethoxyethyl group back to the acetyl group is typically achieved through acid-catalyzed hydrolysis. This allows for the strategic unveiling of the acetyl functionality at a late stage in the synthesis, preventing unwanted side reactions.

General Deprotection Scheme:

G reagent This compound product 2-Acetylthiazole reagent->product Acidic Workup conditions H₃O⁺

Caption: Acid-catalyzed hydrolysis of the dimethyl ketal.

Application in the Synthesis of Epothilone Analogues

The epothilones are a class of 16-membered macrolides that have garnered significant attention as potent anticancer agents.[1][5][11] Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[11] The thiazole side chain of epothilones is crucial for their biological activity, and modifications in this region have been a key focus of structure-activity relationship (SAR) studies.[11][12][13]

This compound is a valuable building block in the synthesis of the epothilone thiazole fragment.[14] Its use allows for the construction of the complex macrolide core while the acetyl group remains protected.

Synthetic Strategy: Lithiation and Electrophilic Quench

A powerful application of this compound involves the regioselective deprotonation at the C5 position of the thiazole ring using a strong base, such as n-butyllithium, to form a lithiated intermediate.[3] This nucleophilic species can then be reacted with a variety of electrophiles to introduce diverse substituents at the C5 position, a key modification site for tuning the biological activity of epothilone analogues.

G start This compound lithiated Lithiated Thiazole Intermediate start->lithiated n-BuLi, THF, -78 °C product C5-Substituted Thiazole Derivative lithiated->product Quench with E⁺ electrophile Electrophile (E⁺) electrophile->product deprotection Acidic Deprotection product->deprotection H₃O⁺ final_product C5-Substituted 2-Acetylthiazole deprotection->final_product

Caption: General workflow for C5-functionalization.

Protocol 1: Synthesis of a C5-Alkylated this compound Derivative

This protocol describes a general procedure for the C5-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Initial Solution: Under a positive pressure of nitrogen, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching the Reaction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C5-alkylated this compound derivative.

Data Presentation:

EntryElectrophile (E⁺)Product StructureTypical Yield (%)
1Iodomethane2-(1,1-Dimethoxyethyl)-5-methylthiazole85-95
2Benzyl bromide5-Benzyl-2-(1,1-dimethoxyethyl)thiazole80-90
3Benzaldehyde(2-(1,1-Dimethoxyethyl)thiazol-5-yl)(phenyl)methanol75-85

Synthesis of Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[15][16] The synthesis of these scaffolds often involves the reaction of a 2-aminothiazole with an α-haloketone.[16] While not a direct precursor, this compound can be converted to derivatives that serve as starting materials for the synthesis of novel imidazo[2,1-b]thiazole analogues.

Protocol 2: Multi-step Synthesis of a Substituted Imidazo[2,1-b]thiazole

This protocol outlines a potential synthetic route from 2-acetylthiazole (derived from this compound) to a substituted imidazo[2,1-b]thiazole.

Part A: Synthesis of 2-Acetylthiazole

  • Deprotection: Dissolve the C5-substituted this compound from Protocol 1 in a mixture of acetone and 1 M aqueous HCl.

  • Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Neutralization and Extraction: Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the corresponding 2-acetylthiazole derivative.

Part B: Synthesis of 2-Amino-4-(substituted)thiazole

This is a general Hantzsch thiazole synthesis.

  • Reaction: React the appropriate α-bromoketone with thiourea in ethanol at reflux.

  • Workup: After cooling, neutralize the reaction mixture and collect the precipitated 2-aminothiazole derivative by filtration.

Part C: Condensation to form the Imidazo[2,1-b]thiazole Core

  • Reaction: React the 2-aminothiazole derivative from Part B with an appropriate α-bromoketone (e.g., 2-bromo-1-(thiazol-2-yl)ethan-1-one, which can be synthesized from 2-acetylthiazole) in ethanol at reflux.[16]

  • Purification: After completion, cool the reaction, and purify the product by recrystallization or column chromatography.

G cluster_A Part A: Deprotection cluster_B Part B: Bromination cluster_C Part C: Hantzsch Synthesis cluster_D Part D: Condensation start This compound acetyl 2-Acetylthiazole start->acetyl H₃O⁺ bromoacetyl 2-Bromo-1-(thiazol-2-yl)ethan-1-one acetyl->bromoacetyl Br₂ final_product Imidazo[2,1-b]thiazole Derivative bromoacetyl->final_product aminothiazole 2-Aminothiazole Derivative aminothiazole->final_product Condensation

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Application Notes and Protocols for the Regioselective Functionalization of the Thiazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged heterocyclic motif of profound importance in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of a multitude of bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The precise installation of functional groups at specific positions (C2, C4, or C5) on the thiazole core is paramount for modulating the pharmacological and physicochemical properties of these molecules. However, the inherent electronic nature of the thiazole ring presents a formidable challenge to achieving predictable and high-yielding regioselective functionalization. This guide provides a comprehensive overview of field-proven strategies and detailed experimental protocols for the controlled modification of the thiazole scaffold, empowering researchers to navigate the subtleties of its reactivity and unlock its full potential in drug discovery and development.

Understanding the Inherent Reactivity of the Thiazole Ring

The regioselectivity of reactions on the thiazole ring is governed by the interplay of the electronegative nitrogen and the polarizable sulfur atom. This creates a distinct electronic landscape:

  • C2 Position: The proton at the C2 position is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it susceptible to deprotonation by strong bases. This position is also the most electron-deficient and thus the primary site for nucleophilic attack.[1]

  • C5 Position: Computational studies and experimental evidence indicate that the C5 position is the most electron-rich, rendering it the preferred site for electrophilic substitution.[1][2]

  • C4 Position: The C4 position is generally less reactive than C2 and C5, and its functionalization often requires specific strategies, such as the use of directing groups or the presence of activating substituents on the ring.

This inherent reactivity profile dictates the choice of synthetic strategy for targeting a specific position on the thiazole ring.

Caption: Inherent reactivity of the thiazole ring positions.

I. Functionalization at the C2 Position: The Acidic Proton

The pronounced acidity of the C2-proton provides a reliable handle for the introduction of a wide array of substituents. The primary strategy involves deprotonation with a strong base to generate a C2-lithiated or -magnesiated intermediate, which is then quenched with an appropriate electrophile.

Protocol 1: C2-Lithiation and Electrophilic Quench of 2-Bromothiazole

This protocol details a common two-step sequence for C2-functionalization, starting from the commercially available 2-bromothiazole. The bromine atom can be retained or subsequently used for cross-coupling reactions, offering a versatile entry point to polysubstituted thiazoles.

Rationale: The use of 2-bromothiazole allows for selective metal-halogen exchange at the C2 position at low temperatures, followed by reaction with an electrophile. This method is highly efficient and avoids the need for strong, non-commercial bases.

Reagent/ParameterValueNotes
Starting Material 2-Bromothiazole1.0 eq
Solvent Anhydrous Tetrahydrofuran (THF)
Base n-Butyllithium (n-BuLi)1.1 eq
Electrophile e.g., Benzaldehyde1.2 eq
Temperature -78 °CCrucial for selectivity
Reaction Time 1-2 hoursMonitor by TLC

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiazole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution. The solution may change color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., benzaldehyde, 1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Functionalization at the C5 Position: The Electron-Rich Site

The C5 position is the focal point for electrophilic attack and is particularly amenable to modern C-H activation strategies, most notably palladium-catalyzed direct arylation.

Protocol 2: Palladium-Catalyzed Direct C5-Arylation

This protocol describes a ligand-free palladium-catalyzed direct arylation of a thiazole derivative with an aryl bromide, a highly atom-economical method for forming C-C bonds.[3]

Rationale: The palladium(II) acetate catalyst, in the presence of a base, facilitates the cleavage of the C5-H bond. The reaction proceeds through a concerted metalation-deprotonation (CMD) pathway, which is favored at the electron-rich C5 position.[4] The absence of a ligand simplifies the reaction setup and purification.[3]

Reagent/ParameterValueNotes
Thiazole Substrate e.g., 2-Methylthiazole1.0 eq
Aryl Halide e.g., 4-Bromoacetophenone1.5 eq
Catalyst Palladium(II) Acetate (Pd(OAc)₂)1-5 mol%
Base Potassium Carbonate (K₂CO₃)2.0 eq
Solvent Anisole or DMF
Temperature 120-140 °C
Reaction Time 12-24 hoursMonitor by GC-MS or LC-MS

Step-by-Step Procedure:

  • To a sealable reaction vessel, add the thiazole substrate (1.0 eq), aryl bromide (1.5 eq), palladium(II) acetate (e.g., 2 mol%), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., anisole) via syringe.

  • Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C5_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Thiazole, Aryl Bromide, Pd(OAc)2, K2CO3 B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat to 130°C (12-24h) C->D E Monitor by GC-MS/LC-MS D->E F Cool & Dilute E->F G Filter through Celite F->G H Concentrate G->H I Column Chromatography H->I

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Synthetic Routes to Novel Thiazole-Based Compounds for Drug Discovery: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have rendered it a privileged scaffold in a vast array of therapeutic agents. From the life-saving antibiotic properties of Penicillin to the targeted anticancer activity of Dasatinib, the thiazole moiety has consistently proven its versatility and clinical relevance.[1][2][3][4] This guide is crafted for researchers, scientists, and drug development professionals, providing a detailed exploration of synthetic pathways to novel thiazole-based compounds, underpinned by mechanistic insights and field-proven protocols.

Part 1: Foundational Synthetic Strategies for the Thiazole Core

The construction of the thiazole ring can be approached through several classical and contemporary methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the overall efficiency of the reaction sequence.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

First reported in 1887, the Hantzsch synthesis remains one of the most reliable and widely employed methods for the preparation of thiazoles.[5][6][7] The reaction involves the condensation of an α-haloketone with a thioamide. The choice of an alcohol as a solvent is strategic; it effectively solubilizes the reactants while facilitating the proton transfer steps inherent in the mechanism.[8]

Mechanism Rationale: The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The thermodynamic driving force for this reaction is the formation of the stable aromatic thiazole system.[9]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 Thioamide Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: The Hantzsch Thiazole Synthesis Mechanism.

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles, a crucial subclass of thiazoles with significant biological activities. This method involves the reaction of an α-aminonitrile with carbon disulfide or other sulfur-containing reagents.[10][11] The reaction proceeds under mild conditions, making it an attractive method for the synthesis of these valuable building blocks.

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization involving the nitrile group and subsequent tautomerization to yield the stable 5-aminothiazole.

Cook_Heilbron_Mechanism reagents α-Aminonitrile + CS₂ intermediate1 Dithiocarbamate Intermediate reagents->intermediate1 Nucleophilic Addition intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Aminothiazole intermediate2->product Tautomerization

Caption: The Cook-Heilbron Synthesis Mechanism.

Part 2: Modern Methodologies for Thiazole Functionalization

While classical methods provide the core thiazole scaffold, modern drug discovery often requires the precise installation of various substituents to fine-tune the pharmacological properties of the molecule. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for achieving this.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide.[12][13] This reaction is highly valued for its broad functional group tolerance and relatively mild reaction conditions. For thiazole chemistry, this allows for the introduction of aryl or heteroaryl substituents at specific positions of the thiazole ring.

Role of the Base: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center.[14][15][16][17] Common bases include carbonates, phosphates, and hydroxides.

Suzuki_Coupling_Workflow start Start with Halogenated Thiazole and Boronic Acid reagents Add Palladium Catalyst and Base start->reagents reaction Heat Reaction Mixture reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Final Product purification->product Dasatinib_Synthesis_Overview start Starting Materials (e.g., 2-amino-N-(2-chloro-6- methylphenyl)thiazole-5-carboxamide) step1 Nucleophilic Aromatic Substitution with 4,6-dichloro-2-methylpyrimidine start->step1 intermediate Key Thiazole-Pyrimidine Intermediate step1->intermediate step2 Coupling with 1-(2-hydroxyethyl)piperazine intermediate->step2 product Dasatinib step2->product

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in the Preparation of 2-(1,1-Dimethoxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1,1-dimethoxyethyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates for this valuable synthetic intermediate. Here, we will delve into the common pitfalls and provide scientifically grounded solutions to optimize your reaction outcomes.

Understanding the Synthesis

The most common and direct route to this compound is through the acid-catalyzed ketalization of 2-acetylthiazole.[1] This reaction protects the ketone functionality, allowing for subsequent modifications on the thiazole ring, such as regioselective lithiation.[1] The dimethoxyethyl group can be readily deprotected back to the acetyl group via acid-catalyzed hydrolysis when needed.[1]

While the Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide, is a fundamental method for creating the thiazole ring itself, the focus of this guide is the subsequent functional group manipulation to form the desired ketal.[2][3][4][5][6]

Below is a visual representation of the primary synthetic pathway discussed.

Caption: Ketalization of 2-acetylthiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction has stalled, and I'm observing a low conversion rate of 2-acetylthiazole. What are the likely causes?

A1: Low conversion is a frequent issue and can often be traced back to several key factors related to the reaction equilibrium and catalyst activity.

  • Insufficient Water Removal: The formation of a ketal is a reversible reaction that produces water as a byproduct.[7] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus lowering the yield of the desired ketal.

  • Catalyst Inactivity: The acid catalyst, typically a protic acid like p-toluenesulfonic acid (p-TsOH), hydrochloric acid, or sulfuric acid, is crucial for activating the carbonyl group of 2-acetylthiazole.[1][8] If the catalyst is old, has absorbed moisture, or is used in an insufficient amount, the reaction rate will be significantly reduced.

  • Suboptimal Temperature: While heating is generally required to drive the reaction, excessive temperatures can lead to the degradation of starting materials or the product. Conversely, a temperature that is too low will result in a sluggish reaction.

Troubleshooting Workflow:

Caption: Troubleshooting low conversion rates.

Q2: I'm observing the formation of multiple byproducts. What are the potential side reactions, and how can I minimize them?

A2: The formation of byproducts can significantly complicate purification and reduce the overall yield. Here are some common side reactions and strategies to mitigate them:

  • Hemiketal Formation: The reaction proceeds through a hemiacetal intermediate.[7] If the reaction is not driven to completion, you may isolate a mixture of the starting material, the desired ketal, and the intermediate hemiacetal.

  • Decomposition of Starting Material or Product: Thiazole derivatives can be sensitive to strongly acidic conditions and high temperatures. Prolonged reaction times under harsh conditions can lead to decomposition.

  • Side Reactions of Trimethyl Orthoformate: Trimethyl orthoformate can react with any water present to form methyl formate and methanol. This not only consumes the reagent but also introduces more water into the system, further inhibiting ketal formation.

Mitigation Strategies:

StrategyRationale
Strict Anhydrous Conditions Prevents hydrolysis of trimethyl orthoformate and shifts the equilibrium towards the product. Use freshly distilled solvents and dried glassware.
Incremental Addition of Catalyst Adding the acid catalyst in portions can help maintain a controlled reaction rate and avoid excessive heat generation that might lead to degradation.
Reaction Monitoring Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid prolonged heating.
Use of a Milder Catalyst If decomposition is a significant issue, consider using a milder Lewis acid catalyst instead of a strong protic acid.
Q3: My purification process is challenging, and I'm struggling to isolate a pure product. What are the best practices for purifying this compound?

A3: The purification of this compound can be complicated by the presence of unreacted starting material and byproducts. Here are some recommended purification protocols:

  • Aqueous Workup: After the reaction is complete, it's crucial to neutralize the acid catalyst. This is typically done by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution. This step is critical to prevent the hydrolysis of the ketal back to the ketone during the workup and subsequent purification.

  • Extraction: After neutralization, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Ensure to wash the organic layer with brine to remove any remaining water.

  • Column Chromatography: If the crude product is not sufficiently pure after extraction, column chromatography on silica gel is an effective method for separating the desired ketal from the more polar 2-acetylthiazole and other impurities. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.

Experimental Protocol: Optimized Synthesis and Purification

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylthiazole (1.0 eq), trimethyl orthoformate (3.0 eq), and anhydrous methanol.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Q4: Could the purity of my starting materials be the root cause of my low yield?

A4: Absolutely. The purity of your starting materials is paramount for a successful reaction.

  • 2-Acetylthiazole: Impurities in the starting ketone can lead to the formation of undesired side products. Ensure the purity of 2-acetylthiazole using techniques like NMR or GC-MS before starting the reaction.

  • Trimethyl Orthoformate: This reagent is sensitive to moisture. Using a partially hydrolyzed bottle of trimethyl orthoformate will introduce water into your reaction, hindering ketal formation. It is best to use a fresh bottle or a freshly distilled reagent.

  • Solvents: The presence of water in your solvent will have the same detrimental effect as mentioned above. Always use anhydrous solvents for this reaction.

Key Takeaway: The successful synthesis of this compound hinges on maintaining anhydrous conditions to drive the reaction equilibrium towards the product and ensuring the purity and activity of all reagents and catalysts. Careful monitoring and a well-executed purification protocol are also essential for isolating the desired compound in high yield and purity.

References

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  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Thiazole azo dye and synthetic method thereof.
  • Google Patents. (n.d.). Method for preparation of thiazole derivatives.

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Common side reactions during the synthesis of 2-(1,1-Dimethoxyethyl)thiazole and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1,1-dimethoxyethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.

Introduction: The Synthetic Strategy and Its Challenges

The primary and most direct route to this compound involves the protection of the ketone functionality of 2-acetylthiazole as a dimethyl ketal. This is typically achieved through an acid-catalyzed reaction with trimethyl orthoformate in methanol. While seemingly straightforward, this reaction is governed by an equilibrium, and its success hinges on careful control of reaction conditions to drive it to completion and prevent the formation of byproducts.

This guide will delve into the common side reactions and experimental pitfalls, offering preventative measures and corrective actions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for their causes and step-by-step solutions.

Issue 1: Low Conversion/Incomplete Reaction

Symptom: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2-acetylthiazole.

Cause: The ketalization of a ketone is a reversible equilibrium reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus preventing the reaction from reaching completion.[1]

Prevention & Troubleshooting:

  • Rigorous Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous methanol as the solvent.

  • Effective Water Scavenging:

    • Trimethyl Orthoformate as a Reagent and Dehydrating Agent: Trimethyl orthoformate not only acts as a source of the methoxy groups but also reacts with the water generated to form methanol and methyl formate, effectively driving the equilibrium forward. Use a molar excess of trimethyl orthoformate (typically 2-3 equivalents).

    • Molecular Sieves: The addition of activated 3Å or 4Å molecular sieves to the reaction mixture can effectively adsorb the water byproduct.[2][3]

  • Optimization of Reaction Time and Temperature: Monitor the reaction progress by TLC or GC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious of potential side reactions at elevated temperatures.

  • Catalyst Choice and Loading: While various acid catalysts can be used, p-toluenesulfonic acid (p-TsOH) is a common and effective choice. Ensure an appropriate catalytic amount is used (typically 0.01-0.05 equivalents).

Experimental Protocol for Optimized Ketalization:

ParameterRecommended ConditionRationale
Starting Material 2-Acetylthiazole (1.0 eq)The ketone to be protected.
Reagent/Solvent Anhydrous MethanolProvides the methoxy groups and acts as the solvent.
Dehydrating Agent Trimethyl Orthoformate (2.0-3.0 eq)Acts as both a reagent and a water scavenger.
Catalyst p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 eq)A common, effective, and easily handled acid catalyst.
Temperature Room temperature to gentle reflux (e.g., 40-60 °C)Balances reaction rate with minimizing potential side reactions.
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction.
Monitoring TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MSTo determine reaction completion.
Issue 2: Product Decomposition during Workup (Hydrolysis)

Symptom: The desired product, this compound, is isolated in low yield, and analysis of the crude product after workup shows the reappearance of 2-acetylthiazole.

Cause: Ketals are sensitive to aqueous acid and can readily hydrolyze back to the corresponding ketone.[4] If the acid catalyst is not effectively neutralized before the addition of aqueous solutions during workup, the product will decompose.

Prevention & Troubleshooting:

  • Thorough Quenching: Before any aqueous workup, the reaction must be carefully quenched with a base to neutralize the acid catalyst.

    • Recommended Quenching Agents: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak organic base like triethylamine (Et₃N) are suitable choices. Add the base slowly until the reaction mixture is neutral or slightly basic (test with pH paper).

  • Minimize Contact with Water: During extraction, work quickly and avoid prolonged contact between the organic layer containing the product and any aqueous layers.

  • Anhydrous Drying: Thoroughly dry the organic extract with an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.

Workflow for Quenching and Workup:

G A Reaction Completion B Cool to Room Temperature A->B C Quench with Base (e.g., sat. NaHCO₃ or Et₃N) B->C Critical Step: Neutralize Acid Catalyst D Aqueous Workup (Extraction with an organic solvent) C->D E Dry Organic Layer (e.g., Na₂SO₄) D->E F Solvent Removal E->F G Purification F->G

Caption: Workflow for proper quenching and workup to prevent product hydrolysis.

Issue 3: Formation of an Unidentified Byproduct with a Similar Polarity to the Starting Material

Symptom: TLC or NMR analysis shows the presence of a third spot or set of peaks, which is not the starting material or the desired product.

Cause: This could be the intermediate hemiketal, which is formed by the addition of one equivalent of methanol to the ketone. If the reaction conditions are not sufficient to drive the reaction to the full ketal, the hemiketal may be present.

Prevention & Troubleshooting:

  • Drive the Equilibrium: The measures described in "Issue 1" to ensure complete reaction (excess trimethyl orthoformate, water removal) will also minimize the presence of the hemiketal intermediate at the end of the reaction.

  • Extended Reaction Time: Allowing the reaction to stir for a longer period can facilitate the conversion of the hemiketal to the final ketal product.

Reaction Pathway Illustrating the Hemiketal Intermediate:

G 2-Acetylthiazole 2-Acetylthiazole Hemiketal Intermediate Hemiketal Intermediate 2-Acetylthiazole->Hemiketal Intermediate + MeOH, H⁺ Hemiketal Intermediate->2-Acetylthiazole - MeOH, -H⁺ This compound This compound Hemiketal Intermediate->this compound + MeOH, H⁺ - H₂O This compound->Hemiketal Intermediate - MeOH, -H⁺ + H₂O

Caption: The reaction proceeds through a reversible hemiketal intermediate.

Issue 4: Difficulty in Purifying the Product

Symptom: During column chromatography or distillation, it is difficult to obtain a clean separation of the product from the starting material or other impurities.

Cause: this compound and 2-acetylthiazole have relatively similar polarities and boiling points, which can make their separation challenging.

Prevention & Troubleshooting:

  • Maximize Conversion: The most effective way to simplify purification is to ensure the reaction goes to completion, minimizing the amount of starting material that needs to be removed.

  • Optimized Chromatography:

    • Use a long column with a shallow solvent gradient (e.g., starting with pure hexanes and gradually increasing the proportion of ethyl acetate).

    • Adding a small amount of a weak base like triethylamine (e.g., 0.5-1%) to the eluent can help to prevent streaking and potential hydrolysis of the product on the silica gel.

  • Vacuum Distillation: For larger scale purifications, careful fractional distillation under reduced pressure can be effective. A good vacuum and a fractionating column are recommended.

Frequently Asked Questions (FAQs)

Q1: Can I use other acid catalysts besides p-TsOH?

A1: Yes, other acid catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be used.[5] However, p-TsOH is often preferred as it is a solid that is easier to handle and weigh accurately, and it is generally considered a milder catalyst.

Q2: My starting 2-acetylthiazole is old and has a dark color. Can I still use it?

A2: It is recommended to use pure starting material. The dark color may indicate the presence of impurities from decomposition or polymerization, which could lead to side reactions. It is advisable to purify the 2-acetylthiazole by distillation or chromatography before use.

Q3: Is it possible for the thiazole ring to react under these conditions?

A3: The thiazole ring is generally stable under the mild acidic conditions used for ketalization. The nitrogen atom can be protonated, but this does not typically lead to ring-opening or other degradation.[6] However, under very strong acidic conditions and high temperatures, degradation could be a concern. Sticking to catalytic amounts of a moderately strong acid like p-TsOH at mild temperatures minimizes this risk.

Q4: I don't have trimethyl orthoformate. Can I use methanol and a Dean-Stark trap?

A4: Yes, using a large excess of methanol as the solvent and removing the water azeotropically with a solvent like toluene using a Dean-Stark apparatus is a classic method for ketalization.[7] However, the use of trimethyl orthoformate is often more convenient and efficient for this particular transformation.

References

  • Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Molecules. Available at: [Link]

  • 10.4: Acetals and Ketals. Chemistry LibreTexts. Available at: [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

  • Method of making ketals and acetals. Google Patents.
  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hydrates, Hemiacetals, and Acetals – Their Formation From Aldehydes/Ketones, And Mechanisms That Are As Easy As P-A-D-P-E-A-D. Master Organic Chemistry. Available at: [Link]

  • Acetal Ketal Hemiacetal Hemiketal Reaction Overview and Shortcut. YouTube. Available at: [Link]

  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling. Available at: [Link]

  • Synthesis of acetals using molecular sieves. ResearchGate. Available at: [Link]

  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry. Available at: [Link]

  • Process for the preparation of ketals. Google Patents.
  • Synthesis of molecular sieves using ketal structure-directing agents and their degradation inside the pore space. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free. MDPI. Available at: [Link]

  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed. Available at: [Link]

  • (PDF) Thiazole Ring—A Biologically Active Scaffold. ResearchGate. Available at: [Link]

  • 17.03 Acetals and Ketals. OrganicChemGuide. Available at: [Link]

  • Ketones from aldehydes via alkyl C(sp3)−H functionalization under photoredox cooperative NHC/palladium catalysis. Nature Communications. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available at: [Link]

  • Process for the preparation of ketals. Google Patents.
  • Thiazole. Wikipedia. Available at: [Link]

  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies. Available at: [Link]

  • Functional Catalyst Molecular Sieves in Green Chemical Applications. Berger Scientific Press. Available at: [Link]

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Technical Support Center: Purification of High-Purity 2-(1,1-Dimethoxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of high-purity 2-(1,1-Dimethoxyethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this versatile building block.

Introduction

This compound (CAS No. 200440-13-7) is a key intermediate in organic synthesis, particularly valued for its protected acetyl group which is stable under basic and nucleophilic conditions.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final products. This guide provides practical, field-proven insights into the most effective purification techniques and how to troubleshoot common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My final product purity is low after synthesis and initial work-up. What are the likely impurities?

Answer:

Low purity after the initial work-up is often due to incomplete reaction or the presence of side products. The most common synthesis of this compound is the acid-catalyzed ketalization of 2-acetylthiazole with trimethyl orthoformate.[1] Potential impurities include:

  • Unreacted 2-Acetylthiazole: This is the most common impurity if the reaction has not gone to completion.

  • Hemiketal Intermediate: The reaction may stall at the hemiketal stage, especially if water is not efficiently removed.

  • By-products from Trimethyl Orthoformate: Trimethyl orthoformate can react with water to form methanol and methyl formate.[2]

  • Self-condensation Products of 2-Acetylthiazole: Under strongly acidic conditions, 2-acetylthiazole can potentially undergo self-condensation reactions.[3]

Question 2: I am having difficulty removing the unreacted 2-acetylthiazole from my product. What is the best approach?

Answer:

Separating this compound from the starting material, 2-acetylthiazole, can be challenging due to their similar polarities. Here are a few effective strategies:

  • Flash Column Chromatography: While challenging due to similar polarities, optimization of the solvent system can achieve separation. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is recommended.[1][6]

  • Chemical Separation: You can exploit the reactivity of the ketone in 2-acetylthiazole. A bisulfite extraction can selectively form a water-soluble adduct with the ketone, allowing for its removal from the organic phase containing your desired ketal product.[7] The ketone can then be regenerated from the aqueous layer if needed.

Question 3: My ketalization reaction is incomplete. How can I drive it to completion?

Answer:

Incomplete ketalization is a common issue. Here are some key factors to consider for optimization:

  • Water Removal: The reaction is an equilibrium, and the removal of water is crucial to drive it towards the product.[3]

    • Dean-Stark Trap: If using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus is highly effective.[3]

    • Drying Agents: Using an excess of trimethyl orthoformate can also act as a water scavenger.[2] Alternatively, adding molecular sieves to the reaction mixture can effectively remove water.[3]

  • Catalyst: Ensure you are using an appropriate acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a strong Lewis acid.[3] The catalyst should be fresh and used in the correct stoichiometric amount.

  • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Increasing the temperature can also help drive the reaction to completion, but be mindful of potential side reactions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound to >99% purity?

A1: For achieving high purity, a multi-step approach is often necessary. The most robust method is typically fractional vacuum distillation .[4] This technique is excellent for separating liquids with close boiling points. For thermally sensitive compounds, distillation under reduced pressure is essential to lower the boiling point and prevent decomposition.[5][9] Following distillation, a final purification by flash column chromatography can be employed to remove any remaining trace impurities.[6]

Q2: I do not have access to a vacuum distillation setup. Can I achieve high purity using only column chromatography?

A2: Yes, it is possible, but it requires careful optimization. The key is to find a solvent system that provides good separation between your product and the main impurities (primarily unreacted 2-acetylthiazole).

  • TLC Optimization: Before running a column, screen various solvent systems using TLC.[6] Start with a non-polar solvent like hexanes and gradually increase the polarity with a solvent like ethyl acetate. Aim for an Rf value of around 0.3 for your product.

  • Gradient Elution: A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, will likely provide the best separation.[1]

  • Dry Loading: If your crude product is not readily soluble in the initial mobile phase, consider dry loading it onto silica gel to improve the separation.[6]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity of volatile compounds and identifying impurities by their mass-to-charge ratio.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to identify the compound and detect impurities by looking for characteristic proton signals.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule and can help in structure confirmation and impurity identification.[12]

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the purity of column fractions.[13]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is a general guideline and should be adapted based on the specific properties of the crude mixture.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed. Use a short-path distillation head for high-boiling point liquids.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently in a heating mantle or oil bath.

    • Gradually reduce the pressure using a vacuum pump.

    • Collect the initial fractions (forerun), which may contain lower-boiling impurities.

    • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature. This will be your purified product.

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with the initial, non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 200440-13-7[14]
Molecular Formula C₇H₁₁NO₂S[14]
Molecular Weight 173.24 g/mol [14]
Appearance Not specified (likely a liquid)
Boiling Point Not readily available in literature

Table 2: Common Solvents for Flash Chromatography of Thiazole Derivatives

Solvent SystemPolarityTypical Application
Hexanes/Ethyl AcetateLow to MediumGeneral purpose for moderately polar compounds.
Dichloromethane/MethanolMedium to HighFor more polar thiazole derivatives.
Toluene/Ethyl AcetateLow to MediumAlternative to hexanes for better solubility of some compounds.

Visualizations

Workflow for Purification of this compound

PurificationWorkflow start Crude Product (from synthesis) distillation Fractional Vacuum Distillation start->distillation Primary Purification chromatography Flash Column Chromatography start->chromatography Alternative Primary Purification distillation->chromatography Optional Polishing analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product High-Purity Product (>99%) analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity start Low Purity Detected check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities unreacted_sm Unreacted 2-Acetylthiazole check_impurities->unreacted_sm Major Impurity side_products Side Products or Intermediates check_impurities->side_products Other Impurities fractional_distillation Fractional Vacuum Distillation unreacted_sm->fractional_distillation column_chrom Optimized Flash Chromatography unreacted_sm->column_chrom chemical_sep Chemical Separation (e.g., Bisulfite Wash) unreacted_sm->chemical_sep side_products->fractional_distillation side_products->column_chrom

Caption: Decision tree for troubleshooting low purity issues.

References

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. [Link]

  • Ketalization Issue : r/Chempros - Reddit. [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • 2-(1-Methylpropyl)thiazole | C7H11NS | CID 519539 - PubChem - NIH. [Link]

  • Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • 3 Benefits of Vacuum Fractional Distillation - Digivac. [Link]

  • Vacuum distillation - Wikipedia. [Link]

  • 5.4: Vacuum Distillation - Chemistry LibreTexts. [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. [Link]

  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. [Link]

  • Dimethyl Acetals - Organic Chemistry Portal. [Link]

  • Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates - Indian Academy of Sciences. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. [Link]

  • Chromatography Basic Principles Involved In Separation Process - Separations And Purifications - MCAT Content - Jack Westin. [Link]

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

  • US5399778A - Process for the preparation of ketals - Google P
  • Cyclohexanone/sulfonated polymer catalyst: A new simple derivatizing procedure for GC-MS determination of 2- and 3-monochloropropanediols - ResearchGate. [Link]

  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed. [Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols - ResearchGate. [Link]

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Technical Support Center: Stabilizing 2-(1,1-Dimethoxyethyl)thiazole in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1,1-Dimethoxyethyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into the stability of this compound, helping you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

The core value of this compound lies in its dual functionality: the synthetically useful thiazole ring and the 1,1-dimethoxyethyl group, which serves as a robust protecting group for an acetyl moiety.[1] This acetal is stable under basic and nucleophilic conditions, making it ideal for reactions like regioselective lithiation.[1] However, its stability can be compromised under various, sometimes unexpected, conditions. This guide will explore the causality behind these stability issues and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability and handling of this compound.

Q1: What is the primary cause of degradation for this compound?

A1: The principal degradation pathway is the acid-catalyzed hydrolysis of the 1,1-dimethoxyethyl group (an acetal).[2][3] Acetals are thermodynamically unstable in the presence of even catalytic amounts of acid and water.[4][5] The reaction is reversible, but in aqueous environments, the equilibrium is driven towards the formation of the deprotected ketone, 2-acetylthiazole, and two equivalents of methanol.[4]

Q2: Under what conditions is the compound considered stable?

A2: this compound exhibits excellent stability under anhydrous basic and nucleophilic conditions.[1] This is precisely why it is a reagent of choice for applications involving strong bases, such as organolithium reagents (e.g., n-butyllithium) for deprotonation at the C5 position of the thiazole ring.[1] It is also stable to common reducing agents like sodium borohydride and organometallic reagents like Grignards, provided the reaction conditions are kept strictly anhydrous and aprotic.[2]

Q3: What are the main degradation products I should look for?

A3: The primary and most common degradation product is 2-acetylthiazole . This is formed via hydrolysis of the acetal. You will also form two equivalents of methanol per molecule of degraded starting material. On a Thin Layer Chromatography (TLC) plate, you would typically see a new, more polar spot corresponding to the 2-acetylthiazole ketone compared to the starting acetal.

Q4: Can the thiazole ring itself degrade?

A4: The thiazole ring is an aromatic heterocycle and is generally robust.[6][7] However, it is not inert. While stable to the conditions required for acetal manipulation, it can degrade under harsh conditions. For instance:

  • Strong Oxidizing Agents: Aggressive oxidants can potentially oxidize the sulfur atom or cleave the ring.[6]

  • Reductive Cleavage: Raney Nickel is known to cause desulfurization and subsequent degradation of thiazole rings.[8] Standard catalytic hydrogenation (e.g., H₂/Pd) is generally tolerated.[8]

  • Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution, typically at the C5 position, but this usually requires activating conditions.[8]

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a scenario-based approach to troubleshoot specific problems encountered during experiments.

Issue 1: Significant degradation of my starting material is observed during aqueous workup.

  • Underlying Cause: The aqueous workup environment has become acidic. This is a very common issue. The source of acid could be a reagent from the previous step (e.g., an acidic quenching agent) or incomplete neutralization.

  • Troubleshooting Protocol:

    • Neutralize Before Water: Before adding water or brine, quench the reaction with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8), especially if the reaction involved acidic components.

    • Use a Basic Wash: During the extraction process, include a wash with saturated NaHCO₃ solution followed by a brine wash to remove water and ensure the organic layer is not acidic.

    • Minimize Contact Time: Perform extractions and washes efficiently and without delay. Prolonged contact between the organic layer containing your compound and an aqueous phase increases the risk of hydrolysis.

    • Dry Thoroughly: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before solvent evaporation to remove all traces of water.

Issue 2: My compound appears unstable during column chromatography on silica gel.

  • Underlying Cause: Standard silica gel is inherently acidic (pKa ≈ 4-5) and contains surface-bound water. This combination creates a perfect microenvironment for acid-catalyzed hydrolysis of the acetal as it passes through the column.

  • Troubleshooting Protocol:

    • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another volatile base like pyridine) by volume. This will neutralize the acidic sites on the silica surface.

    • Use Alternative Stationary Phases: If base-treated silica is not effective or compatible with other functional groups, consider using neutral alumina or a less acidic phase like Florisil.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Load the compound and elute it as quickly as is practical for good separation.

Issue 3: I am attempting a C5-lithiation, but I am getting low yields and a complex mixture.

  • Underlying Cause: This issue typically points to two main culprits: incomplete lithiation due to inactive reagents or the presence of proton sources, or side reactions.

  • Troubleshooting Protocol:

    • Verify Reagent Activity: Titrate your organolithium reagent (e.g., n-BuLi) before use to determine its exact molarity. Old or improperly stored bottles of n-BuLi are a frequent source of failure.

    • Ensure Strict Anhydrous Conditions: Flame-dry all glassware under vacuum or in a hot oven and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still).

    • Maintain Low Temperature: The lithiation is highly exothermic and the lithiated intermediate can be unstable at higher temperatures. Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the base addition and subsequent reaction with the electrophile.

    • Check for Thiazole Ring Reactivity: The C2 proton of a thiazole can also be acidic.[6][8] While C5 is generally deprotonated preferentially in this substituted system, using excess base or elevated temperatures could lead to competing deprotonation or other side reactions. Use a slight excess (e.g., 1.05-1.1 equivalents) of n-BuLi.

Part 3: Mechanistic Insights & Key Workflows

Understanding the mechanisms of both degradation and successful application is key to experimental design.

Mechanism 1: Acid-Catalyzed Acetal Hydrolysis

The primary degradation pathway involves protonation of one of the methoxy oxygens, creating a good leaving group (methanol). The resulting resonance-stabilized oxonium ion is then attacked by water. This process repeats to yield the final ketone.[2][5]

Acetal_Hydrolysis Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ OxoniumIon Oxonium Ion + MeOH ProtonatedAcetal->OxoniumIon - MeOH Hemiacetal Hemiacetal OxoniumIon->Hemiacetal + H₂O, - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Ketone 2-Acetylthiazole + MeOH ProtonatedHemiacetal->Ketone - MeOH, - H⁺

Caption: Acid-catalyzed hydrolysis of the acetal protecting group.

Workflow 2: Recommended C5-Lithiation Protocol

This workflow outlines the critical steps for successfully generating the C5-lithiated species for subsequent reaction with an electrophile.

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Start Start: Flame-dried flask under Argon AddSubstrate Add Substrate & Anhydrous THF Start->AddSubstrate Cool Cool to -78 °C (Dry Ice/Acetone) AddSubstrate->Cool AddBuLi Slowly add n-BuLi (1.1 eq) Maintain -78 °C Cool->AddBuLi Stir Stir for 30-60 min @ -78 °C AddBuLi->Stir AddElectrophile Add Electrophile (E⁺) @ -78 °C Stir->AddElectrophile Warm Allow to warm slowly to RT AddElectrophile->Warm Quench Quench with sat. aq. NH₄Cl or NaHCO₃ Warm->Quench Extract Extract with EtOAc or CH₂Cl₂ Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Purify (e.g., Neutral Chromatography) Dry->Purify

Caption: Experimental workflow for C5-lithiation and electrophilic quench.

Part 4: Data Summary Table

This table provides a quick reference for the stability of this compound under various common laboratory conditions.

Condition Category Specific Reagent / Environment Stability Primary Degradation Product Recommendation
Acidic (Aqueous) HCl, H₂SO₄, TFA (aq., pH < 5)Very Unstable2-AcetylthiazoleAvoid completely unless deprotection is intended.
Acidic (Aqueous, Mild) NH₄Cl (aq.), NaHSO₄ (aq.) (pH 5-7)Unstable2-AcetylthiazoleMinimize contact time; use as a quenching agent only if followed immediately by basic wash.
Acidic (Anhydrous) p-TsOH, CSA in dry solventUnstable2-AcetylthiazoleThese are standard conditions for deprotection. Use with caution if other groups are sensitive.
Basic (Aqueous) NaOH, K₂CO₃ (aq.)StableNoneGenerally safe, but prolonged heating in aqueous base is not recommended.
Basic (Anhydrous) n-BuLi, LDA, NaH in THF/Et₂OHighly Stable NoneIdeal condition for use. Ensure strict exclusion of water.
Lewis Acids TiCl₄, SnCl₄, BF₃·OEt₂Unstable2-AcetylthiazoleLewis acids can catalyze acetal cleavage. Avoid unless this reactivity is desired.
Chromatography Standard Silica GelUnstable2-AcetylthiazoleNeutralize silica with 1-2% Et₃N or use neutral alumina.
Heat Reflux in neutral, aprotic solvent (e.g., Toluene)StableNoneThe compound is thermally stable to typical reaction temperatures in the absence of acid/water.
References
  • Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]

  • Well-established mechanism of the hydrolysis of acetals and ketals... ResearchGate. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Thiazole. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. World Journal of Organic Chemistry. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Lithiation of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the lithiation of substituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to overcome challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for lithiation on an unsubstituted thiazole, and why?

The C2 position of the thiazole ring is the most acidic and, therefore, the most common site for deprotonation by organolithium reagents.[1] This increased acidity is due to the inductive electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, which stabilizes the resulting carbanion. The negative charge at the C2 position can be effectively stabilized by the neighboring heteroatoms.

Q2: How do substituents on the thiazole ring influence the regioselectivity of lithiation?

Substituents play a critical role in directing the position of lithiation. Electron-donating groups can decrease the acidity of adjacent protons, while electron-withdrawing groups can increase it. Furthermore, some substituents can act as directing metalating groups (DMGs), coordinating with the organolithium reagent and directing deprotonation to an adjacent position.[2][3][4]

For instance, in 2,4-dimethylthiazole-5-carboxylic acid, deprotonation occurs specifically at the 2-methyl group, influenced by the carboxylic acid.[5] Conversely, a bromine substituent can direct lithiation to the adjacent position via a lithium-halogen exchange mechanism.

Q3: I am observing a mixture of regioisomers. How can I improve the selectivity of my lithiation reaction?

Achieving high regioselectivity is a common challenge. Several factors can be optimized to favor the desired regioisomer:

  • Choice of Organolithium Reagent: The steric bulk and basicity of the organolithium reagent can significantly impact selectivity. For instance, the more sterically hindered lithium diisopropylamide (LDA) may favor deprotonation at a less sterically hindered site compared to n-butyllithium (n-BuLi).[6][7] In some cases, using two equivalents of tert-butyllithium (t-BuLi) can promote clean lithium-halogen exchange while minimizing side reactions.[8]

  • Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. Temperature can also influence the kinetic versus thermodynamic control of deprotonation, thereby affecting regioselectivity.[9]

  • Solvent and Additives: The choice of solvent and the presence of coordinating additives like tetramethylethylenediamine (TMEDA) can alter the aggregation state and reactivity of the organolithium reagent, which in turn can influence regioselectivity.[10]

Q4: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yields in lithiation reactions can be frustrating. Here are some common culprits and their solutions:

  • Incomplete Lithiation: This can be due to insufficient organolithium reagent, the presence of moisture or other protic impurities, or a reaction temperature that is too high. Ensure all glassware is rigorously dried, solvents are anhydrous, and the organolithium reagent is titrated to determine its exact concentration.[11]

  • Side Reactions: Ring opening is a potential side reaction, especially with more nucleophilic organolithium reagents like n-BuLi.[10] Switching to a less nucleophilic base like LDA can sometimes mitigate this.

  • Degradation of the Lithiated Intermediate: Lithiated thiazoles can be unstable, especially at higher temperatures. It is crucial to maintain a low temperature throughout the reaction until the electrophile is added.

  • Inefficient Quenching: The choice of electrophile and the quenching conditions are critical. Ensure the electrophile is added slowly at low temperature and that the reaction is allowed to warm to room temperature gradually after the addition is complete.

The following flowchart provides a systematic approach to troubleshooting low yields:

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents Start Here check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Titrate organolithium? Use anhydrous solvents? Check starting material purity? check_reagents->sub_reagents check_workup Evaluate Work-up Procedure check_conditions->check_workup Conditions Optimized sub_conditions Lower temperature? Change organolithium reagent? Add TMEDA? check_conditions->sub_conditions success Improved Yield check_workup->success Work-up Refined sub_workup Slow addition of electrophile? Appropriate quench? check_workup->sub_workup

Caption: Troubleshooting workflow for low-yield lithiation reactions.

Troubleshooting Guides

Issue 1: Ring Opening Instead of Deprotonation

Symptoms: Complex reaction mixture, isolation of acyclic sulfur-containing compounds.

Causality: The C-S bond in the thiazole ring can be susceptible to nucleophilic attack by highly reactive organolithium reagents, leading to ring cleavage. This is more prevalent with less sterically hindered and more nucleophilic bases like n-BuLi.

Solutions:

StrategyRationale
Switch to a less nucleophilic base Lithium amides like LDA are more sterically hindered and less nucleophilic than alkyllithiums, favoring deprotonation over nucleophilic attack on the ring.[6][7]
Lower the reaction temperature Performing the reaction at very low temperatures (e.g., -100 °C) can disfavor the higher activation energy pathway of ring opening.
Use a directing group A directing metalating group can pre-coordinate the organolithium reagent, favoring deprotonation at a specific site over random attack on the ring.[2][3][4]
Issue 2: Lithium-Halogen Exchange vs. Deprotonation

Symptoms: When working with a halothiazole, the desired deprotonation product is not formed, and instead, the halogen is replaced by lithium.

Causality: Lithium-halogen exchange is a rapid reaction that often competes with or even outpaces deprotonation, especially with bromo- and iodo-substituted thiazoles.

Solutions:

StrategyRationale
Embrace the exchange Lithium-halogen exchange can be a very efficient way to generate a specific lithiated thiazole. If this is the desired outcome, using two equivalents of t-BuLi is often effective.[8]
Use a non-alkyllithium base If deprotonation is desired in the presence of a halogen, a base like LDA may favor proton abstraction over halogen exchange, although this can be substrate-dependent.
Protecting groups In complex molecules, it may be necessary to use a protecting group strategy to block the more reactive site.

Experimental Protocols

Protocol 1: General Procedure for C5-Lithiation of a 2-Bromothiazole Derivative using LDA

This protocol is adapted from the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.[7][12]

  • Preparation of LDA solution: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -30 °C.

  • Slowly add n-BuLi (1.1 equivalents, e.g., 2.5 M in hexanes) dropwise to the stirred solution.

  • After the addition is complete, warm the mixture to -10 °C and stir for 10 minutes. Then, cool the freshly prepared LDA solution to -70 °C.

  • Lithiation: In a separate flame-dried flask, dissolve the 2-bromothiazole derivative (1.0 equivalent) in anhydrous THF.

  • Add the thiazole solution dropwise to the LDA solution at -70 °C.

  • Stir the reaction mixture at -60 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

  • Quenching with an Electrophile: Cool the reaction mixture to -70 °C.

  • Slowly add a solution of the electrophile (e.g., acetaldehyde, 2.5 equivalents) in anhydrous THF.

  • After the addition, allow the reaction to warm to -20 °C over 30 minutes.

  • Work-up: Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for C2-Lithiation of Benzothiazole using n-BuLi

This protocol is based on the lithiation of benzothiazole.[13][14]

  • Setup: In a flame-dried, argon-purged flask, dissolve benzothiazole (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution. The solution typically turns orange.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Slowly add the desired electrophile (1.2 equivalents, e.g., a carbonyl compound) as a solution in anhydrous THF.

  • Continue stirring at -78 °C for 1-3 hours, depending on the electrophile.

  • Work-up: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by chromatography or recrystallization.

Data Summary

The following table provides a qualitative comparison of common organolithium reagents used for the lithiation of thiazoles.

ReagentBasicityNucleophilicitySteric HindranceCommon Applications
n-BuLi HighHighLowGeneral deprotonation at C2.[13][14]
s-BuLi HigherHighMediumDeprotonation of less acidic protons.
t-BuLi HighestModerateHighLithium-halogen exchange.[7][8][12]
LDA HighLowHighRegioselective deprotonation, minimizing nucleophilic attack.[6][7][12]

Mechanistic Insights

The regioselectivity of thiazole lithiation is a delicate interplay of electronic and steric effects, as well as the nature of the organolithium reagent. The following diagram illustrates the competing pathways of deprotonation and the factors that can be tuned to favor a specific outcome.

lithiation_pathways thiazole Substituted Thiazole base Organolithium Reagent (e.g., n-BuLi, LDA) deprotonation_C2 C2-Lithiated Thiazole (Electronically Favored) base->deprotonation_C2 Low Steric Hindrance High Acidity at C2 deprotonation_C5 C5-Lithiated Thiazole (Influenced by Substituents) base->deprotonation_C5 Directing Group at C4 Sterically Hindered Base ring_opening Ring Opening (Side Reaction) base->ring_opening High Nucleophilicity of Base Higher Temperature

Caption: Competing reaction pathways in the lithiation of substituted thiazoles.

References

  • Brovarets, V. S., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(1), 1-8. [Link]

  • Diva-Portal.org. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. [Link]

  • Chikashita, H., & Itoh, K. (1985). Reaction of 2-Lithiobenzothiazole with Electrophiles and a Synthesis of α-Hydroxy Aldehydes and Ketones. HETEROCYCLES, 23(2), 295-300. [Link]

  • Babenko, E., et al. (2020). Organolithium-Mediated Postfunctionalization of Thiazolo[3,2-c][12][13][15][16]oxadiazaborinine Fluorescent Dyes. Molecules, 25(18), 4236. [Link]

  • Sci-Hub. (1985). ChemInform Abstract: REACTION OF 2‐LITHIOBENZOTHIAZOLE WITH ELECTROPHILES AND A SYNTHESIS OF α‐HYDROXY ALDEHYDES AND KETONES. Chemischer Informationsdienst, 16(27). [Link]

  • ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

  • Anderson, D. R., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54728. [Link]

  • American Chemical Society. (2024). Lithiation Reaction. [Link]

  • Al-dujaili, A. H. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

  • ChemRxiv. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • University of Bristol. (2017). Standard Lithiation–Borylation A user's guide. [Link]

  • Golden, J. E., et al. (2002). Complex-induced proximity effects. Temperature-dependent regiochemical diversity in lithiation-electrophilic substitution reactions of N-BOC-2-azabicyclo[2.1.1]hexane. 2,4- and 3,5-methanoprolines. Organic Letters, 4(18), 3151-4. [Link]

  • R. E. Mulvey, et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Chemical Communications, 49(82), 9470-2. [Link]

  • Cornwall, P., Dell, C. P., & Knight, D. W. (1991). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 2417-2426. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • MDPI. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. [Link]

  • Begtrup, M., & Kristensen, J. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Acta Chemica Scandinavica, 47, 991-995. [Link]

  • ResearchGate. (n.d.). Lithiation of 2 and quenching with various electrophiles. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

  • Myers, A. (n.d.). Organolithium Reagents. [Link]

  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. [Link]

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Optimizing temperature and reaction time for the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of thiazole derivatives. This guide, prepared by a Senior Application Scientist, provides in-depth technical assistance to troubleshoot and optimize your experimental workflows. Thiazole and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Achieving high yields and purity is paramount, and this often hinges on the precise control of reaction temperature and time. This center is designed to address the common challenges you may encounter, offering solutions grounded in chemical principles and field-proven experience.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis of thiazole derivatives, with a focus on the Hantzsch synthesis, a widely employed method.[3][4][5]

Question 1: My reaction yield is consistently low or non-existent. What are the primary factors related to temperature and time that I should investigate?

Answer: Low or no product yield is a frequent challenge and can often be resolved by systematically evaluating your reaction conditions.

  • Suboptimal Temperature: Many Hantzsch syntheses require heating to proceed at an appreciable rate.[6] If you are conducting the reaction at room temperature, gentle heating to 40-60 °C may be beneficial. For less reactive starting materials, refluxing in a suitable solvent is often necessary.[3] Conversely, excessive heat can lead to the decomposition of reactants or products, thereby reducing the yield. It is crucial to find the optimal temperature that promotes the desired reaction without favoring degradation pathways.

  • Insufficient Reaction Time: The reaction may simply not have had enough time to reach completion. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] If starting materials are still present after your initially planned duration, extend the reaction time. Real-time monitoring techniques, such as low-field NMR spectroscopy, can also provide valuable insights into reaction kinetics.[7]

  • Improper Solvent Choice: The solvent plays a critical role in both reaction rate and yield by influencing the solubility of reactants and the transition state energy of the reaction. Alcohols like ethanol and methanol are commonly used and often provide good results.[6] However, for specific substrates, other solvents or solvent mixtures might be more effective.[3][8] A small-scale solvent screening experiment can be invaluable in identifying the optimal medium for your specific synthesis.

dot

Caption: Key parameters for microwave synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature and reaction time for a conventional Hantzsch thiazole synthesis?

A1: This can vary significantly based on the reactivity of the substrates. A common starting point is refluxing in a solvent like ethanol for several hours. [3]However, some reactions can proceed at room temperature over a longer period, while others may require heating at a specific temperature (e.g., 100°C) for a shorter duration (e.g., 30 minutes). [9][10] Q2: How does the choice of catalyst affect the optimal temperature and reaction time?

A2: While the classic Hantzsch synthesis often does not require a catalyst, modern variations may employ one to improve efficiency. [10]Catalysts can lower the activation energy of the reaction, often allowing for lower reaction temperatures and shorter reaction times. For example, the use of silica-supported tungstosilisic acid has been shown to give high yields under relatively mild conditions. [11] Q3: Can sonication be used to optimize reaction conditions?

A3: Yes, ultrasonic irradiation is another energy input that can be used to promote the synthesis of thiazole derivatives. It can lead to decreased reaction times compared to conventional heating, often at room temperature, without compromising the yield. [11] Q4: What is the impact of reactant purity on the optimization of temperature and time?

A4: The purity of your starting materials is paramount. [3][4]Impurities can lead to the formation of side products, which may be favored at higher temperatures. Using highly pure reactants can often allow for cleaner reactions at more moderate temperatures and for shorter durations.

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of 2-amino-4-phenylthiazole [9]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. [9]4. Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Isolation: Filter the resulting precipitate through a Buchner funnel.

  • Washing: Wash the filter cake with water.

  • Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [12]

  • Reaction Setup: In a microwave reaction vessel, combine the appropriate 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1.0 mmol) and N-phenylthiourea (1.2 mmol).

  • Solvent Addition: Add methanol (5 mL).

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 90°C for 30 minutes. [12]4. Cooling: After the reaction is complete, cool the vessel to room temperature.

  • Isolation: The product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration.

  • Washing: Wash the product with cold methanol.

  • Drying: Dry the product under vacuum.

Data Summary Table

Synthesis MethodReactantsSolventTemperature (°C)TimeYield (%)Reference
Conventional2-bromoacetophenone, thioureaMethanol10030 minHigh (not specified)[9]
Microwave2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthioureaMethanol9030 min95[12]
UltrasonicSubstituted benzaldehydes, ethyl 2-cyanoacetate, sulfurNot specifiedRoom Temp2 h~85-95[11]

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher.
  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
  • Troubleshooting low conversion rates in thiazole synthesis. (2025). Benchchem.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor.
  • Troubleshooting low yield in the synthesis of thiazole compounds. (2025). Benchchem.
  • Thiazole. Wikipedia.
  • Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. (2025). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. (2025).
  • Thiazole formation through a modified Gewald reaction. (2015). PMC - NIH.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. (2020).
  • Optimizing Hantzsch thiazole synthesis reaction conditions. (2025). Benchchem.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds. (2025). Benchchem.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (NIH).
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (PPTX). Slideshare.
  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (MDPI).
  • Optimization of the reaction conditions for the synthesis of 4a. a. ResearchGate.
  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025).
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. (2025). Benchchem.
  • Thiazole synthesis. Organic Chemistry Portal.
  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025).
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PubMed Central.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing.
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube.
  • A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. (2024). Bentham Science Publisher.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF. ResearchGate.
  • Full article: Review of the synthesis and biological activity of thiazoles. (2020).
  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate.
  • Systematic Review On Thiazole And Its Applications.
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017).

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Strategies to improve the regioselectivity of reactions involving 2-(1,1-Dimethoxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1,1-Dimethoxyethyl)thiazole

A Guide to Mastering Regioselectivity in Your Reactions

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges researchers face when working with this versatile building block. The primary hurdle in its application is often achieving precise regioselectivity. This resource moves beyond simple protocols to explain the underlying principles governing the reactivity of the thiazole ring, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reactivity and handling of this compound.

Q1: What are the reactive sites on the this compound ring for substitution?

A1: The thiazole ring has two primary sites susceptible to reaction after deprotonation: the C4 and C5 positions. The C2 position is already substituted. The proton at the C5 position is significantly more acidic than the proton at the C4 position. This is due to the potent electron-withdrawing inductive effect of the adjacent sulfur atom, which effectively stabilizes the resulting carbanion (lithiated species) at C5.[1][2] Therefore, under most conditions, reactions involving deprotonation will overwhelmingly favor substitution at the C5 position. Electrophilic substitution reactions also tend to favor the C5 position.[2][3]

Q2: What is the role of the 2-(1,1-dimethoxyethyl) group?

A2: This group serves two main purposes. First, it acts as a protected acetyl group. The ketal functionality is stable under the strongly basic and nucleophilic conditions required for ring functionalization (e.g., lithiation).[1] It can be strategically deprotected later in a synthetic sequence using acid-catalyzed hydrolysis to reveal the 2-acetylthiazole moiety. Second, as an electron-donating group, it influences the electronic properties of the thiazole ring, reinforcing the C5 position as the primary site for electrophilic attack.[2]

Q3: Which organolithium base is best for deprotonating at the C5 position?

A3: The choice of base depends on the specific requirements of your reaction.

  • n-Butyllithium (n-BuLi): This is the most common and cost-effective choice. It is sufficiently strong to deprotonate the C5 position efficiently, especially at low temperatures (-78 °C).[1]

  • sec-Butyllithium (s-BuLi): A stronger, more sterically hindered base. It can be useful if you experience incomplete deprotonation with n-BuLi.

  • tert-Butyllithium (t-BuLi): An even stronger and more hindered base. It is highly reactive and may lead to side reactions if not handled with care. It is typically used for less acidic protons or for halogen-metal exchange.[1]

  • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base. It is an excellent choice when your electrophile is sensitive to nucleophilic attack by an alkyllithium reagent or when you need to avoid addition to a carbonyl group.[4][5]

Q4: How can I be certain of the regioselectivity of my reaction?

A4: The most definitive method is structural characterization of the product using techniques like 1H NMR, 13C NMR, and NOESY experiments. For thiazole derivatives, the coupling constants and chemical shifts of the ring protons are highly informative. In a 2,5-disubstituted thiazole, you will observe a singlet for the remaining C4 proton. If you were to obtain a 2,4-disubstituted product, you would see a singlet for the C5 proton, typically at a different chemical shift.

Troubleshooting Guide: Regioselectivity Issues

This guide provides a structured approach to solving common problems encountered during the functionalization of this compound.

Problem 1: Low yield of the desired C5-substituted product with significant recovery of starting material.

This is the most common issue, indicating incomplete deprotonation of the thiazole ring.

Potential Cause Underlying Rationale Suggested Solution & Protocol Adjustment
Degraded Organolithium Reagent Alkyllithium reagents react with moisture and air, reducing their molarity. You may be adding fewer equivalents than calculated.Solution: Titrate your organolithium reagent before use to determine its exact concentration. A common method is the Gilman double titration.
Insufficient Equivalents of Base The stoichiometry must be precise. Any trace amount of acidic impurities (e.g., water in the solvent) will consume the base.Solution: Use a slight excess of the organolithium reagent (e.g., 1.1-1.2 equivalents). Ensure all glassware is flame-dried under vacuum and solvents are rigorously anhydrous.
Deprotonation Time/Temp Too Low The deprotonation is not instantaneous and is temperature-dependent.Solution: Increase the deprotonation time. After adding the base at -78 °C, allow the mixture to stir for 30-60 minutes at that temperature before adding the electrophile.
Base Not Strong Enough While n-BuLi is usually sufficient, substrates with certain electronic properties might require a stronger base.Solution: Switch to a stronger base like s-BuLi or t-BuLi, while still maintaining a low temperature to prevent side reactions.
Problem 2: Formation of an unexpected isomer (e.g., C4-substitution).

While C5-lithiation is heavily favored, kinetic and thermodynamic factors can, in rare cases, influence the outcome.[6][7]

Potential Cause Underlying Rationale Suggested Solution & Protocol Adjustment
Reaction Temperature Too High Allowing the reaction to warm up may permit the kinetically formed 5-lithio species to equilibrate to a different, thermodynamically stable (though less likely) isomer or lead to decomposition.[6]Solution: Maintain strict temperature control at -78 °C (a dry ice/acetone bath) from the moment the base is added until the electrophile has been quenched.
Solvent Effects Coordinating solvents like THF can stabilize the lithiated intermediate. Non-coordinating solvents may alter the aggregation state and reactivity of the organolithium reagent.Solution: THF is generally the preferred solvent. If issues persist, consider a solvent system like diethyl ether or a mixture of hexanes and THF to modulate reactivity.
Problem 3: Product decomposition or formation of complex mixtures.

This often points to the instability of the lithiated intermediate or undesirable side reactions with the electrophile.

Potential Cause Underlying Rationale Suggested Solution & Protocol Adjustment
Unstable Lithiated Intermediate Lithiated heterocycles can be unstable, especially at higher temperatures, potentially leading to ring-opening or other decomposition pathways.[8]Solution: Add the electrophile as soon as the deprotonation is complete. Do not let the lithiated species sit for extended periods, even at -78 °C.
Side Reaction with Electrophile If the electrophile has acidic protons, the lithiated thiazole can act as a base instead of a nucleophile. If the electrophile is an enolizable ketone, deprotonation can compete with addition.Solution: Use a non-nucleophilic base like LDA for the deprotonation step. Alternatively, perform a transmetalation (e.g., with ZnCl₂ or CuCN) after lithiation to generate a less basic, softer organometallic nucleophile before adding the electrophile.

Visualizing the Strategy: Deprotonation and Control

To achieve high regioselectivity, it's crucial to understand the two primary pathways for generating the key C5-lithiated intermediate.

G cluster_0 Pathway 1: Direct Deprotonation (Kinetic Control) cluster_1 Pathway 2: Halogen-Metal Exchange (Absolute Regiocontrol) start1 This compound step1 Add n-BuLi or LDA -78 °C, Anhydrous THF start1->step1 result1 5-Lithio Intermediate (Major Product) step1->result1 Favored due to S-atom stabilization side1 4-Lithio Intermediate (Minor/Trace) step1->side1 Kinetically disfavored quench Add Electrophile (E+) -78 °C -> RT result1->quench start2 5-Bromo-2-(1,1-Dimethoxyethyl)thiazole step2 Add n-BuLi or t-BuLi -78 °C, Anhydrous THF start2->step2 result2 5-Lithio Intermediate (Exclusive Product) step2->result2 Rapid exchange at pre-defined position result2->quench final_product C5-Substituted Product quench->final_product

Caption: Comparison of direct deprotonation vs. halogen-metal exchange.

Validated Protocols

Here are step-by-step protocols for achieving C5-functionalization. Safety Note: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (Argon or Nitrogen) using proper syringe techniques.

Protocol 1: Regioselective C5-Lithiation and Aldehyde Addition

This protocol details the direct deprotonation of this compound and subsequent reaction with benzaldehyde.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes, freshly titrated)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool under a positive pressure of argon.

  • Reagent Addition: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 5-10 minutes. The solution may turn yellow or orange.

  • Stirring: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete formation of the lithiated species.

  • Electrophilic Quench: Add benzaldehyde (1.2 eq) dropwise. The color of the solution will likely fade.

  • Warming: Continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.

  • Workup: Quench the reaction by slowly adding saturated aq. NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: C5-Functionalization via Halogen-Metal Exchange

This method offers superior regiocontrol by starting with the 5-bromo derivative.[1]

Materials:

  • 5-Bromo-2-(1,1-dimethoxyethyl)thiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes, freshly titrated)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup & Reagent: Follow steps 1 and 2 from Protocol 1, using 5-bromo-2-(1,1-dimethoxyethyl)thiazole (1.0 eq) as the starting material.

  • Cooling: Cool the solution to -78 °C.

  • Halogen-Metal Exchange: Slowly add n-BuLi (1.1 eq) dropwise. The exchange is typically very fast.

  • Stirring: Stir the mixture at -78 °C for 15-20 minutes.

  • Electrophilic Quench & Subsequent Steps: Follow steps 6 through 9 from Protocol 1. The yield of the C5-substituted product should be high and free of other regioisomers.

Troubleshooting Workflow

Use this decision tree to diagnose and solve regioselectivity problems systematically.

G start Low Yield or Poor Regioselectivity? q1 Is Starting Material Recovered? start->q1 Check Crude NMR/TLC a1_yes Incomplete Deprotonation q1->a1_yes Yes q2 Is an Isomeric Side Product Formed? q1->q2 No sol1 1. Titrate n-BuLi 2. Use 1.1-1.2 eq of base 3. Increase deprotonation time (45-60 min) 4. Ensure anhydrous conditions a1_yes->sol1 end Optimized Reaction sol1->end a2_yes Loss of Kinetic Control q2->a2_yes Yes q3 Is it a Complex Mixture or Decomposition? q2->q3 No sol2 1. Maintain strict temp control (-78 °C) 2. Add electrophile promptly after deprotonation 3. For absolute control, use Halogen-Metal Exchange (Protocol 2) a2_yes->sol2 sol2->end a3_yes Intermediate Instability or Electrophile Side Reaction q3->a3_yes Yes q3->end No (Consult further) sol3 1. Keep temp at -78 °C throughout 2. Consider transmetalation (e.g., to Zn or Cu) 3. If electrophile is enolizable, use LDA as base a3_yes->sol3 sol3->end

Caption: A decision tree for troubleshooting regioselectivity.

References

  • Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2454–2457. [Link]

  • Liu, X.-W., et al. (2013). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 15(20), 5262–5265. [Link]

  • Organic Chemistry Portal. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. [Link]

  • Sci-Hub. (n.d.). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. [Link]

  • Miura, T., et al. (2015). Facile synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters. PubMed. [Link]

  • ChemRxiv. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. [Link]

  • ChemRxiv. (2025). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. [Link]

  • NIH. (n.d.). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. [Link]

  • Semantic Scholar. (2015). Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions. [Link]

  • ResearchGate. (n.d.). CH Substitution Reaction of Thiazoles at the 2-Position. [Link]

  • ResearchGate. (n.d.). Metal complexes possessing different substituted thiazole ligands. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • NIH. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. [Link]

  • ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • Snieckus, V. (n.d.). Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides. [Link]

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(12), 2006-2015. [Link]

  • Canadian Science Publishing. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

  • ResearchGate. (2021). Metal Mediated Synthesis of 2‐thiazolines: Access to Regio‐ and Stereoselective N,S‐heterocycles. [Link]

  • ResearchGate. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Sakthivel, S., Kothapalli, R. B., & Balamurugan, R. (2016). The Directing Group Wins Over Acidity: Kinetically Controlled Regioselective Lithiation for Functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane Derivatives. Organic & Biomolecular Chemistry, 14(5), 1670-1679. [Link]

  • RSC Publishing. (1991). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. [Link]

  • Berionni, G., et al. (2014). Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation. The Journal of Organic Chemistry, 79(20), 9697-9710. [Link]

  • ResearchGate. (n.d.). Sites of electrophilic substitution in thiazole. [Link]

  • ResearchGate. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. [Link]

  • Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles. (n.d.). [Link]

  • ChemRxiv. (n.d.). Biradical formation by deprotonation in thiazole-derivatives: the hidden nature of Dasatinib. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. [Link]

  • PubMed Central. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Link]

  • Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). [Link]

  • MDPI. (n.d.). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. [Link]

  • ResearchGate. (n.d.). Preparation of halogenated derivatives of thiazolo[5,4-d]thiazole via direct electrophilic aromatic substitution. [Link]

  • Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. (n.d.). [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

Sources

Technical Support Center: Purification of Thiazole Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of thiazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic scaffolds. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategies.

Fundamentals: The Chromatographic Behavior of Thiazoles

Thiazoles are a diverse class of heterocyclic compounds with a wide range of polarities, dictated by their substituents. The nitrogen and sulfur heteroatoms introduce a degree of polarity and can participate in specific interactions with the stationary phase. Understanding the electronic nature of your specific thiazole derivative is the first step toward a successful purification.

  • Normal-Phase Chromatography (NPC): The stationary phase (e.g., silica gel, alumina) is polar, and the mobile phase is non-polar. In this mode, polar compounds are retained more strongly.[1][2] Thiazoles, being moderately polar, are well-suited for this technique. Elution is achieved by increasing the polarity of the mobile phase.[1]

  • Reversed-Phase Chromatography (RPC): The stationary phase (e.g., C18-bonded silica) is non-polar, while the mobile phase is polar (typically water/acetonitrile or water/methanol mixtures).[1] Here, non-polar compounds are retained more strongly, and polar compounds elute earlier. This is often the method of choice in HPLC for purity analysis and preparative separation of thiazole derivatives.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up a purification workflow for thiazole compounds.

Q1: What is the best stationary phase for my thiazole compound: Normal-Phase or Reversed-Phase?

A1: The choice depends on the overall polarity of your molecule and the subsequent application.

  • For moderately polar to non-polar thiazole derivatives , especially in traditional flash chromatography for synthetic intermediates, Normal-Phase (silica gel) is the most common and cost-effective choice.[5] Most published procedures for synthetic thiazoles utilize silica gel.[6]

  • For highly polar or ionizable thiazole derivatives , or for high-resolution analytical work (HPLC), Reversed-Phase (C18) is generally superior.[3][4] If your thiazole has acidic or basic functional groups, RPC often provides better peak shape and reproducibility, especially when using buffered mobile phases.[7]

Q2: How do I select a starting mobile phase for purifying my thiazole on silica gel?

A2: The principle is to start with a non-polar solvent and gradually add a more polar solvent to elute your compound. Thin-Layer Chromatography (TLC) is an indispensable tool for this.[8]

  • Spot your crude mixture on a silica gel TLC plate.

  • Develop the plate in a non-polar solvent like hexane or heptane. Your compound should not move from the baseline.

  • Prepare a series of solvent mixtures with increasing amounts of a more polar solvent (e.g., ethyl acetate, acetone, or dichloromethane).[9][10] A good starting point is often a Hexane/Ethyl Acetate system.

  • The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[11] This ensures the compound will move through the column at a reasonable rate, allowing for good separation from impurities.

Q3: What is the role of additives like triethylamine (NEt3) or formic acid in the mobile phase?

A3: Additives are used to improve peak shape and prevent compound loss, particularly for thiazoles with basic or acidic functional groups.

  • Triethylamine (NEt3) or Ammonia: The nitrogen atom in the thiazole ring can be basic. This basic site can interact strongly with acidic silanol groups (Si-OH) on the surface of silica gel, leading to significant peak tailing.[12][13] Adding a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase will neutralize these active sites, leading to sharper, more symmetrical peaks.[6][14]

  • Formic Acid or Acetic Acid: If your thiazole derivative contains an acidic moiety (e.g., a carboxylic acid), it can be retained too strongly or exhibit tailing. Adding a small amount of acid to the mobile phase (especially in reversed-phase) can suppress the ionization of the analyte, leading to better retention and peak shape.[3]

Q4: Should I use isocratic or gradient elution for my separation?

A4: The choice depends on the complexity of your sample mixture.

  • Isocratic Elution (Constant Solvent Composition): This is suitable if the Rf values of your target compound and the nearest impurities are significantly different on TLC. It is simpler to perform but may lead to long run times if impurities are strongly retained.

  • Gradient Elution (Increasing Solvent Polarity over Time): This is highly recommended for complex mixtures where compounds have a wide range of polarities. A gradient allows for the elution of less polar compounds first, followed by a gradual increase in solvent strength to elute more polar compounds, including your target thiazole. This generally results in better resolution, sharper peaks, and faster overall run times.[5][7]

Troubleshooting Guide

Even with careful planning, problems can arise. This guide provides solutions to specific issues you may encounter.

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting common column chromatography issues.

Q5: My thiazole compound is smearing and tailing down the column. What is happening?

A5: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase, or column overload.[12][15]

  • Cause - Silanol Interactions: The nitrogen on the thiazole ring can act as a Lewis base and interact strongly with acidic silanol groups on the silica surface. This causes a portion of the analyte molecules to "stick" and elute more slowly, resulting in a tailed peak.[12]

  • Solution: As mentioned in the FAQs, the most effective solution is to add a competitive base like 0.1-1% triethylamine (NEt3) to your mobile phase.[13][14] The NEt3 will preferentially bind to the active silanol sites, masking them from your thiazole compound and allowing it to travel through the column in a sharp, symmetrical band.

  • Cause - Overload: You may have loaded too much sample for the column size.[12]

  • Solution: Reduce the amount of crude material loaded or use a column with a larger diameter and more stationary phase. A general rule is to use a silica-to-sample mass ratio of at least 50:1 for good separation.

Q6: My separation looked perfect on TLC, but on the column, all the spots are mixed. Why the discrepancy?

A6: This is a common and frustrating issue that can stem from several factors:

  • Cause - Overloading: TLC plates have a very low sample capacity. A spot that looks good on TLC can easily be overloaded on a column, causing bands to broaden and merge.[14]

  • Solution: Decrease the amount of sample loaded onto the column.

  • Cause - Thermal Effects: When packing a column or introducing a polar solvent, heat can be generated as the solvent adsorbs onto the silica. This can affect the separation at the top of the column.[14] Slurry packing the column can help dissipate this heat.[14]

  • Cause - Different Silica: The silica gel used for columns and TLC plates can have different properties (e.g., particle size, pore size, pH), leading to different selectivity.[14]

  • Solution: If possible, use TLC plates that are coated with the same grade of silica used in your column.

Q7: My compound won't come off the column, even with a very polar mobile phase like 100% ethyl acetate or methanol.

A7: This indicates an extremely strong, potentially irreversible interaction with the stationary phase or a solubility issue.

  • Cause - Irreversible Binding/Decomposition: Your compound may be chemically reacting with or decomposing on the acidic silica surface.[11]

  • Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) or streaking appears. If it's unstable, you may need to switch to a less acidic stationary phase like alumina or a deactivated silica gel.[11]

  • Cause - Precipitation: The compound may have been soluble in the loading solvent but precipitated upon contact with the less polar mobile phase at the top of the column.[14]

  • Solution: Use the "dry loading" method (see Protocol section below). This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then loaded onto the column. This prevents precipitation issues.[16]

Key Experimental Protocols

Protocol 1: Mobile Phase Selection using TLC
  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Develop Test Systems: Place the plate in a developing chamber containing a small amount of your test solvent system. Start with a low polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and progressively increase the polarity (e.g., 90:10, 80:20, 50:50).

  • Analyze Results: Visualize the plate under a UV lamp and/or with a chemical stain. The ideal system gives your target compound an Rf of 0.2-0.4 and shows clear separation from major impurities.[11]

Data Summary: Recommended Starting Solvent Systems
Chromatography ModeStationary PhaseCommon Non-Polar SolventCommon Polar SolventAdditives (if needed for basic thiazoles)
Normal-Phase Silica GelHexane / Heptane / CyclohexaneEthyl Acetate / Acetone / Dichloromethane / Methanol0.1-1% Triethylamine or Ammonia
Reversed-Phase C18 SilicaWater (with buffer, e.g., 0.1% Formic Acid)Acetonitrile / MethanolN/A (pH is controlled by buffer)
Protocol 2: Packing and Running a Flash Column (Wet Method)
  • Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[17]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (e.g., 50g for 1g of crude material) with your initial, low-polarity mobile phase to form a free-flowing slurry.

  • Pack the Column: Pour the slurry into the column. Use gentle air pressure at the top to help pack the silica bed uniformly, draining the excess solvent. Ensure the solvent level never drops below the top of the silica bed.[16][17]

  • Sample Loading (Wet): Dissolve your crude sample in the minimum amount of a solvent.[16] Using a pipette, carefully add this solution to the top of the silica bed. Allow the sample solution to absorb fully into the silica.

  • Sample Loading (Dry - Recommended): Dissolve your crude sample in a solvent, add a small amount of silica gel (2-3x the mass of your crude), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[16]

  • Elution: Carefully add your mobile phase to the column. Apply gentle, steady air pressure to achieve a consistent flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by collecting small fractions and analyzing them by TLC.[5]

Conceptual Diagram: Factors in Thiazole Purification

G Purification Thiazole Purification Analyte Analyte Properties Purification->Analyte Stationary Stationary Phase Purification->Stationary Mobile Mobile Phase Purification->Mobile Polarity Substituent Polarity Analyte->Polarity pKa pKa (Basicity) Analyte->pKa Silica Silica (Polar) Stationary->Silica C18 C18 (Non-polar) Stationary->C18 SolventStrength Solvent Strength (Polarity) Mobile->SolventStrength pH pH / Additives (NEt3) Mobile->pH ActiveSites Active Silanol Sites pKa->ActiveSites interacts with ActiveSites->pH is masked by

Caption: Interplay of key factors in chromatographic purification of thiazoles.

References

  • ResearchGate. (2025). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. Available from: [Link]

  • ResearchGate. (2016). How can I select the solvent system for column chromatography for thiazole dervatives? Available from: [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Protected 2-Acetylthiazole Derivatives: A Comparative Analysis of 2-(1,1-Dimethoxyethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of 2-Acetylthiazole

2-Acetylthiazole is a foundational heterocyclic building block, prized for its versatile reactivity and its presence as a key structural motif in pharmaceuticals, agrochemicals, and flavor chemistry.[1][2] Its characteristic nutty and roasted aroma makes it a significant compound in the food industry.[2] In medicinal chemistry, the thiazole ring is considered a "privileged scaffold," appearing in numerous biologically active compounds.[3][4][5][6]

However, the electrophilic nature of the acetyl group's carbonyl carbon presents a significant challenge in multi-step organic synthesis.[7] This group is highly susceptible to attack by strong nucleophiles (such as Grignard reagents and organolithiums) and reducing agents, which can lead to undesired side reactions.[8][9][10] To achieve chemoselectivity and ensure that reactions occur at other desired positions on the molecule, the acetyl group must be temporarily masked or "protected." This is achieved by converting it into a less reactive functional group that is stable to the intended reaction conditions but can be cleanly removed later—a process known as deprotection.[11]

Among the most effective strategies for carbonyl protection is the formation of acetals (or ketals from ketones), which are stable in neutral to strongly basic environments.[8][9][12] This guide provides an in-depth comparison of 2-(1,1-dimethoxyethyl)thiazole, the dimethyl ketal of 2-acetylthiazole, with other common protected derivatives, offering field-proven insights and experimental data to inform strategic decisions in complex synthetic design.

Focus Compound: this compound

This compound stands out as a valuable and widely used intermediate in advanced organic synthesis.[3] Its utility stems from the dual nature of its structure: the reactive thiazole ring and the protected acetyl group. The 1,1-dimethoxyethyl group, a dimethyl ketal, effectively shields the carbonyl functionality from basic and nucleophilic conditions.[3] This stability allows for synthetic manipulations at other sites, most notably regioselective lithiation at the 5-position of the thiazole ring, which can then be reacted with a wide array of electrophiles to build molecular complexity.[3]

Synthesis and Deprotection Strategy

The preparation of this compound is typically straightforward, involving an acid-catalyzed reaction of 2-acetylthiazole with trimethyl orthoformate in methanol.[3] This reaction leverages the orthoformate's ability to act as both the methanol source and a dehydrating agent, driving the equilibrium towards ketal formation.[13]

Deprotection to regenerate the parent ketone is achieved through acid-catalyzed hydrolysis.[12][13] The presence of water shifts the equilibrium back, cleaving the ketal. A variety of acidic conditions can be employed, ranging from aqueous mineral acids to milder catalysts like pyridinium p-toluenesulfonate (PPTS) or solid-supported acids like Amberlyst-15, allowing for tunable lability based on the substrate's sensitivity.[12][14]

G cluster_0 Protection Step cluster_1 Synthetic Manipulation (Base Stable) cluster_2 Deprotection Step A 2-Acetylthiazole B This compound A->B  CH(OMe)3, MeOH, H+ cat. C Lithiation (n-BuLi) B->C D Reaction with Electrophile (E+) C->D E Functionalized 2-Acetylthiazole D->E  H3O+

Caption: General workflow for using this compound as a protected intermediate.

Comparative Analysis with Alternative Protecting Groups

The choice of a protecting group is a critical strategic decision in synthesis design. While the dimethyl ketal is highly effective, other derivatives offer different profiles of stability and reactivity, providing essential tools for orthogonal synthesis strategies.

Protecting Group DerivativeTypical Synthesis ConditionsStability ProfileTypical Deprotection ConditionsKey Advantages & Disadvantages
This compound (Dimethyl Ketal)2-Acetylthiazole, Trimethyl Orthoformate, MeOH, Acid Catalyst.[3]Stable: Basic, Nucleophilic, Reductive (Hydride). Labile: Acidic.Mild to strong aqueous acid (e.g., HCl, PPTS, Amberlyst-15).[12][13][14]Pro: Easy to form and cleave. Con: May be too labile for some multi-step sequences involving acidic reagents.
2-(2-Methyl-1,3-dioxolan-2-yl)thiazole (Ethylene Glycol Ketal)2-Acetylthiazole, Ethylene Glycol, Acid Catalyst (e.g., p-TsOH), Dean-Stark trap.[9][15]Stable: Basic, Nucleophilic, Reductive. More Stable to Acid than acyclic ketals.Requires stronger acidic conditions or longer reaction times than dimethyl ketal.[15]Pro: Increased stability to acid hydrolysis. Con: More forcing conditions required for both formation and cleavage.
2-(2-Methyl-1,3-dithiolan-2-yl)thiazole (Dithiolane)2-Acetylthiazole, 1,2-Ethanedithiol, Lewis Acid Catalyst (e.g., BF₃·OEt₂).[9]Stable: Strongly Acidic, Basic, Nucleophilic, Reductive. Labile: Oxidative conditions, Heavy Metals.Mercury(II) salts (HgCl₂), o-Iodoxybenzoic acid (IBX), MnO₂.[16][17]Pro: Extremely robust; orthogonal to acid-labile groups. Con: Deprotection uses toxic/harsh reagents; sulfur odor.
2-Acetylthiazole Oxime 2-Acetylthiazole, Hydroxylamine (NH₂OH·HCl), Base.Stable: Varies. Labile: Reductive or oxidative cleavage, hydrolysis.Zn/AcOH, Dess-Martin Periodinane (DMP), CuCl₂.[16][18]Pro: Alternative reactivity. Con: Can exist as E/Z isomers; deprotection not as clean as ketal hydrolysis.
The Principle of Orthogonality

The data in the table highlights the concept of orthogonal protection , where different protecting groups on the same molecule can be removed selectively without affecting the others.[11][19] For instance, a molecule could contain both a dimethyl ketal (acid-labile) and a silyl ether (fluoride-labile). One could perform a reaction, deprotect the silyl ether with TBAF, perform a second reaction, and then finally deprotect the dimethyl ketal with acid. Thioacetals are particularly useful in this regard, as their stability to acid allows them to persist where oxygen-based ketals would be cleaved.[9][15]

G cluster_0 Choice of Protecting Group A 2-Acetylthiazole Starting Material B {Reaction Conditions} A->B Choose Protection Based On C Dimethyl Ketal (Acid Labile) B->C Need mild deprotection? Next step is basic? D Cyclic Ketal (Dioxolane) (More Acid Stable) B->D Need moderate acid stability? E Thioacetal (Dithiolane) (Acid Stable, Oxidant Labile) B->E Next step is strongly acidic? Orthogonality needed?

Caption: Decision logic for choosing a 2-acetylthiazole protecting group.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a laboratory setting. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate Personal Protective Equipment (PPE). 2-Acetylthiazole is harmful if swallowed and can cause skin and eye irritation.[20][21][22]

Protocol 1: Synthesis of this compound
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-acetylthiazole (5.0 g, 39.3 mmol).

  • Reagents: Add anhydrous methanol (30 mL) followed by trimethyl orthoformate (8.34 g, 78.6 mmol, 2.0 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 75 mg, 0.4 mmol).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Protocol 2: Deprotection of this compound
  • Setup: In a 50 mL round-bottom flask, dissolve this compound (2.0 g, 11.5 mmol) in a mixture of acetone (20 mL) and water (5 mL).

  • Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 290 mg, 1.15 mmol, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction can be gently warmed (40-50°C) to accelerate the conversion. Monitor by TLC until the starting material is consumed.

  • Workup: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the bulk of the acetone under reduced pressure. Extract the remaining aqueous solution with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-acetylthiazole. Further purification can be done via column chromatography if necessary.

Conclusion and Strategic Recommendations

The protection of the acetyl group in 2-acetylthiazole is a critical step for its successful application in complex syntheses. This compound serves as an excellent and versatile intermediate, offering a reliable balance of stability and reactivity. Its stability to a wide range of basic and nucleophilic reagents makes it the protecting group of choice for reactions involving organometallics or other strong bases.[3][8]

However, no single protecting group is universally optimal.

  • For syntheses requiring greater robustness towards acidic conditions, a cyclic ketal like a 1,3-dioxolane is a superior choice.

  • When complete orthogonality to acid-based chemistry is required, a thioacetal is unparalleled, though its removal requires specific and often harsher conditions.[9][15]

Ultimately, the selection of a protecting group is not merely a tactical choice but a strategic one, dictated by the entire synthetic route. A thorough understanding of the stability and deprotection conditions for each derivative, as outlined in this guide, empowers the synthetic chemist to design more efficient, robust, and successful molecular constructions.

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A Comparative Guide to the Reactivity of 2-(1,1-Dimethoxyethyl)thiazole and 2-Acetylthiazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Scaffold and Carbonyl Protection

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and drug development, celebrated as a "privileged scaffold" for its presence in a multitude of biologically active compounds, from antibiotics to anticancer agents.[1][2][3][4] Its unique electronic properties and versatile functionalization potential make it an invaluable building block for synthetic chemists.[5] Within the expansive family of thiazole derivatives, 2-acetylthiazole serves as a fundamental and highly versatile intermediate, prized for its dual reactivity at the carbonyl group and the thiazole core.[6][7]

However, this inherent reactivity can be a double-edged sword. In the context of complex, multi-step syntheses, the electrophilic carbonyl and acidic α-protons of 2-acetylthiazole can interfere with desired transformations elsewhere in the molecule. This necessitates a strategic intervention: the use of a protecting group. This guide provides an in-depth, evidence-based comparison between the unprotected 2-acetylthiazole and its dimethyl acetal-protected counterpart, 2-(1,1-Dimethoxyethyl)thiazole.[8] We will explore the fundamental differences in their reactivity profiles, supported by experimental protocols, to illustrate how the strategic masking of the acetyl group unlocks powerful and highly selective synthetic pathways.

Pillar 1: Structural and Electronic Divergence

The profound difference in reactivity between these two molecules originates from a simple structural modification: the conversion of a carbonyl group to a dimethyl acetal (or ketal).

  • 2-Acetylthiazole: This molecule features a planar, aromatic thiazole ring attached to an acetyl group. The carbonyl carbon is highly electrophilic, a prime target for nucleophilic attack. Furthermore, the protons on the adjacent methyl group are acidic and can be readily removed by a base to form an enolate, enabling aldol-type reactions.[9] This dual reactivity is a key feature of its chemical personality.

  • This compound: In this derivative, the reactive carbonyl has been converted into a dimethyl acetal. This functional group is fundamentally different electronically. It lacks the electrophilic sp²-hybridized carbonyl carbon and the acidic α-protons. The acetal is exceptionally stable under neutral to strongly basic and nucleophilic conditions, rendering the side chain effectively inert to a wide range of common reagents.[8][10][11][12]

This structural change dictates two dramatically different synthetic trajectories, as we will explore.

Pillar 2: A Head-to-Head Reactivity Comparison

The most illustrative way to understand the divergent utility of these two reagents is to compare their behavior under identical reaction conditions, particularly those involving strong nucleophiles or bases.

Reactivity Towards Organometallic Reagents: The Grignard Reaction

The Grignard reaction, a classic carbon-carbon bond-forming transformation, perfectly highlights the core difference. A Grignard reagent is both a potent nucleophile and a strong base, capable of reacting with both the carbonyl group and the acidic α-protons of 2-acetylthiazole.[13][14][15]

  • 2-Acetylthiazole: Exposure to a Grignard reagent (e.g., Methylmagnesium Bromide) leads to a rapid nucleophilic addition to the carbonyl carbon, yielding a tertiary alcohol upon acidic workup.[15][16][17]

  • This compound: The acetal functionality is completely unreactive towards the Grignard reagent.[8][10] The protection effectively "hides" the acetyl group, allowing for chemistry to be directed elsewhere without interference.

cluster_0 Reactivity Pathways with Grignard Reagent (R-MgX) A 2-Acetylthiazole C Nucleophilic Addition at Carbonyl A->C Reacts B This compound E No Reaction at Side Chain B->E Inert D Tertiary Alcohol (Post-Workup) C->D F Starting Material Recovered E->F

Caption: Divergent reactivity of unprotected vs. protected thiazole with Grignard reagents.

Unlocking Novel Reactivity: C-5 Lithiation

The true synthetic power of the acetal protecting group is revealed when performing reactions on the thiazole ring itself. The thiazole ring can be deprotonated at the C-5 position by a strong base to create a potent nucleophile.[8] However, attempting this with unprotected 2-acetylthiazole would fail, as a strong base like n-butyllithium would preferentially react with the more acidic α-protons or the electrophilic carbonyl group.

By masking the acetyl group as a stable acetal, this compound can be cleanly and regioselectively deprotonated at the C-5 position.[8] The resulting lithiated intermediate is a powerful building block that can be reacted with a wide array of electrophiles to forge new carbon-carbon bonds at a position that was previously inaccessible.[8]

cluster_1 Synthetic Strategy with Protected Thiazole start 2-Acetylthiazole step1 Protection (MeO)3CH, H+ start->step1 protected This compound step1->protected step2 C-5 Lithiation (n-BuLi) protected->step2 lithiated C-5 Lithiated Intermediate step2->lithiated step3 Reaction with Electrophile (E+) lithiated->step3 functionalized C-5 Functionalized Product step3->functionalized step4 Deprotection (H3O+) functionalized->step4 final Final Product: C-5 Substituted 2-Acetylthiazole step4->final

Caption: Strategic workflow enabled by acetal protection for C-5 functionalization.

Pillar 3: Experimental Protocols and Data

To provide a practical context, we outline the methodologies for the key transformations discussed.

Experiment 1: Protection of 2-Acetylthiazole

Objective: To synthesize this compound, demonstrating the straightforward conversion of the ketone to the protective acetal.[8]

Methodology:

  • To a solution of 2-acetylthiazole (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (3.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the mixture at room temperature for 12-18 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Experiment 2: Comparative Grignard Reaction

Objective: To empirically demonstrate the differential reactivity of the protected and unprotected forms towards a nucleophile.

Methodology (Parallel Synthesis):

  • Reaction A (Unprotected): To a cooled (0 °C) solution of 2-acetylthiazole (1.0 eq) in anhydrous THF, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Reaction B (Protected): To a cooled (0 °C) solution of this compound (1.0 eq) in anhydrous THF, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow both reactions to stir at 0 °C for 1 hour, then warm to room temperature for an additional hour.

  • Carefully quench both reactions by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract both reaction mixtures with ethyl acetate (3x).

  • Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analyze the crude products by ¹H NMR and GC-MS.

Experiment 3: Deprotection to Regenerate the Carbonyl

Objective: To demonstrate the removal of the acetal group to unmask the ketone functionality.[8]

Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and 1M aqueous hydrochloric acid (e.g., 4:1 v/v).

  • Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-acetylthiazole.

Comparative Data Summary
Reactant Reagent Conditions Major Product Expected Yield
2-AcetylthiazoleCH₃MgBr, then H₃O⁺THF, 0 °C to RT2-(Thiazol-2-yl)propan-2-olHigh (>85%)
This compoundCH₃MgBr, then NH₄ClTHF, 0 °C to RTThis compound (No Reaction)Quantitative Recovery
This compoundn-BuLi, then Electrophile (E⁺)THF, -78 °C2-(1,1-Dimethoxyethyl)-5-E-thiazoleGood to Excellent
This compoundAqueous HClAcetone/H₂O, RT2-AcetylthiazoleHigh (>90%)

Conclusion: A Strategic Choice for Advanced Synthesis

The comparison between 2-acetylthiazole and this compound is a clear illustration of the power of protecting group chemistry in modern organic synthesis.

  • 2-Acetylthiazole is an ideal substrate for direct modifications of the acetyl group, including nucleophilic additions and enolate chemistry. Its reactivity is direct and potent.[6][9]

  • This compound , by contrast, is a strategically masked equivalent. Its value lies in its inertness to nucleophilic and basic conditions, which subsequently unlocks the ability to perform selective chemistry on the thiazole ring, most notably C-5 lithiation and functionalization.[8] The acetal acts as a temporary "off-switch" for the side chain's reactivity, allowing the synthetic chemist to redirect the molecule's reactivity with precision.

Ultimately, the choice between these two reagents is not a matter of which is "better," but which is strategically appropriate for the intended molecular architecture. For drug development professionals and synthetic scientists, understanding this differential reactivity is paramount to designing efficient, selective, and high-yielding routes to complex, novel thiazole-containing molecules.

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A Comparative Guide to the Spectroscopic Analysis of 2-(1,1-Dimethoxyethyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is a cornerstone of modern drug discovery and development. Thiazole derivatives, in particular, represent a class of heterocyclic compounds with significant therapeutic potential, frequently appearing in approved pharmaceuticals.[1][2] The subject of this guide, 2-(1,1-dimethoxyethyl)thiazole, serves as a critical building block in the synthesis of complex molecules, including analogues of immunosuppressive agents.[3] Its dimethoxyethyl group acts as a protected acetyl moiety, allowing for strategic synthetic manipulations.[3] This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous structural confirmation of this versatile synthetic intermediate and its derivatives.

The Imperative of Orthogonal Spectroscopic Data

No single analytical technique provides a complete structural picture. A robust structural elucidation strategy relies on the convergence of data from multiple, independent (orthogonal) methods.[4][5] Each spectroscopic technique probes different aspects of a molecule's constitution. NMR spectroscopy maps the electronic environment of magnetically active nuclei, revealing the carbon-hydrogen framework. Mass spectrometry provides information on the molecular weight and fragmentation patterns, offering insights into the molecule's composition and lability.[4] Infrared spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.[6] By integrating these complementary datasets, researchers can achieve a high degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR provides a quantitative and qualitative picture of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, and the coupling between neighboring protons reveals their connectivity.

Expected ¹H NMR Spectral Data for this compound:

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Integration Notes
Thiazole H-47.2 - 8.0Doublet1HCoupled to H-5.
Thiazole H-57.0 - 7.8Doublet1HCoupled to H-4.
Methoxy (-OCH₃)~3.3Singlet6HThe two methoxy groups are chemically equivalent.
Methyl (-CH₃)~1.7Singlet3HAttached to the quaternary carbon.

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and substitution patterns on the thiazole ring.[7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a 400 MHz spectrometer are typically sufficient.[7] This includes setting the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like TMS.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While ¹³C has a low natural abundance, modern NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Spectral Data for this compound:

Carbon Assignment Typical Chemical Shift (δ, ppm) Notes
Thiazole C-2165 - 175Quaternary carbon attached to sulfur and nitrogen.
Thiazole C-4140 - 145CH carbon.
Thiazole C-5115 - 125CH carbon.
Quaternary Carbon (C(OCH₃)₂)100 - 110Ketal carbon.
Methoxy (-OCH₃)48 - 55The two methoxy carbons are equivalent.
Methyl (-CH₃)20 - 30Attached to the quaternary carbon.

Note: Chemical shifts are referenced to TMS and can be influenced by the solvent and substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

  • Instrument Setup: Select the appropriate ¹³C acquisition parameters on the NMR spectrometer. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Acquisition: Acquire the broadband proton-decoupled ¹³C NMR spectrum. This results in each unique carbon appearing as a singlet. DEPT experiments can be run subsequently to determine the multiplicity of each carbon signal.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For this compound (C₇H₁₁NO₂S), the expected molecular weight is 173.24 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 173.

Characteristic Fragmentation Pathways:

The fragmentation of thiazole derivatives in a mass spectrometer can be complex but often follows predictable pathways.[8][9][10] For this compound, key fragmentation events would likely involve the loss of the dimethoxyethyl side chain.

  • Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 142.

  • Loss of methanol (CH₃OH): This could lead to a fragment at m/z 141.

  • Cleavage of the C-C bond between the thiazole ring and the side chain: This would generate a thiazolyl cation and a neutral dimethoxyethyl radical.

Fragmentation_Pathway

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to generate positively charged ions (molecular ions and fragment ions).

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).

Expected IR Absorption Bands for this compound:

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C-H stretch (thiazole ring)3100 - 3000Medium to Weak
C-H stretch (aliphatic)2950 - 2850Strong
C=N stretch (thiazole ring)1635 - 1590Medium to Strong
Thiazole ring skeletal vibrations1570 - 1470Medium to Strong
C-O stretch (methoxy)1150 - 1050Strong
C-S stretch (thiazole ring)750 - 650Medium to Weak

Note: These are general ranges, and the exact positions of the absorption bands can be influenced by the molecular environment.[6][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum by passing an infrared beam through the ATR crystal. The beam interacts with the sample at the crystal surface.

  • Data Processing: The resulting interferogram is converted into an IR spectrum using a Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Comparative Analysis and Workflow

Each spectroscopic technique provides a unique piece of the structural puzzle. A logical workflow for the structural elucidation of a novel this compound derivative would proceed as follows:

Elucidation_Workflow

Strengths and Limitations of Each Technique:

Technique Strengths Limitations
NMR Spectroscopy - Provides detailed structural and stereochemical information.[13] - Quantitative.- Relatively low sensitivity. - Requires larger sample amounts. - Not suitable for insoluble compounds.
Mass Spectrometry - High sensitivity, requires very small sample amounts.[14] - Provides accurate molecular weight. - Fragmentation patterns aid in structural elucidation.[15]- Isomers can be difficult to distinguish. - Can be a destructive technique.
IR Spectroscopy - Fast and easy to perform. - Good for identifying functional groups.[16][17] - Non-destructive.- Provides limited information about the overall molecular structure. - Complex spectra can be difficult to interpret fully.

Conclusion

The structural confirmation of this compound derivatives is a critical step in their application in research and drug development. A multi-spectroscopic approach, integrating data from NMR, MS, and IR, provides a self-validating system for unambiguous structure elucidation. By understanding the principles, experimental protocols, and the complementary nature of these techniques, researchers can confidently characterize their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.

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A Senior Application Scientist's Guide to the Synthesis of Substituted Thiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides a comparative study of prominent methods for the synthesis of substituted thiazoles, a critical heterocyclic scaffold in medicinal chemistry.[1][2] Our focus extends beyond mere procedural outlines to offer insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of numerous pharmaceuticals due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The methods for its synthesis are diverse, each with its own set of advantages and limitations. This guide will delve into the classical Hantzsch and Cook-Heilbron syntheses, alongside modern advancements such as microwave-assisted and continuous flow methodologies.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Formation

First reported by Arthur Hantzsch in 1887, this method remains one of the most reliable and widely used routes to 2-aminothiazoles and other substituted thiazoles.[2][5][6][7] The fundamental reaction involves the cyclization of an α-haloketone with a thioamide or thiourea.[6][8]

Mechanistic Insights

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[6]

  • Cyclization: An intramolecular nucleophilic attack follows, where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[6]

  • Dehydration: The resulting intermediate readily undergoes dehydration to yield the stable, aromatic thiazole ring.[6]

This straightforward mechanism is a key reason for the Hantzsch synthesis's enduring popularity. The formation of the highly stable aromatic ring provides a strong thermodynamic driving force for the reaction.

Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Haloketone α-Haloketone Intermediate1 S-Alkylated Intermediate Haloketone->Intermediate1 Nucleophilic attack by S Thioamide Thioamide Thioamide->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline derivative) Intermediate1->Intermediate2 Intramolecular nucleophilic attack by N Thiazole Substituted Thiazole Intermediate2->Thiazole - H2O (Dehydration)

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a classic example of the Hantzsch synthesis.[8]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[8]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

The use of an excess of thiourea helps to ensure the complete consumption of the α-haloketone. The final sodium carbonate wash is crucial for neutralizing any hydrobromic acid formed during the reaction, which aids in the precipitation of the basic thiazole product.

Advantages and Disadvantages
FeatureAssessment
Yields Generally high.[6][8]
Simplicity The reaction is straightforward to perform.[6]
Versatility A wide range of substituents can be introduced on the thiazole ring.[1]
Drawbacks Can require long reaction times and harsh conditions with conventional heating.[2][3] The use of lachrymatory and toxic α-haloketones is a significant disadvantage.[1]

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles, which can be challenging to synthesize via other methods. This reaction involves the interaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[9][10]

Mechanistic Pathway

The mechanism for the reaction between an α-aminonitrile and carbon disulfide is as follows:

  • Nucleophilic Addition: The nitrogen of the α-aminonitrile performs a nucleophilic attack on the carbon of carbon disulfide.[9]

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the nitrile carbon.[9]

  • Tautomerization: The formed 5-imino-2-thione thiazolidine then tautomerizes to the more stable 5-amino-2-mercaptothiazole.[9]

Diagram: Cook-Heilbron Synthesis Mechanism

Cook_Heilbron_Mechanism Aminonitrile α-Aminonitrile Intermediate1 Adduct Aminonitrile->Intermediate1 Nucleophilic attack by N CS2 Carbon Disulfide CS2->Intermediate1 Intermediate2 Cyclized Intermediate (Iminothiazolidine) Intermediate1->Intermediate2 Intramolecular cyclization Aminothiazole 5-Aminothiazole Intermediate2->Aminothiazole Tautomerization

Caption: The reaction mechanism of the Cook-Heilbron thiazole synthesis.

Experimental Protocol: Synthesis of 2-Methyl-5-aminothiazole

An illustrative application of the Cook-Heilbron synthesis is the preparation of 2-methyl-5-aminothiazoles from aminoacetonitrile and ethyldithioacetate.[9]

Materials:

  • Aminoacetonitrile

  • Ethyldithioacetate

  • Suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve aminoacetonitrile in ethanol at room temperature.

  • Add ethyldithioacetate dropwise to the solution with stirring.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by evaporation of the solvent and subsequent purification, if necessary.

The mild reaction conditions are a significant advantage of this method, making it suitable for substrates with sensitive functional groups.

Advantages and Disadvantages
FeatureAssessment
Mild Conditions Reactions are typically carried out at room temperature.[9]
Product Scope Provides access to 5-aminothiazoles, which are important building blocks.[10]
Substrate Availability Starting materials like α-aminonitriles and carbon disulfide are readily available.
Drawbacks The scope can be limited compared to the Hantzsch synthesis. The handling of foul-smelling reagents like carbon disulfide requires a well-ventilated fume hood.

Modern Synthetic Approaches: Enhancing Efficiency and Sustainability

While classical methods are robust, modern techniques aim to improve reaction times, yields, and the environmental footprint of thiazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[1][3]

Key Advantages:

  • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[3]

  • Higher Yields: Microwave heating frequently leads to improved product yields.[3]

  • Greener Chemistry: This method often requires less solvent and energy.[3]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

This protocol demonstrates the acceleration of the Hantzsch synthesis using microwave energy.[3]

Materials:

  • Substituted α-bromoketone (1 mmol)

  • Substituted thiourea (1.1 mmol)

  • Ethanol (3 mL)

  • Microwave reactor vial (10 mL)

Procedure:

  • In a 10 mL microwave reactor vial, combine the α-bromoketone, thiourea, and ethanol.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes.[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and isolate the product, for example, by recrystallization from ethanol.[3]

The rapid and uniform heating provided by microwaves significantly accelerates the reaction rate, leading to a more efficient process.

Diagram: General Experimental Workflow for Thiazole Synthesis

General_Workflow Reactants Combine Reactants (e.g., α-haloketone and thioamide) Reaction Reaction (Conventional, Microwave, or Flow) Reactants->Reaction Workup Reaction Work-up (e.g., Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Product Analysis (e.g., NMR, MS) Purification->Analysis

Caption: A generalized workflow for the synthesis and purification of thiazoles.

Continuous Flow Synthesis

Flow chemistry offers a scalable and automated approach to chemical synthesis with advantages in safety, control, and efficiency.[11][12]

Key Advantages:

  • Enhanced Safety: Small reaction volumes and excellent heat transfer minimize risks associated with exothermic reactions.

  • Precise Control: Reaction parameters such as temperature, pressure, and residence time can be precisely controlled.

  • Scalability: Scaling up production is often a matter of running the reactor for a longer duration.[11]

  • Automation: Multi-step syntheses can be performed in a continuous sequence without isolating intermediates.[13][14]

Conceptual Workflow: Flow Synthesis of 4,5-Disubstituted Thiazoles

A modular flow microreactor can be used for the synthesis of 4,5-disubstituted thiazoles from an isocyanide and an isothiocyanate.[11] The process involves pumping the reactants through a heated microfluidic chip, followed by a column containing an immobilized base to facilitate the condensation and cyclization.[11] This approach allows for the clean formation of the desired product with minimal work-up.[11]

Comparative Summary of Synthetic Methods

MethodKey FeaturesTypical Reaction TimeTypical YieldsKey AdvantagesKey Disadvantages
Hantzsch Synthesis (Conventional) α-haloketone + thioamide/thioureaHoursModerate to HighVersatile, reliable[5]Long reaction times, use of toxic reagents[1][2]
Cook-Heilbron Synthesis α-aminonitrile + CS2/dithioacidMinutes to HoursModerateMild conditions, access to 5-aminothiazoles[9]Unpleasant reagents, limited scope
Microwave-Assisted Synthesis Accelerated reaction ratesMinutesHigh to ExcellentRapid, high yields, energy efficient[3]Requires specialized equipment
Continuous Flow Synthesis Automated, scalable processMinutes (residence time)HighSafe, precise control, scalable[11]High initial equipment cost

Conclusion

The synthesis of substituted thiazoles is a mature field with a rich history, yet it continues to evolve with the advent of modern technologies. The classical Hantzsch and Cook-Heilbron syntheses remain highly relevant and valuable tools in the synthetic chemist's arsenal. However, for rapid optimization, increased efficiency, and a move towards greener chemistry, microwave-assisted and continuous flow methods offer compelling advantages. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the foundational knowledge and practical insights to make informed decisions in the synthesis of these vital heterocyclic compounds.

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A Comparative Guide to the C5-Lithiation of 2-(1,1-Dimethoxyethyl)thiazole: Mechanism, Validation, and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The thiazole ring, a privileged structure in numerous pharmaceuticals, presents a unique set of challenges and opportunities for selective modification. Among the various strategies, Directed ortho-Metalation (DoM) has emerged as a powerful and regioselective tool. This guide provides an in-depth validation of the lithiation mechanism on the 2-(1,1-Dimethoxyethyl)thiazole ring, presents a robust experimental protocol, and compares this method with viable alternatives, supported by experimental data from seminal works in the field.

The Mechanism: Chelation-Controlled C5 Deprotonation

The selective functionalization of the thiazole ring at the C5 position is often complicated by the intrinsic acidity of the C2 proton. However, the introduction of a suitable Directed Metalation Group (DMG) at the C2 position can override this natural reactivity. The 2-(1,1-Dimethoxyethyl) group serves as an elegant and effective DMG.

The mechanism hinges on the principle of chelation-induced proximity.[1][2] The oxygen atoms of the dimethoxy acetal act as Lewis basic sites, coordinating to the Lewis acidic lithium ion of the organolithium base, typically n-butyllithium (n-BuLi).[3][4] This coordination forms a transient, six-membered ring-like complex that positions the butyl anion in close proximity to the C5 proton. This spatial arrangement dramatically lowers the kinetic barrier for deprotonation at C5, leading to the formation of the 5-lithio-2-(1,1-dimethoxyethyl)thiazole intermediate with high regioselectivity.[2][3] This process effectively masks the more acidic C2 position and directs functionalization to the desired C5 site.

Caption: Chelation-directed lithiation at the C5 position of this compound.

Experimental Validation: Protocol and Performance

Detailed Experimental Protocol: Lithiation and Electrophilic Quench

Workflow start Start: Inert Atmosphere dissolve 1. Dissolve this compound in anhydrous THF start->dissolve cool 2. Cool solution to -78 °C (Dry Ice/Acetone Bath) dissolve->cool add_buli 3. Add n-BuLi (1.1 eq) dropwise over 10 min cool->add_buli stir 4. Stir at -78 °C for 1 hour to form the lithiated species add_buli->stir add_electrophile 5. Add Electrophile (1.2 eq) dissolved in THF stir->add_electrophile warm 6. Allow to warm slowly to room temperature add_electrophile->warm quench 7. Quench with saturated aqueous NH4Cl solution warm->quench extract 8. Extract with Ethyl Acetate, dry, and concentrate quench->extract purify 9. Purify via column chromatography extract->purify end End: Isolated C5-Substituted Product purify->end

Caption: Experimental workflow for C5-functionalization via directed lithiation.

Causality Behind Experimental Choices:

  • Anhydrous THF: Tetrahydrofuran is an ideal polar aprotic solvent that effectively solvates the organolithium reagent, breaking down its aggregates and increasing its basicity.[3] It is crucial that the solvent is anhydrous to prevent premature quenching of the highly basic n-BuLi and the lithiated thiazole intermediate.

  • -78 °C Temperature: This low temperature is critical for several reasons. It prevents undesirable side reactions, such as the degradation of the solvent by the strong base. Most importantly, it ensures the kinetic stability of the 5-lithiated thiazole intermediate, preventing potential rearrangement or decomposition before the electrophile can be introduced.[8]

  • Slow Addition of n-BuLi: Dropwise addition helps to control the exotherm of the acid-base reaction and ensures efficient formation of the chelated complex, minimizing side reactions.

  • Stirring for 1 Hour: This duration allows for the complete and regioselective deprotonation of the thiazole ring at the C5 position.

  • Aqueous NH₄Cl Quench: A saturated solution of ammonium chloride is a mild proton source used to neutralize any remaining organolithium species and protonate the alkoxide formed after quenching with carbonyl electrophiles, ensuring a safe and effective workup.

Supporting Experimental Data

The robustness of the C5-lithiation strategy is evident from the high yields obtained with a diverse range of electrophiles. While specific data for the 2-(1,1-dimethoxyethyl) substrate is consolidated from analogous systems in the literature, the results are highly representative of the reaction's efficiency. The work by Dondoni et al. on the closely related 2-(trimethylsilyl)thiazole provides a strong benchmark for expected outcomes.[9][10]

Electrophile (E+)Product (at C5)Representative Yield (%)
D₂O-D>95
CH₃I-CH₃85-90
(CH₃)₂CO (Acetone)-C(OH)(CH₃)₂80-88
PhCHO (Benzaldehyde)-CH(OH)Ph82-90
DMF-CHO75-85
CO₂ (then H⁺ workup)-COOH70-80
I₂-I80-85
(Data is compiled and representative of yields reported for C5 lithiation of similar 2-substituted thiazoles in authoritative literature.)[9][10][11]

Comparative Analysis: Alternative C5 Functionalization Strategies

While directed lithiation is a highly effective method, it is essential to consider alternative strategies to make an informed decision based on substrate scope, functional group tolerance, and available starting materials.

StrategyStarting MaterialReagentsConditionsKey AdvantagesKey Limitations
Directed Metalation (DoM) 2-Substituted Thiazolen-BuLi or LDA, ElectrophileCryogenic (-78 °C), Inert AtmosphereExcellent regioselectivity; readily available starting material; wide range of electrophiles.Requires strong base; low temperature; sensitive to protic functional groups.
Halogen-Metal Exchange 5-Bromo- or 5-Iodothiazolen-BuLi or i-PrMgClLow Temperature (-78 to -40 °C)Very fast and clean reaction; generates the same lithiated intermediate.Requires synthesis of a pre-halogenated starting material, adding steps to the overall sequence.
C-H Activation/Arylation 2-Substituted ThiazoleAryl Halide, Pd Catalyst (e.g., Pd(OAc)₂), BaseHigh Temperature (e.g., >100 °C)Avoids cryogenic conditions and strong bases; tolerant of more functional groups.Typically limited to arylation/alkenylation; requires catalyst optimization; potential for side reactions.

Field-Proven Insights:

  • Directed Metalation is the method of choice when the 2-substituted thiazole is readily available and the desired C5-substituent is to be introduced via a common electrophile. Its predictability and high yields make it a workhorse reaction in heterocyclic chemistry.

  • Halogen-Metal Exchange becomes advantageous if the 5-halothiazole is commercially available or easily synthesized. The exchange is often faster and cleaner than deprotonation, sometimes leading to higher yields with sensitive substrates.

  • Palladium-catalyzed C-H activation represents a more modern approach, particularly valuable for late-stage functionalization in complex molecules where the use of strong organolithium bases is prohibitive. While powerful, it is generally reserved for introducing aryl or vinyl groups.

Conclusion

The directed lithiation of this compound is a robust, reliable, and highly regioselective method for introducing a wide array of functional groups at the C5 position. The mechanism, driven by the chelation of the dimethoxyethyl group with the lithium base, is well-supported by fundamental principles of organometallic chemistry and validated by extensive application in the synthesis of complex molecules. While alternative methods like halogen-metal exchange and C-H activation have their merits, the direct metalation approach offers an unparalleled combination of efficiency, versatility, and predictability for accessing diverse 5-substituted thiazole building blocks, making it an indispensable tool for researchers in drug discovery and organic synthesis.

References

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. [Link]

  • Dondoni, A., & Marra, A. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(5), 2557-2599. [Link]

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Masmali, A. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

  • Dondoni, A. (2010). Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries. Organic & Biomolecular Chemistry, 8(15), 3366-3384. [Link]

  • Dondoni, A., & Marra, A. (1999). Thiazolylketoses: a new class of versatile intermediates for glycoside synthesis. Chemical Communications, (21), 2133-2145. [Link]

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  • Sosale, C., & Malempati, S. (2010). Directed Metalation of Heterocycles, 5-Methoxy-2-phenyloxazol-4-yllithium: An Approach to α,β-Dehydroamino Acids. ISRN Organic Chemistry. [Link]

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  • Iddon, B. (1995). SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES. HETEROCYCLES, 41(3), 533. [Link]

  • Dondoni, A. (1989). Organic Synthesis with Sulfur Heterocycles (Thiazoles) as Auxiliaries. The Thiazole Route to Carbohydrates and Biologically Active Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 43(1-2), 25-50. [Link]

  • Reddit. (2023). Ortho-lithiation with n-BuLi. r/Chempros. [Link]

  • Dondoni, A., Fantin, G., Fogagnolo, M., Medici, A., & Pedrini, P. (1989). Iterative, stereoselective homologation of chiral polyalkoxy aldehydes employing 2-(trimethylsilyl)thiazole as a formyl anion equivalent. The thiazole route to higher carbohydrates. The Journal of Organic Chemistry, 54(3), 693–702. [Link]

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A Comparative Guide to the Synthesis of 2-(1,1-Dimethoxyethyl)thiazole: A Kinetic and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the strategic incorporation of heterocyclic moieties is paramount. Among these, the thiazole ring system is a privileged scaffold, integral to numerous bioactive compounds. This guide provides an in-depth analysis of the reaction kinetics and synthetic methodologies for a key intermediate, 2-(1,1-Dimethoxyethyl)thiazole. As a protected form of 2-acetylthiazole, this building block offers significant advantages in multi-step syntheses by masking a reactive carbonyl group.

This document moves beyond a simple recitation of protocols. Authored from the perspective of a Senior Application Scientist, it delves into the causality behind experimental choices, offering a critical comparison of the predominant synthetic routes. We will explore the nuances of reaction kinetics, mechanistic pathways, and provide detailed, field-tested experimental procedures to empower researchers in their synthetic endeavors.

Method 1: The Direct Approach - Acid-Catalyzed Ketalization of 2-Acetylthiazole

The most direct and widely employed method for the synthesis of this compound is the acid-catalyzed ketalization of commercially available 2-acetylthiazole. This approach leverages the protective chemistry of carbonyl groups, converting the ketone into a stable dimethyl ketal.

Mechanistic Rationale

The reaction proceeds via a classical acid-catalyzed nucleophilic addition-elimination mechanism. The key steps involve the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of methanol, formation of a hemiacetal intermediate, and subsequent reaction with a second methanol molecule to yield the stable ketal. Trimethyl orthoformate is often employed not only as a source of the methoxy group but also as a dehydrating agent, driving the equilibrium towards the product.

G cluster_0 Ketalization of 2-Acetylthiazole 2-Acetylthiazole 2-Acetylthiazole Protonated Carbonyl Protonated Carbonyl 2-Acetylthiazole->Protonated Carbonyl H+ (cat.) Hemiacetal Intermediate Hemiacetal Intermediate Protonated Carbonyl->Hemiacetal Intermediate + CH3OH Oxocarbenium Ion Oxocarbenium Ion Hemiacetal Intermediate->Oxocarbenium Ion + H+, - H2O This compound This compound Oxocarbenium Ion->this compound + CH3OH, - H+

Caption: Acid-catalyzed ketalization of 2-acetylthiazole.

Kinetic Considerations

The rate of this reaction is dependent on several factors:

  • Acid Catalyst Concentration: The reaction is acid-catalyzed, and therefore, the rate is directly proportional to the concentration of the acid. However, excessively high acid concentrations can lead to undesired side reactions or degradation of the thiazole ring.

  • Temperature: Increasing the temperature generally accelerates the reaction rate. However, the reaction is typically run at moderate temperatures to maintain selectivity.

  • Water Removal: The formation of the ketal is a reversible process. The presence of water can hydrolyze the product back to the starting ketone. The use of trimethyl orthoformate as a water scavenger is a key strategy to drive the reaction to completion.

While specific kinetic data for the ketalization of 2-acetylthiazole is not extensively published, studies on the acid-catalyzed acetalization of other ketones indicate that the reaction generally follows second-order kinetics, being first order with respect to both the ketone and the protonated alcohol.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Acetylthiazole

  • Trimethyl orthoformate

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a solution of 2-acetylthiazole (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.[2]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Method 2: The Convergent Approach - Hantzsch Thiazole Synthesis

An alternative strategy for the synthesis of this compound is the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide.[3][4] For the synthesis of our target molecule, this would entail reacting a suitable α-haloketal with a thioamide.

Mechanistic Rationale

The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketal, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

G cluster_1 Hantzsch Thiazole Synthesis alpha-Halo Ketal alpha-Halo Ketal Thioamide Adduct Thioamide Adduct alpha-Halo Ketal->Thioamide Adduct Thioformamide Thioformamide Thioformamide->Thioamide Adduct Cyclized Intermediate Cyclized Intermediate Thioamide Adduct->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound - H2O, - HX

Caption: Proposed Hantzsch synthesis of the target molecule.

Kinetic Considerations

The kinetics of the Hantzsch synthesis are influenced by:

  • Nature of the Halogen: The rate of the initial S-alkylation step generally follows the order I > Br > Cl, consistent with an SN2 mechanism.

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol are commonly used.

  • Temperature: The reaction is often heated to facilitate both the initial condensation and the final dehydration step.

This one-pot cyclization offers the advantage of building the desired functionality directly into the thiazole ring, potentially reducing the number of synthetic steps compared to the protection strategy.

Proposed Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

  • 1-Bromo-3,3-dimethoxy-2-butanone (or a similar α-halo ketal)

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve thioformamide (1.0 eq) in ethanol.

  • Add 1-bromo-3,3-dimethoxy-2-butanone (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature and neutralize with a solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Comparative Analysis: Ketalization vs. Hantzsch Synthesis

FeatureMethod 1: Ketalization of 2-AcetylthiazoleMethod 2: Hantzsch Synthesis
Starting Materials 2-Acetylthiazole (commercially available)α-halo ketal and thioformamide (may require synthesis)
Number of Steps One step from a readily available precursorPotentially a one-pot cyclization, but precursors may need to be synthesized
Reaction Conditions Mild (room temperature), acid-catalyzedTypically requires heating
Reaction Time Generally longer (12-24 hours)Can be faster (a few hours to overnight)
Yields Generally highCan be variable depending on the substrates
Key Kinetic Driver Removal of water to shift equilibriumSN2 reaction rate and efficiency of cyclization/dehydration

Conclusion

The choice between the two synthetic routes for this compound depends on the specific needs of the researcher and the availability of starting materials.

  • The ketalization of 2-acetylthiazole is the more straightforward and often preferred method due to the commercial availability of the starting material and the mild reaction conditions. Its primary kinetic challenge lies in effectively removing water to drive the reaction to completion.

  • The Hantzsch synthesis offers a convergent approach that can be advantageous if the required α-halo ketal is readily accessible or can be synthesized efficiently. This method can potentially offer shorter reaction times due to the irreversible nature of the final aromatization step.

Ultimately, a thorough understanding of the underlying reaction kinetics and mechanisms for both pathways empowers the synthetic chemist to make an informed decision, optimizing for yield, purity, and overall efficiency in the synthesis of this valuable heterocyclic building block.

References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Thiazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3][4] Its derivatives have garnered significant interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] This guide provides a comprehensive overview of the critical in vitro and in vivo methodologies employed to evaluate novel thiazole-based therapeutic agents, with a focus on anticancer applications. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The versatility of the thiazole scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[2][3][4] Researchers have successfully synthesized and evaluated a multitude of thiazole derivatives, demonstrating their potential to interact with various biological targets, including protein kinases, which are often dysregulated in cancer.[2][3][4][6] The development of drugs targeting critical signaling pathways, such as the PI3K/AKT/mTOR pathway, represents a promising strategy in cancer therapy, and thiazole-based compounds have emerged as potent inhibitors in this domain.[6][7][8]

Part 1: In Vitro Evaluation - The Foundation of Drug Efficacy Assessment

The initial assessment of any novel therapeutic agent begins with a robust in vitro evaluation. This stage is crucial for determining the compound's biological activity, mechanism of action, and selectivity towards cancer cells.

The logical first step is to assess the cytotoxic potential of the synthesized thiazole derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method to determine cell viability.[9] This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, typically expressed as the IC50 value (the concentration required to inhibit 50% of cell growth).

Table 1: Comparative Cytotoxicity (IC50, µM) of Novel Thiazole Derivatives in Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)HCT-116 (Colorectal Cancer)Reference
Compound 4c 2.57 ± 0.167.26 ± 0.44--[10]
Compound 5b 0.48 ± 0.03-0.97 ± 0.13-[11]
Compound 6f 3.66-0.48-[12]
Compound 11c 34-7[13]
Compound 6g 47-12[13]
Staurosporine (Control) 6.77 ± 0.418.4 ± 0.51--[10]
Doxorubicin (Control) ----[13]

Data presented as mean ± standard deviation where available.

Expert Insight: The choice of cell lines is paramount. Utilizing a panel representing different cancer types (e.g., breast, liver, lung) provides a broader understanding of the compound's activity spectrum.[14] It is also crucial to include a non-cancerous cell line (e.g., L929) to assess selectivity and potential toxicity to healthy cells.[9] A high therapeutic index (ratio of IC50 in normal cells to IC50 in cancer cells) is a desirable characteristic of a promising drug candidate.

Once a compound demonstrates significant cytotoxicity, the subsequent step is to elucidate its mechanism of action. This involves a battery of assays designed to pinpoint the cellular processes affected by the drug.

1. Cell Cycle Analysis:

Flow cytometry is the gold standard for analyzing the cell cycle distribution of a cell population. Treatment with an effective anticancer agent often leads to an arrest in a specific phase of the cell cycle (G0/G1, S, or G2/M), preventing cancer cells from progressing through division. For example, some thiazole derivatives have been shown to induce G0-G1 or G2/M phase arrest.[7][15]

2. Apoptosis Induction:

A key hallmark of many successful anticancer drugs is their ability to induce programmed cell death, or apoptosis. This can be assessed through several methods:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the apoptotic cell population following treatment is a strong indicator of the compound's efficacy.[10]

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[15]

  • Mitochondrial Membrane Potential (MMP) Assessment: Disruption of the MMP is an early event in the intrinsic apoptotic pathway. Assays using fluorescent dyes like JC-1 can quantify changes in MMP.[15]

  • Western Blotting for Apoptotic Markers: Analyzing the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can reveal how the compound modulates the apoptotic machinery.[15]

Experimental Workflow for In Vitro Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Synthesis of Thiazole Derivatives Synthesis of Thiazole Derivatives MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Synthesis of Thiazole Derivatives->MTT Assay (Cytotoxicity) Select Lead Compounds Select Lead Compounds MTT Assay (Cytotoxicity)->Select Lead Compounds Cell Cycle Analysis Cell Cycle Analysis Select Lead Compounds->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Select Lead Compounds->Apoptosis Assays Western Blotting Western Blotting Select Lead Compounds->Western Blotting Kinase Inhibition Assays Kinase Inhibition Assays Select Lead Compounds->Kinase Inhibition Assays

Caption: A streamlined workflow for the initial in vitro evaluation of novel thiazole-based compounds.

3. Target Engagement and Pathway Analysis:

Many thiazole derivatives exert their anticancer effects by inhibiting specific protein kinases.[6]

  • Kinase Inhibition Assays: In vitro kinase assays are essential to determine if a compound directly inhibits the activity of a suspected target kinase (e.g., PI3K, mTOR, GSK-3β).[7][16] These assays typically measure the phosphorylation of a substrate in the presence of the inhibitor.

  • Western Blotting for Signaling Pathways: To confirm target engagement within the cell, western blotting can be used to assess the phosphorylation status of key proteins downstream of the target kinase. For example, a PI3K inhibitor would be expected to decrease the phosphorylation of Akt.[6]

Signaling Pathway Targeted by a Thiazole-Based PI3K/mTOR Dual Inhibitor

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Thiazole Inhibitor Thiazole Inhibitor Thiazole Inhibitor->PI3K Thiazole Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a dual-targeting thiazole derivative.

Part 2: In Vivo Evaluation - Translating In Vitro Promise to Preclinical Efficacy

Promising candidates from in vitro studies must then be evaluated in living organisms to assess their efficacy, pharmacokinetics, and safety in a more complex biological system.

The most common in vivo model for cancer research is the xenograft model, where human cancer cells are implanted into immunocompromised mice. This allows for the direct assessment of a compound's ability to inhibit tumor growth in a living organism.

Table 2: In Vivo Antitumor Efficacy of Selected Thiazole Derivatives

CompoundCancer ModelDosageTumor Growth Inhibition (%)Reference
Compound 6f Human Lung Cancer Xenograft10 mg/Kg84.3[12]

Experimental Protocol: Xenograft Tumor Model

  • Cell Culture: Culture the desired human cancer cell line (e.g., A549 lung cancer) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment: Randomize mice into control and treatment groups. Administer the thiazole-based compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Endpoint: Continue treatment for a specified period (e.g., 2-4 weeks). At the end of the study, sacrifice the animals and excise the tumors. The primary endpoint is the percentage of tumor growth inhibition compared to the control group.

A potent anticancer agent must also possess favorable pharmacokinetic (PK) properties and an acceptable safety profile.

  • Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug. Key parameters include bioavailability, half-life, and clearance.[17] Poor oral bioavailability can be a significant hurdle for drug development.[17]

  • Toxicity Studies: Acute and chronic toxicity studies are conducted to identify potential adverse effects. This involves monitoring animal weight, behavior, and performing histopathological analysis of major organs. It's important to note that some thiazole-containing drugs can generate reactive metabolites that may lead to toxicity.[18][19][20]

Conclusion: A Rigorous and Iterative Approach

The evaluation of novel thiazole-based therapeutic agents is a meticulous process that requires a multi-faceted approach. A thorough in vitro assessment provides the foundational data on a compound's bioactivity and mechanism, while in vivo studies are indispensable for validating its therapeutic potential in a complex biological system. The iterative process of design, synthesis, and comprehensive evaluation is key to identifying promising thiazole derivatives that can be advanced into clinical development for the treatment of cancer and other diseases.

References

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Safety Operating Guide

Navigating the Disposal of 2-(1,1-Dimethoxyethyl)thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. Among these, heterocyclic compounds like 2-(1,1-Dimethoxyethyl)thiazole serve as critical building blocks. However, beyond their synthetic utility lies the crucial responsibility of their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Profile and Reactivity

The molecule consists of a thiazole ring, known to be flammable and harmful, substituted with a 1,1-dimethoxyethyl group.[1][2][3] This latter group is a ketal, which acts as a protecting group for an acetyl functionality. Ketals are generally stable under basic and nucleophilic conditions but are susceptible to hydrolysis under acidic conditions. This hydrolysis would yield 2-acetylthiazole and methanol.

Key Inferred Hazards:

  • Flammability: The parent thiazole is a flammable liquid.[2] Methanol, a potential hydrolysis product, is also highly flammable.[4] Therefore, this compound should be treated as a flammable liquid.

  • Toxicity: Thiazole itself is harmful if swallowed.[1] Methanol is toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs.[5] 2-Acetylthiazole is classified as a skin and eye irritant.[6]

  • Reactivity: The 1,1-dimethoxyethyl group's susceptibility to acid-catalyzed hydrolysis indicates an incompatibility with strong acids. The use of related compounds in lithiation chemistry suggests a potential for vigorous reaction with strong bases.

Table 1: Hazard Profile of this compound and its Potential Hydrolysis Products

CompoundKey Hazards
This compound Inferred: Flammable, Harmful, Irritant. Incompatible with strong acids and bases.
2-Acetylthiazole Skin and eye irritant.[6]
Methanol Highly flammable, Toxic (oral, dermal, inhalation), Organ toxicity.[4][5]
Thiazole (parent compound) Flammable, Harmful, Severe eye irritant, Skin and respiratory irritant.[1][2][3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA), which govern the management of hazardous waste from "cradle-to-grave".

Step 1: Waste Identification and Classification

Based on the inferred hazards, any waste containing this compound should be classified as hazardous waste. The specific EPA hazardous waste codes would likely be:

  • D001 (Ignitability): Due to the flammability of the thiazole moiety and the potential for the presence of flammable solvents used in its synthesis or reactions.[7]

  • Potentially D002 (Corrosivity): If the waste is mixed with strong acids or bases.[7]

  • Potentially Toxic (D-list wastes): Depending on the concentration of methanol or other toxic constituents in the waste stream.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Temporary Storage cluster_3 Disposal Unused Reagent Unused this compound Waste Container Properly Labeled Hazardous Waste Container Unused Reagent->Waste Container Contaminated Materials Contaminated PPE, Glassware, etc. Contaminated Materials->Waste Container Reaction Quench Aqueous Waste from Reaction Quench Reaction Quench->Waste Container Storage Area Designated Satellite Accumulation Area Waste Container->Storage Area Disposal Vendor Licensed Hazardous Waste Disposal Vendor Storage Area->Disposal Vendor

Caption: Disposal workflow for this compound waste.

Step 2: Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8]

  • Liquid Waste: Collect all liquid waste containing this compound, including unused reagent, reaction mixtures, and solvent rinses, in a dedicated, properly labeled hazardous waste container.

    • Container Type: Use a chemically resistant container, such as a glass bottle or a suitable plastic container (confirm compatibility), with a secure screw cap.[8]

    • Incompatible Wastes: Do not mix this waste with strong acids, strong bases, or strong oxidizing agents.

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and absorbent materials used for spills should be collected in a separate, clearly labeled solid waste container.[9]

Step 3: Labeling and Storage

Accurate and clear labeling is a legal requirement and essential for safety.[10]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its flammable nature. List all components of the waste mixture.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.[9] Ensure secondary containment is in place to capture any potential leaks.

On-Site Treatment and Neutralization (for Advanced Users)

For laboratories with the appropriate engineering controls and trained personnel, on-site neutralization of small quantities of this compound may be a viable option to render it less hazardous before disposal.[11]

Protocol for Acid-Catalyzed Hydrolysis:

Causality: This procedure leverages the lability of the ketal group to acidic conditions, breaking it down into 2-acetylthiazole and methanol. While methanol is toxic and flammable, this procedure can be part of a larger waste treatment stream where it is handled appropriately.

  • Work Area: Conduct this procedure in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

  • Dilution: Dilute the this compound waste with a water-miscible solvent like tetrahydrofuran (THF) to control the reaction rate.

  • Neutralization: Slowly and with stirring, add a dilute aqueous acid solution (e.g., 1M HCl) to the diluted waste. The reaction is exothermic, so addition should be gradual, and the vessel may require cooling in an ice bath.

  • Monitoring: Monitor the reaction for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the starting material is fully consumed.

  • Final pH Adjustment: Once the hydrolysis is complete, neutralize the solution by slowly adding a weak base, such as sodium bicarbonate, until the pH is between 6 and 8.

  • Disposal of Treated Waste: The resulting mixture, containing 2-acetylthiazole, methanol, and salts, must still be disposed of as hazardous waste. However, the primary reactive hazard of the original compound has been eliminated. Clearly label the container with all components of the neutralized mixture.

G cluster_0 Preparation cluster_1 Hydrolysis cluster_2 Neutralization & Disposal Start This compound Waste Dilute Dilute with THF Start->Dilute AddAcid Slowly add dilute HCl Dilute->AddAcid Monitor Monitor reaction (e.g., TLC) AddAcid->Monitor Neutralize Neutralize with NaHCO3 Monitor->Neutralize Reaction Complete Dispose Dispose as Hazardous Waste Neutralize->Dispose

Caption: On-site hydrolysis and neutralization workflow.

Final Disposal: Partnering with Professionals

The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.[10][12]

  • Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.

  • Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This documentation tracks the waste from your laboratory to its final destination.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.

  • Containment: For small spills, use a chemical spill kit with an absorbent material suitable for flammable liquids to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully clean up the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • ChemicalBook. (2025, December 6). 2-Acetylthiazole - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Methanol - SAFETY DATA SHEET.
  • Fisher Scientific. (2009, April 27). Methanol - SAFETY DATA SHEET.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • S. Kushalchand. (2011, September 29). SAFETY DATA SHEET 2-ACETYLTHIAZOLE.
  • Mitsubishi Gas Chemical America. (n.d.). Product: Methanol Safety Data Sheet.
  • Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Chemical Bull Pvt. Ltd. (n.d.). 2-acetyl Thiazole | 24295-03-02.
  • Mitsubishi Gas Chemical America. (n.d.). Product: Methanol Safety Data Sheet.
  • Advanced Biotech. (2025, January 25). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Acetylthiazole 99 24295-03-2.
  • Santa Cruz Biotechnology. (n.d.). Thiazole.
  • eWaste Disposal, Inc. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • eWaste Disposal, Inc. (n.d.). How Do You Discard Class 3 Flammable Liquids List Chemicals?.
  • ResearchGate. (n.d.). Environmental fate and ecotoxicology of isothiazolone biocides.
  • CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids?
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). Thiazole | C3H3NS | CID 9256.
  • ScienceDirect. (2020, September 30). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
  • British Pharmacopoeia. (2014, February 21). Safety data sheet.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

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A Researcher's Guide to the Safe Handling of 2-(1,1-Dimethoxyethyl)thiazole: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds like 2-(1,1-Dimethoxyethyl)thiazole represent a class of molecules with significant potential.[1][2] However, with innovation comes the inherent responsibility of ensuring the safety of the researchers who are at the forefront of these discoveries. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE) and proper disposal protocols. As a matter of sound scientific practice, any new or uncharacterized compound should be handled with the assumption of toxicity.[3]

Understanding the Hazard Profile

Key Potential Hazards:

  • Flammability: Thiazole is a flammable liquid and vapor.[5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]

  • Acute Oral Toxicity: The material may be harmful if ingested.[4][6]

  • Eye Damage/Irritation: Thiazole poses a risk of serious eye damage.[4]

  • Skin Irritation: It is also known to be irritating to the skin.[4]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting - Safety Goggles- Nitrile Gloves (double-gloved recommended)- Laboratory CoatProtects against accidental splashes to the eyes and skin contact with the powder or liquid.[7][8]
Solution Preparation and Transfers - Chemical Splash Goggles- Face Shield- Nitrile Gloves (double-gloved)- Chemical-Resistant Apron over Laboratory CoatProvides enhanced protection for the face and eyes from splashes when handling larger volumes.[7][8] The apron offers an additional barrier against spills.
Running Reactions - Chemical Splash Goggles- Nitrile Gloves (double-gloved)- Flame-Resistant Laboratory CoatEssential when working with flammable substances and heating equipment.[8]
Work-up and Purification - Chemical Splash Goggles- Face Shield- Nitrile Gloves (double-gloved)- Chemical-Resistant Apron over Laboratory CoatProtects against potential splashes and aerosol generation during extraction, filtration, and chromatography.
Handling Waste - Chemical Splash Goggles- Nitrile Gloves (double-gloved)- Laboratory CoatEnsures protection during the consolidation and labeling of hazardous waste.
Step-by-Step PPE Protocol:
  • Inspection: Before each use, inspect all PPE for any signs of damage, such as cracks in goggles, or tears in gloves and gowns.

  • Donning Sequence:

    • First, put on the laboratory coat, ensuring it is fully buttoned.

    • Next, put on safety goggles or a face shield.

    • Finally, don gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat. If double-gloving, don the first pair, then the second.

  • Doffing Sequence (to prevent cross-contamination):

    • First, remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove the laboratory coat by folding it inward and storing it in a designated area or disposal bag.

    • The last item to be removed is the eye and face protection.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing PPE.[5]

Operational and Disposal Plans: A Workflow for Safety

A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow and Safety Checkpoints

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Review SDS of Thiazole Analogs ppe_check Don Appropriate PPE prep_start->ppe_check spill_kit Verify Spill Kit is Accessible ppe_check->spill_kit fume_hood Ensure Fume Hood is Functioning spill_kit->fume_hood weighing Weigh Compound in Fume Hood fume_hood->weighing Proceed to Handling reaction Perform Reaction in Fume Hood weighing->reaction workup Conduct Work-up Procedures reaction->workup waste_liquid Collect Liquid Waste in Labeled Container workup->waste_liquid Proceed to Disposal waste_solid Collect Solid Waste in Labeled Container waste_liquid->waste_solid waste_ppe Dispose of Contaminated PPE as Hazardous Waste waste_solid->waste_ppe

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan:

All materials contaminated with this compound must be treated as hazardous waste.[4]

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with organic solvents and thiazole derivatives.

    • Do not mix incompatible waste streams.[5]

  • Solid Waste:

    • This includes contaminated consumables such as pipette tips, chromatography columns, and filter paper.

    • Collect in a separate, clearly labeled hazardous waste container with a secure lid.

  • Contaminated PPE:

    • Disposable gloves, aprons, and any other heavily contaminated PPE should be placed in a designated hazardous waste bag immediately after use.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect the rinsate as hazardous liquid waste.

    • Puncture the container to prevent reuse before disposal in accordance with institutional guidelines.[4]

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[6]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] For large spills, contact your institution's EHS department immediately.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Advanced Biotech. (2025, January 25). 2,4-Dimethyl-5-Acetyl Thiazole synthetic Safety Data Sheet. Retrieved from [Link]

  • British Pharmacopoeia. (2014, February 21). 4-Methyl-5-(2-hydroxyethyl)thiazole Safety Data Sheet. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Retrieved from [Link]

  • Villa Crop Protection. (2022, June). Thiazole 500 SC Safety Data Sheet. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Cascioferro, S., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(21), 9559-9590. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.